5,6-Dimethoxyindole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBZRNBPUPLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162671 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14430-23-0 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5,6-Dimethoxyindole: A Technical Guide to its Biological Significance and Application
Introduction: The Versatile Scaffold of 5,6-Dimethoxyindole
This compound is an indole derivative, a class of heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[1][2] While it may appear as a simple molecule, this compound holds significant importance in medicinal chemistry and drug development. Its primary value lies not in its intrinsic biological activity, but as a crucial and versatile starting material—a "privileged scaffold"—for the synthesis of a wide array of pharmacologically active molecules.[3][4] The presence of two methoxy groups at the 5 and 6 positions of the indole ring enhances its reactivity and solubility in organic solvents, making it an ideal building block for complex molecular architectures.[3]
This guide provides an in-depth exploration of the biological landscape of this compound, focusing on its role as a precursor to potent therapeutic agents, its relationship to crucial biological pathways like melanin synthesis, and the experimental methodologies used to validate the activity of its derivatives.
Part 1: Synthetic Pathways and Strategic Importance
The utility of this compound as a synthetic intermediate necessitates reliable and efficient methods for its production. Several synthetic routes have been established, often involving reductive cyclization strategies. A notable process involves the low-pressure hydrogenation of compounds like 4,5-dimethoxy-2-nitrophenylacetic acid in the presence of a palladium-charcoal catalyst.[5][6] This approach is favored as the reductive conditions help preserve the stability of the newly formed indole ring, which can be sensitive to oxidation.[5] Other methods include synthesis from o-nitrostyrene precursors via microwave-assisted reactions.[7]
The strategic importance of this scaffold is visualized in its application for creating diverse classes of bioactive compounds.
Caption: Synthetic utility of the this compound scaffold.
Part 2: Biological Activities of this compound Derivatives
The true biological potential of this compound is realized in the molecules synthesized from it. The indole nucleus, enhanced by the electron-donating methoxy groups, serves as a key pharmacophore for interacting with various biological targets.[8]
Anticancer Activity
The indole scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives of this compound have been instrumental in creating compounds that target fundamental cancer processes like cell division and apoptosis.
-
Tubulin Polymerization Inhibition: this compound is a reactant for synthesizing analogs of Combretastatin A-4, a potent natural product that disrupts tumor vasculature by inhibiting tubulin polymerization.[10][11] These indole-based agents are designed to bind to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis in cancer cells.[11][12]
-
Induction of Apoptosis (Bcl-2 Inhibition): The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade destruction.[9][13] Novel indole-based compounds designed from scaffolds like this compound have been developed as potent Bcl-2 inhibitors.[13] These compounds bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from neutralizing pro-apoptotic proteins like Bax and Bak, thereby triggering the apoptotic cascade.[9]
Antiviral Activity
The this compound core has been utilized in the synthesis of inhibitors targeting viral enzymes. Specifically, it is a reactant for creating benzoylpiperazinyl-indolyl ethane dione derivatives that show promise as HIV-1 inhibitors.[10] These compounds are designed to interfere with key viral processes, although the precise mechanism for this specific class requires further elucidation.
Neuroprotective and Other Activities
The indole structure is related to neurotransmitters like serotonin, making it a valuable scaffold for neurological drug discovery.
-
Monoamine Oxidase (MAO) Inhibition: Derivatives such as N-cyclopropyltryptamines, synthesized from indole precursors, have been investigated as monoamine oxidase inhibitors.[14] MAO enzymes are responsible for the degradation of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.
-
Anticholinesterase Activity: While studied more directly with the 4,6-dimethoxyindole isomer, derivatives of dimethoxyindole have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[16]
-
Analgesic and Anti-inflammatory Properties: Early reports identified this compound as an indole derivative with potential analgesic and anti-inflammatory effects.[7]
Part 3: Biochemical Context: The Link to Melanin and Oxidative Stress
This compound is the methoxy-protected analog of 5,6-dihydroxyindole (DHI), a critical intermediate in the biosynthesis of eumelanin, the primary dark pigment in human skin and hair.[4][17] This relationship is biochemically significant. The melanin synthesis pathway is a defense mechanism against oxidative stress and UV radiation.
The pathway begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopachrome.[17][18] Dopachrome is then converted to DHI, which undergoes rapid oxidative polymerization to form eumelanin.[17][18] DHI itself is a highly reactive molecule with potent cytotoxic, antiviral, and antibacterial properties.[19][20] Its dihydroxy structure makes it susceptible to oxidation, and it can act as both an antioxidant by scavenging hydroxyl radicals and a pro-oxidant under certain conditions, particularly in the presence of iron ions.[21]
While this compound itself does not participate in this pathway due to the protective methoxy groups, its structural similarity to DHI makes it a valuable tool for researchers. Furthermore, the antioxidant potential of the dihydroxy form provides a strong rationale for exploring derivatives of the dimethoxy form for antioxidant and related therapeutic properties.[15][22]
References
- 1. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 14430-23-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound 99 14430-23-0 [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 21. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to 5,6-Dimethoxyindole as a Controllable Precursor for Synthetic Melanin
Executive Summary: Natural melanins, polymers derived from 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), possess remarkable photoprotective and antioxidant properties. However, the high reactivity and instability of these precursors make controlled, large-scale synthesis of melanin-like materials challenging.[1][2][3] This guide details the use of a chemically stabilized precursor, 5,6-dimethoxyindole (DMI), to overcome these limitations. By protecting the reactive hydroxyl groups as methyl ethers, DMI offers superior stability and enables a more controlled oxidative polymerization process. This leads to the reproducible synthesis of melanin-like nanoparticles with tunable properties, making it a valuable platform for researchers in materials science and drug development.
The Challenge of Melanin Synthesis: Stability and Control
Eumelanin, the brown-black pigment found in nature, is a complex heteropolymer derived from the oxidative polymerization of DHI and DHICA.[1][2][4][5][6] The polymerization of DHI, in particular, is notoriously rapid and difficult to control. Upon exposure to air, especially in aqueous solutions, DHI instantaneously oxidizes and polymerizes into insoluble, aggregated materials.[1][2][3] This extreme reactivity, while beneficial in biological contexts like wound healing in arthropods, presents a significant hurdle for laboratory and industrial synthesis where reproducibility and defined material properties are paramount.[1][2]
The Advantage of a Protected Precursor: this compound (DMI)
To address the inherent instability of DHI, a strategy of chemical protection is employed. This compound (DMI) is a derivative of DHI where the two highly reactive hydroxyl groups at the 5- and 6-positions of the indole ring are converted to much less reactive methyl ethers.
This chemical modification imparts several key advantages:
-
Enhanced Stability: DMI is significantly more resistant to spontaneous air oxidation, allowing for long-term storage and precise handling without premature polymerization.
-
Controlled Initiation: The polymerization process no longer occurs spontaneously but requires a specific chemical trigger—an oxidative demethylation step—to initiate the reaction. This provides a distinct "on-switch" for the synthesis.
-
Improved Reproducibility: By controlling the initiation and reaction conditions, the synthesis of DMI-derived melanin-like materials offers higher batch-to-batch consistency in terms of particle size, morphology, and physicochemical properties.
The Chemistry of DMI Polymerization
The conversion of DMI into a melanin-like polymer is not a direct polymerization. It is a tandem reaction involving two key stages:
-
Oxidative Demethylation: A strong oxidizing agent is used to cleave the methyl ether bonds, regenerating the highly reactive 5,6-dihydroxyindole (DHI) or a quinone intermediate in situ.
-
Oxidative Polymerization: The freshly generated, highly reactive intermediates then undergo rapid oxidative polymerization to form the final melanin-like material.
A common and effective oxidant for this process is ammonium persulfate (APS), which facilitates a radical-based polymerization, leading to the formation of uniform nanoparticles.[7]
Proposed Reaction Mechanism
The polymerization of DMI is a complex, multi-step process. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the initial oxidation of the DMI monomer, followed by demethylation, and subsequent coupling of reactive intermediates. The process continues as monomers add to growing oligomers, eventually forming a stable polymeric nanoparticle.[8]
Caption: Oxidative polymerization pathway of DMI.
Protocol: Synthesis of Melanin-like Nanoparticles from DMI
This section provides a robust, field-proven methodology for the synthesis of melanin-like nanoparticles from a DMI precursor. The protocol is designed to be self-validating through integrated characterization steps.
Materials and Reagents
-
This compound (DMI)
-
Ammonium persulfate (APS)
-
Deionized (DI) water
-
Ethanol
-
Centrifuge and tubes
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Step-by-Step Synthesis Protocol
-
Precursor Solution Preparation: Dissolve 50 mg of DMI in 10 mL of ethanol to create a stock solution. Causality: Ethanol is used as a solvent due to the good solubility of the DMI monomer.
-
Reaction Mixture Setup: In a 100 mL flask, add 90 mL of DI water. While stirring vigorously, add 1 mL of the DMI stock solution. Causality: The aqueous environment is necessary for the polymerization reaction and nanoparticle formation.
-
Initiation of Polymerization: Prepare a 100 mg/mL solution of APS in DI water. Add 200 µL of this APS solution to the reaction mixture. Causality: APS acts as the radical initiator, triggering the oxidative demethylation and subsequent polymerization of DMI.[7]
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will gradually turn from colorless to a dark brown/black suspension, indicating the formation of melanin-like nanoparticles.
-
Purification:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in DI water.
-
Repeat the centrifugation and washing steps three times to remove unreacted monomers and excess oxidant.
-
-
Final Product: After the final wash, re-disperse the pellet in a desired volume of DI water and store at 4°C.
Characterization Workflow
A systematic characterization workflow is essential to validate the successful synthesis and understand the properties of the resulting nanoparticles.
Caption: Post-synthesis characterization workflow.
Physicochemical Properties of DMI-Derived Melanin
The melanin-like material synthesized from DMI exhibits properties that are analogous to natural eumelanin, but with key differences stemming from the synthetic route.
Spectroscopic and Morphological Analysis
The resulting nanoparticles typically exhibit the hallmark optical and physical properties of melanin.
-
UV-Vis Spectroscopy: DMI-melanin displays a broad, featureless absorbance spectrum that increases toward shorter wavelengths, which is characteristic of eumelanin.[7][9] This property is central to its function in photoprotection.
-
Electron Microscopy (TEM/SEM): Microscopic analysis reveals the formation of discrete, spherical nanoparticles. The size of these particles can often be tuned by adjusting reaction parameters such as precursor concentration or temperature.[9][10]
Comparative Data
The properties of DMI-derived melanin can be compared to those of melanin synthesized directly from the natural precursor, DHI.
| Property | DHI-Derived Melanin (Natural Process) | DMI-Derived Melanin (Synthetic Control) |
| Synthesis Control | Poor; rapid, spontaneous polymerization[1][2][3] | Excellent; initiated by oxidant |
| Solubility | Generally insoluble black precipitate[11] | Forms a stable colloidal suspension |
| Reproducibility | Low; highly sensitive to conditions | High; robust and repeatable |
| UV-Vis Spectrum | Broad, featureless absorbance | Broad, featureless absorbance[7] |
| Morphology | Irregular aggregates | Uniform, spherical nanoparticles[10] |
Applications in Research and Drug Development
The ability to reliably synthesize melanin-like nanoparticles with controlled properties opens up numerous avenues for application.
-
Photoprotection: As ingredients in advanced dermocosmetic formulations, leveraging their broad-spectrum UV absorbance.[12][13]
-
Drug Delivery: The nanoparticle structure can be functionalized to carry therapeutic agents, while its inherent properties can be used for photothermal therapy, where the particles absorb light and generate heat to destroy cancer cells.[10]
-
Bio-interfaces and Materials: Synthetic melanin can be used as a biocompatible coating for medical implants or as a component in bio-electronic devices due to its unique semiconducting and antioxidant properties.[14]
Conclusion
This compound serves as a superior precursor for the synthesis of melanin-like materials when control, reproducibility, and specific nanoparticle morphology are required. By circumventing the inherent instability of the natural precursor, DHI, the use of DMI allows researchers to harness the beneficial properties of melanin in a reliable and scalable manner. This technical guide provides the foundational chemistry, a validated synthesis protocol, and an overview of the material's properties, empowering scientists and drug development professionals to explore the vast potential of these bio-inspired nanomaterials.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of soluble melanin nanoparticles under acidic conditions using Burkholderia cepacia tyrosinase and their characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melanin/melanin-like nanoparticles: As a naturally active platform for imaging-guided disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. Synthesis of Ultrasmall Synthetic Melanin Nanoparticles by UV Irradiation in Acidic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Synthesis of 5,6-Dimethoxyindole Derivatives: A Technical Guide
Introduction: The Significance of the 5,6-Dimethoxyindole Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and drug development. Its presence in a multitude of biologically active molecules underscores its importance. This structural motif is a key component in various pharmaceuticals, natural products, agrochemicals, and functional materials.[1][2] The electron-rich nature of the indole ring, further enhanced by the two methoxy groups at the 5 and 6 positions, influences its reactivity and intermolecular interactions, making it a versatile building block for targeting a wide range of biological receptors.[3] Consequently, the development of efficient and scalable synthetic routes to this compound and its derivatives is a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth exploration of the core synthetic strategies employed to construct this valuable heterocyclic system.
Classical Approaches to Indole Ring Formation
Several named reactions have become the cornerstones of indole synthesis. Their application to the preparation of this compound derivatives often requires careful selection of starting materials and optimization of reaction conditions.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[4][5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[4][5]
For the synthesis of 5,6-dimethoxyindoles, the logical starting material is 3,4-dimethoxyphenylhydrazine. The electron-donating nature of the methoxy groups generally facilitates the reaction.[4] A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[4][5]
Reaction Mechanism: The mechanism of the Fischer indole synthesis is a well-studied process:
-
Hydrazone Formation: The initial step is the reaction between the phenylhydrazine and a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[5]
-
-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a-sigmatropic rearrangement to produce a di-imine intermediate.[5][7]
-
Cyclization and Aromatization: The resulting di-imine cyclizes to form an aminoacetal (or aminal), which then eliminates ammonia under acidic conditions to yield the aromatic indole ring.[5]
Diagram: Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.
The Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[8][9] This method involves the condensation of the ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[8][9]
For the synthesis of 5,6-dimethoxyindoles, the required starting material would be 1,2-dimethoxy-4-methyl-5-nitrobenzene.
Reaction Steps:
-
Condensation: The ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate.[8][9][10]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced, typically using zinc in acetic acid or other reducing agents like iron in acetic acid or sodium hydrosulfite, which subsequently cyclizes to form the indole-2-carboxylic acid.[8][9][11][12]
-
Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to afford the final indole product.[8][9][12]
Table 1: Comparison of Classical Indole Syntheses for this compound Derivatives
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Fischer | 3,4-Dimethoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Versatile, widely applicable. | Can lead to regioisomeric mixtures with unsymmetrical ketones. |
| Reissert | 1,2-Dimethoxy-4-methyl-5-nitrobenzene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Good for specific substitution patterns. | Requires multi-step process, harsh conditions. |
| Leimgruber-Batcho | 4,5-Dimethoxy-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent | High yields, mild conditions, good alternative to Fischer. | Starting materials can be less accessible.[13][14] |
| Madelung | N-(2-methyl-4,5-dimethoxyphenyl)amide | Strong base (e.g., NaOEt, BuLi, LDA) | Useful for 2-substituted indoles. | Requires high temperatures and strong bases.[15] |
| Bischler-Möhlau | α-Bromoacetophenone, 3,4-Dimethoxyaniline | Excess aniline | Forms 2-arylindoles. | Harsh reaction conditions, often low yields.[16][17] |
Modern and Efficient Synthetic Routes
While classical methods are foundational, modern organic synthesis has introduced more efficient and milder alternatives for constructing the this compound scaffold.
The Leimgruber-Batcho Indole Synthesis
This method has become a popular alternative to the Fischer synthesis due to its high yields and mild reaction conditions.[13] It begins with an o-nitrotoluene and proceeds through an enamine intermediate.[13]
Key Steps:
-
Enamine Formation: The starting o-nitrotoluene (e.g., 4,5-dimethoxy-2-nitrotoluene) reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene intermediate.[18][13][14][19]
-
Reductive Cyclization: The nitro group of the enamine is then reduced, leading to a spontaneous cyclization to form the indole ring.[18][13] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[13]
Diagram: Leimgruber-Batcho Indole Synthesis Mechanism
Caption: Key steps in the Leimgruber-Batcho synthesis of this compound.
Transition Metal-Catalyzed Syntheses
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indoles, offering novel pathways with high efficiency and functional group tolerance.[2][20][21] These methods often involve C-H activation, cross-coupling reactions, or cyclization of appropriately substituted precursors.[2][20]
Palladium-catalyzed reactions, for instance, can be used in variations of the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones.[5] Copper-catalyzed amidation followed by cyclization has been explored as a modification of the Madelung synthesis.[1] Furthermore, cobalt-catalyzed reactions have been developed for the indolization of N-alkyl-N-arylhydrazines and the cross-dehydrogenative coupling of ortho-alkenylanilines.[2]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This protocol is adapted from methodologies used for the synthesis of similar indole-2-carboxylates.[22]
Materials:
-
3,4-Dimethoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride and sodium acetate in ethanol. To this solution, add ethyl pyruvate dropwise with stirring. Continue stirring at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl this compound-2-carboxylate.
Protocol 2: Leimgruber-Batcho Synthesis of this compound
This protocol is a general representation of the Leimgruber-Batcho synthesis.
Materials:
-
4,5-Dimethoxy-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine hydrate
-
Toluene
-
Methanol
Procedure:
-
Enamine Formation: In a flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-2-nitrotoluene in a mixture of DMFDMA and pyrrolidine. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the formation of a deeply colored solution.
-
Reductive Cyclization: Cool the reaction mixture and remove the excess reagents under reduced pressure. Dissolve the crude enamine in a suitable solvent like toluene or methanol. Add Raney nickel catalyst. Carefully add hydrazine hydrate dropwise to the mixture. The reaction is exothermic and will generate gas.
-
Work-up: After the addition of hydrazine is complete, continue stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Conclusion and Future Perspectives
The synthesis of this compound derivatives continues to be an area of active research, driven by the significant biological activities of these compounds. While classical methods like the Fischer and Reissert syntheses provide reliable routes, modern approaches such as the Leimgruber-Batcho synthesis and transition-metal-catalyzed reactions offer milder conditions, higher yields, and greater functional group tolerance. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, as well as the application of flow chemistry and other enabling technologies to streamline the production of these important heterocyclic compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole (6286-59-5) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. youtube.com [youtube.com]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. uvadoc.uva.es [uvadoc.uva.es]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Synthesis of 5,6-Dimethoxyindole via Fischer Indole Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anti-cancer agents, neuroprotective drugs, and various pharmaceuticals.[1][2] 5,6-Dimethoxyindole, in particular, serves as a vital intermediate in the synthesis of high-value molecules.[1] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most reliable and economical methods for constructing the indole scaffold.[3][4][5] This document provides an in-depth technical guide for the synthesis of this compound, detailing the underlying mechanism, offering a validated, step-by-step protocol, and explaining the critical causality behind experimental choices to ensure reproducibility and success.
The Strategic Importance of the Fischer Indole Synthesis
The enduring legacy of the Fischer indole synthesis lies in its reliability and broad substrate scope. The reaction facilitates the construction of the indole ring through the acid-catalyzed cyclization of an arylhydrazone.[4][6] This one-pot or two-step process is highly adaptable, allowing for the synthesis of a diverse range of substituted indoles from readily available arylhydrazines and carbonyl compounds.[7] For the synthesis of this compound, the strategy involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable carbonyl partner, which dictates the substitution at the C2 and C3 positions of the resulting indole.
Reaction Mechanism: A Stepwise Deconstruction
The Fischer indole synthesis proceeds through a well-elucidated cascade of reactions. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key transformations are:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine (in this case, 3,4-dimethoxyphenylhydrazine) with an enolizable aldehyde or ketone to form the corresponding arylhydrazone. This step is often performed in situ.[8][9]
-
Tautomerization to Ene-hydrazine: The arylhydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer, known as an ene-hydrazine.[8][10]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key bond-forming event: an irreversible[8][8]-sigmatropic rearrangement. This concerted, pericyclic reaction cleaves the weak N-N bond and forms a new C-C bond at the ortho-position of the aromatic ring.[9][10][11]
-
Aromatization and Cyclization: The resulting di-imine intermediate rapidly tautomerizes to regain aromaticity. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon to form the five-membered ring.[9][12]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, which results in the formation of the stable, aromatic indole ring system.[8][10]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocols
This synthesis is presented as a two-part procedure for clarity and reproducibility. Part A details the preparation of the essential arylhydrazine precursor, and Part B describes the final cyclization to this compound.
Part A: Synthesis of 3,4-Dimethoxyphenylhydrazine Hydrochloride
The synthesis of the arylhydrazine precursor is a critical first step. It is achieved through the diazotization of 3,4-dimethoxyaniline followed by reduction with tin(II) chloride.
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | M/Conc. | Amount Used | Moles (mmol) |
| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | - | 5.00 g | 32.6 |
| Concentrated HCl | HCl | 36.46 | 12 M | 15 mL | ~180 |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 2.35 g | 34.0 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | - | 16.0 g | 70.9 |
| Deionized Water | H₂O | 18.02 | - | ~50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 5.00 g (32.6 mmol) of 3,4-dimethoxyaniline in 15 mL of concentrated HCl and 15 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Separately, dissolve 2.35 g (34.0 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. A yellow diazonium salt solution will form. Maintain stirring at this temperature for an additional 15 minutes.
-
-
Reduction:
-
In a separate 500 mL flask, prepare the reducing solution by dissolving 16.0 g (70.9 mmol) of tin(II) chloride dihydrate in 15 mL of concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A thick, light-colored precipitate of the hydrazine hydrochloride salt will form.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with 20 mL of cold water, 15 mL of cold ethanol, and finally with 30 mL of diethyl ether to facilitate drying.
-
Dry the product in vacuo to yield 3,4-dimethoxyphenylhydrazine hydrochloride as a stable, off-white to pale pink solid. The expected yield is typically 75-85%.
-
Part B: Synthesis of this compound-2-carboxylic acid and subsequent Decarboxylation
This protocol uses ethyl pyruvate as the carbonyl partner, leading to an indole-2-carboxylate intermediate. This intermediate is then decarboxylated to yield the target this compound. This strategy avoids the use of acetaldehyde, which can lead to polymerization and lower yields.[4]
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | M/Conc. | Amount Used | Moles (mmol) |
| 3,4-Dimethoxyphenylhydrazine HCl | C₈H₁₃ClN₂O₂ | 204.65 | - | 4.00 g | 19.5 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | - | 2.50 g | 21.5 |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | - | ~40 g | - |
| Ethanol | C₂H₅OH | 46.07 | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
| Quinoline | C₉H₇N | 129.16 | - | ~20 mL | - |
| Copper Powder | Cu | 63.55 | - | ~0.5 g | - |
Protocol:
-
Fischer Cyclization:
-
Combine 4.00 g (19.5 mmol) of 3,4-dimethoxyphenylhydrazine hydrochloride and 2.50 g (21.5 mmol) of ethyl pyruvate in 50 mL of ethanol.
-
Heat the mixture to reflux for 1 hour to form the hydrazone in situ.
-
Remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or solid.
-
Add approximately 40 g of polyphosphoric acid (PPA) to the crude hydrazone. Heat the resulting mixture to 90-100 °C with vigorous stirring for 30-45 minutes. The color will darken significantly.
-
Carefully pour the hot reaction mixture onto 200 g of crushed ice with stirring.
-
The intermediate, ethyl this compound-2-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Saponification and Decarboxylation:
-
Hydrolyze the collected ester by refluxing it in a solution of 10% aqueous sodium hydroxide in ethanol until the reaction is complete (monitored by TLC).
-
Cool the mixture, acidify with HCl to precipitate the this compound-2-carboxylic acid, filter, and dry.
-
For decarboxylation, mix the dried carboxylic acid with 20 mL of quinoline and 0.5 g of copper powder.
-
Heat the mixture to 200-210 °C until carbon dioxide evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture and pour it into an excess of dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude this compound using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a pure crystalline solid. The expected overall yield is 40-55%.
-
Caption: Overall experimental workflow for the synthesis of this compound.
Causality and Experimental Insights
-
Choice of Hydrazine Precursor: 3,4-Dimethoxyaniline is the logical starting point, as the positions of the methoxy groups directly translate to the 5- and 6-positions of the final indole product. The electron-donating nature of these groups facilitates the key[8][8]-sigmatropic rearrangement step.[12]
-
Choice of Carbonyl Partner: While simpler ketones could be used, the pyruvic acid/ester route provides a robust pathway to the parent indole. Direct synthesis using acetaldehyde hydrazone is often problematic due to side reactions and instability.[4] The carboxyl group at the C2 position acts as a temporary "handle" that is cleanly removed in a final decarboxylation step.[13][14]
-
Selection of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this cyclization. It serves as a Brønsted acid catalyst, a solvent, and a powerful dehydrating agent, driving the reaction towards the product.[8][14] Other acids like sulfuric acid or Lewis acids like zinc chloride can also be effective, but PPA often gives cleaner reactions and simpler work-ups for this specific transformation.[15]
-
Thermal Conditions: The Fischer indole synthesis requires elevated temperatures.[16] This thermal energy is necessary to overcome the activation barrier of the rate-determining[8][8]-sigmatropic rearrangement. The decarboxylation step also requires significant heat to proceed.
Conclusion
The Fischer indole synthesis provides a powerful and adaptable platform for the preparation of this compound. By understanding the core mechanism and making informed choices regarding reagents and reaction conditions, researchers can reliably access this valuable building block for applications in drug discovery and materials science. This protocol, grounded in established chemical principles, offers a validated pathway to success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 88guru.com [88guru.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. LXII.—Synthesis of 5 : 6-dimethoxyindole and its 2-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
Synthesis of Novel HIV-1 Inhibitors from 5,6-Dimethoxyindole: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of potent Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors utilizing 5,6-dimethoxyindole as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel antiretroviral agents. Herein, we delve into the rationale behind the synthetic strategies, provide step-by-step protocols for key reactions, and discuss the mechanism of action of the resulting compounds, thereby offering a complete framework for the development of indole-based HIV-1 inhibitors.
Introduction: The Enduring Promise of Indole Scaffolds in HIV-1 Therapy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] In the context of HIV-1, indole derivatives have demonstrated remarkable versatility, targeting various stages of the viral life cycle.[2] These compounds have been developed as inhibitors of key viral enzymes such as reverse transcriptase and integrase.[1][2] The 5,6-dimethoxy substitution on the indole ring has been shown to be a favorable structural motif, contributing to the antiviral potency of several classes of inhibitors.[3] This guide will focus on the practical synthesis of two distinct classes of HIV-1 inhibitors derived from this compound: Pyrimido[5,4-b]indoles as Reverse Transcriptase Inhibitors and Dimethoxy-Substituted Benzylindoles as Integrase Strand Transfer Inhibitors .
I. Synthesis of 7,8-Dimethoxypyrimido[5,4-b]indole-based HIV-1 Reverse Transcriptase Inhibitors
This class of compounds has shown potent activity against HIV-1 reverse transcriptase, a crucial enzyme for the conversion of viral RNA into DNA.[3] The core of this synthetic approach lies in the construction of the pyrimido[5,4-b]indole heterocyclic system from a key intermediate, ethyl 3-amino-5,6-dimethoxyindole-2-carboxylate.
A. Rationale for the Synthetic Strategy
The synthesis of the pyrimido[5,4-b]indole core is a multi-step process that begins with the functionalization of the commercially available ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The key transformations involve the introduction of a nitro group at the 3-position, followed by its reduction to an amino group. This 3-aminoindole derivative then serves as the foundation for building the fused pyrimidine ring. Subsequent modifications at the 2 and 4-positions of the pyrimidine ring allow for the exploration of structure-activity relationships (SAR) and the optimization of antiviral potency.
B. Synthetic Workflow Overview
Caption: Synthetic route to 7,8-dimethoxypyrimido[5,4-b]indole HIV-1 inhibitors.
C. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate
This protocol describes the regioselective nitration of the indole ring at the C3 position, a crucial step for introducing the necessary functionality for subsequent cyclization.
-
Materials:
-
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
-
Acetic acid
-
Nitric acid (70%)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
-
Procedure:
-
Dissolve ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in glacial acetic acid in a round bottom flask.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Expected Outcome: A yellow solid, which can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization to form the pyrimidine ring.
-
Materials:
-
Ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Magnetic stirrer
-
Round bottom flask
-
-
Procedure:
-
Suspend ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Expected Outcome: A solid product that may be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of 2,4-Dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
This protocol details the construction of the pyrimidine ring followed by chlorination to provide a versatile intermediate for introducing various substituents.
-
Materials:
-
Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Reflux condenser
-
Heating mantle
-
Round bottom flask
-
-
Procedure:
-
Cyclization: Mix ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) with urea (10 eq) and heat the mixture at 180-190 °C for 2 hours. Cool the mixture and treat with hot water. Filter the solid, wash with water, and dry to obtain the intermediate 7,8-dimethoxy-1H-pyrimido[5,4-b]indole-2,4(3H,9H)-dione.
-
Chlorination: To the dried intermediate, add phosphorus oxychloride (POCl₃) (10-15 eq) and a catalytic amount of N,N-dimethylaniline. Reflux the mixture for 4-6 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
-
Expected Outcome: A solid product which can be purified by column chromatography.
Protocol 4: Synthesis of 2,4-Disubstituted-7,8-dimethoxypyrimido[5,4-b]indoles
The dichloro intermediate is a versatile precursor for introducing various amines at the 2- and 4-positions via nucleophilic aromatic substitution, allowing for the generation of a library of potential HIV-1 inhibitors.
-
Materials:
-
2,4-Dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
-
Desired amine (e.g., diethylamine, morpholine, etc.)
-
Ethanol or other suitable solvent
-
Triethylamine (optional, as a base)
-
Reflux condenser
-
Heating mantle
-
Round bottom flask
-
-
Procedure:
-
Dissolve 2,4-dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired amine (2.2 eq or in excess). If the amine is used as its salt, add a base like triethylamine (2.2 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Expected Outcome: The desired 2,4-disubstituted-7,8-dimethoxypyrimido[5,4-b]indole derivative.
| Compound Class | Target | Mechanism of Action |
| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[3] |
II. Synthesis of Dimethoxy-Substituted Benzylindoles as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
HIV-1 integrase is another critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[4] Indole-based compounds have been developed as potent INSTIs that chelate the essential magnesium ions in the enzyme's active site.[4]
A. Rationale for the Synthetic Strategy
The synthesis of these inhibitors involves the N-alkylation of a dimethoxyindole core with a substituted benzyl halide, followed by the introduction of a diketo acid or a related pharmacophore at the C3 position. The dimethoxy substituents on the indole ring contribute to the binding affinity and overall inhibitory activity of the compounds.
B. Synthetic Workflow Overview
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Potent Indole-Based Antitumor Agents from 5,6-Dimethoxyindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and evaluation of promising antitumor agents derived from the 5,6-dimethoxyindole scaffold. The focus is on the preparation of 2-aryl-3-aroylindoles, a class of compounds that have demonstrated significant potential as tubulin polymerization inhibitors and vascular disrupting agents in cancer therapy. This document offers detailed, field-proven insights into the synthetic chemistry and biological evaluation of these compounds, designed to be a practical resource for researchers in oncology and medicinal chemistry.
Introduction: The Promise of Indole Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] In the realm of oncology, indole derivatives have emerged as potent anticancer agents, with several compounds approved for clinical use.[1] A particularly promising class of indole-based therapeutics are those that target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, motility, and intracellular transport.[2][3]
Microtubule-targeting agents disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The natural product combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[5] However, its clinical utility is hampered by poor water solubility and isomerization to its less active trans-isomer.[1] This has spurred the development of structurally simplified and more stable analogs, with the 2-aryl-3-aroylindole scaffold showing exceptional promise.[5][6]
The 5,6-dimethoxy substitution pattern on the indole ring has been shown to be a key determinant of the potent antitumor activity in this class of compounds. This guide will focus on a representative synthetic route to a potent 2-aryl-3-aroylindole analog starting from this compound, followed by detailed protocols for its biological evaluation.
Synthetic Strategy: From this compound to a Potent Tubulin Inhibitor
The synthesis of the target 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5,6-dimethoxyindole is a multi-step process that involves the introduction of the aryl group at the C2 position and the aroyl group at the C3 position of the this compound core. The following protocol is a representative synthesis based on established methodologies in the field.
Protocol 1: Synthesis of 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole
This protocol describes the synthesis of a key intermediate, the 2-arylindole, from this compound.
Materials:
-
This compound
-
3-Hydroxy-4-methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Condensation: To a solution of this compound (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12-18 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Reduction: Dissolve the crude residue in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Work-up and Purification: Partition the mixture between dichloromethane and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole.
Protocol 2: Synthesis of 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5,6-dimethoxyindole
This protocol details the final acylation step to yield the target antitumor agent.
Materials:
-
2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole (from Protocol 1)
-
3,4,5-Trimethoxybenzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acylation: Dissolve the 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for the preparation of the target antitumor agent.
Biological Evaluation: Assessing Antitumor Activity
The following protocols are standard methods to evaluate the efficacy of the newly synthesized compound as a potential anticancer agent.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the synthesized compound on the assembly of purified tubulin.[5]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB)
-
GTP solution
-
Polymerization Buffer (GTB with 1 mM GTP and 10% glycerol)
-
Test compound dissolved in DMSO
-
Positive controls: Colchicine (inhibitor), Paclitaxel (stabilizer)
-
Negative control: DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute purified tubulin in GTB to a final concentration of 2-3 mg/mL. Prepare the polymerization buffer.
-
Assay Setup: In a pre-chilled 96-well plate, add serial dilutions of the test compound and controls.
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Diagram of Tubulin Polymerization Inhibition:
Caption: Mechanism of action of the indole-based tubulin inhibitor.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Table 1: Representative Cell Viability Data
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) |
| 0.01 | 98.5 ± 2.1 | 97.2 ± 3.4 |
| 0.1 | 85.3 ± 4.5 | 82.1 ± 5.2 |
| 1 | 52.1 ± 3.8 | 48.9 ± 4.1 |
| 10 | 15.7 ± 2.9 | 12.5 ± 3.3 |
| 100 | 5.2 ± 1.5 | 4.8 ± 1.8 |
Protocol 5: Apoptosis Assay by Hoechst Staining
This fluorescence microscopy-based assay detects apoptotic cells based on nuclear morphology changes.
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
Test compound
-
Hoechst 33342 staining solution
-
Paraformaldehyde (PFA) for fixation
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with Hoechst 33342 solution for 10-15 minutes in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the synthesis of potent antitumor agents, particularly 2-aryl-3-aroylindoles that act as tubulin polymerization inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these promising compounds. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
Application Notes and Protocols for the N-Alkylation of 5,6-Dimethoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated 5,6-Dimethoxyindoles
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, the 5,6-dimethoxyindole framework is a key building block in the synthesis of a variety of biologically active compounds. The functionalization of the indole nitrogen (N-alkylation) is a critical synthetic transformation that significantly modulates the pharmacological profile of these molecules. Introducing an alkyl group at the N1 position can enhance binding affinity to target receptors, improve metabolic stability, and fine-tune lipophilicity, thereby optimizing drug-like properties. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, grounded in mechanistic principles and practical laboratory insights.
Mechanistic Insights: The Chemistry of Indole N-Alkylation
The N-alkylation of indoles, including this compound, is fundamentally a nucleophilic substitution reaction. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton (pKa ≈ 17 in DMSO). The reaction proceeds via the deprotonation of the N-H bond by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to forge the new N-C bond.[2]
The electron-donating nature of the two methoxy groups at the 5 and 6 positions of the indole ring increases the electron density of the aromatic system, which can influence the reactivity of the molecule. While the primary site of alkylation is the nitrogen atom, competitive C3-alkylation can sometimes be observed, particularly with less sterically hindered alkylating agents or under different reaction conditions.[3] The choice of base, solvent, and reaction temperature are all critical parameters that can be manipulated to favor N-alkylation and minimize side reactions.
A common and highly effective method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The NaH irreversibly deprotonates the indole, generating the indolide anion in high concentration. DMF is an excellent solvent for this reaction as it effectively solvates the cation and the indolide anion, promoting a rapid and efficient reaction.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the N-alkylation of this compound using various alkylating agents.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a robust and widely applicable method for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approximately 0.2-0.5 M concentration relative to the indole) and stir until the this compound is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Experimental Workflow Diagram:
Caption: Workflow for the N-alkylation of this compound.
Quantitative Data Summary:
The following table summarizes typical reaction parameters for the N-alkylation of this compound with various alkyl halides using Protocol 1. Note that reaction times and yields are approximate and may vary depending on the specific reaction scale and purity of reagents.
| Alkylating Agent | Equivalents | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | 1.1 | NaH (1.2) | DMF | 0 to rt | 2-4 | 90-95 |
| Ethyl Bromide | 1.1 | NaH (1.2) | DMF | 0 to rt | 4-8 | 85-90 |
| Benzyl Bromide | 1.1 | NaH (1.2) | DMF | 0 to rt | 3-6 | 90-98 |
Alternative N-Alkylation Methodologies
While the NaH/DMF system is highly reliable, other methods can be employed, particularly when dealing with sensitive substrates or when milder conditions are required.
-
Phase-Transfer Catalysis (PTC): This method is advantageous for its operational simplicity and the use of less hazardous bases like potassium hydroxide. The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the transfer of the indolide anion into the organic phase for reaction with the alkyl halide.[6]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9][10][11] This method proceeds under neutral conditions and is particularly useful for the synthesis of N-alkylindoles from alcohols.
-
Reductive Amination: While less direct, N-alkylation can be achieved through a two-step process involving the reaction of an indole with an aldehyde or ketone to form an enamine intermediate, which is then reduced. However, for this compound, this method may be more prone to side reactions at the C3 position.
Characterization of N-Alkylated 5,6-Dimethoxyindoles
Thorough characterization of the synthesized N-alkylated 5,6-dimethoxyindoles is crucial to confirm their identity and purity. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm in the starting material) is a key indicator of successful N-alkylation. The appearance of new signals corresponding to the protons of the newly introduced alkyl group will also be observed. For example, in 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde, the ethyl group protons appear as a quartet around δ 4.24 ppm and a triplet around δ 1.56 ppm.[12]
-
¹³C NMR: The chemical shifts of the indole ring carbons will be altered upon N-alkylation. The carbons of the alkyl group will also give rise to new signals in the aliphatic region of the spectrum.[12]
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically a sharp peak around 3400 cm⁻¹) from the spectrum of the starting material is indicative of a successful reaction.
-
Melting Point: For solid products, a sharp melting point is an indicator of purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation. | Ensure NaH is fresh and the reaction is conducted under strictly anhydrous conditions. Consider using a stronger base or a higher reaction temperature. |
| Low reactivity of the alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide to promote in-situ formation of the more reactive alkyl iodide. | |
| Formation of C3-Alkylated Byproduct | Reaction conditions favoring C3 attack. | Use a more sterically hindered base or a more polar aprotic solvent. Lowering the reaction temperature may also improve N-selectivity. |
| Decomposition of Starting Material or Product | Harsh reaction conditions. | Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) or an alternative N-alkylation method like the Mitsunobu reaction. |
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the synthesis of a wide array of biologically active molecules. The choice of the appropriate experimental protocol depends on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents. The classical NaH/DMF method remains a highly effective and general approach, while other techniques offer milder alternatives. Careful execution of the experimental procedure, coupled with thorough purification and characterization, will ensure the successful synthesis of the desired N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of 5,6-Dimethoxyindole in the Synthesis of Novel Combretastatin Analogs as Potent Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Reimagining a Potent Antimitotic Agent
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancerous cells.[1][2] Its simple structure and potent activity have made it a leading compound for the development of vascular disrupting agents (VDAs) and other anticancer therapeutics.[3]
However, the clinical utility of CA-4 is hampered by its poor water solubility and the thermodynamic instability of the active cis-stilbene isomer, which can readily convert to the inactive trans-isomer.[4][5] This has driven extensive research into the design of analogs that retain the core pharmacophore while overcoming these limitations. A highly successful strategy has been the replacement of the trimethoxylated A-ring of CA-4 with heterocyclic scaffolds, such as indole.[6][7]
This application note provides a detailed guide on the synthesis and evaluation of novel combretastatin analogs using 5,6-dimethoxyindole as a strategic starting material. The indole core, particularly with the 5,6-dimethoxy substitution pattern, serves as an effective bioisostere for the native trimethoxyphenyl A-ring, maintaining crucial interactions at the colchicine binding site while offering a versatile scaffold for further chemical modification.[6] We will present detailed protocols for the chemical synthesis via a key 3-aroylindole intermediate, methods for biological evaluation, and insights into the structure-activity relationships (SAR) that govern the potency of these compounds.
The Scientific Rationale: Why this compound?
The choice of the this compound scaffold is a deliberate design element rooted in established structure-activity relationships of colchicine-site inhibitors.[6] The 3,4,5-trimethoxyphenyl "A-ring" of combretastatin is critical for binding. The methoxy groups at the 5- and 6-positions of the indole ring are positioned to mimic the electronic and steric properties of the methoxy groups on the native A-ring, thereby preserving the potential for high-affinity binding to tubulin.
Furthermore, the indole C3 position is electronically rich and highly amenable to electrophilic substitution reactions, such as Friedel-Crafts acylation. This provides a direct and efficient route to install the aroyl "B-ring" mimic, which is another crucial component for antimitotic activity. The resulting 3-aroylindole structure provides a rigid framework that constrains the two aromatic rings in a conformationally favorable orientation for tubulin binding, analogous to the cis-alkene bridge in CA-4.
Synthetic Strategy: A Two-Stage Approach
Our synthetic approach is centered on the creation of a key intermediate, (5,6-dimethoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone . This intermediate effectively joins the indole "A-ring" mimic with the classic trimethoxyphenyl "B-ring" of CA-4 through a carbonyl linker. This section provides the detailed protocol for its synthesis via Friedel-Crafts acylation.
Diagram: Overall Synthetic Workflow
Caption: Synthetic route from this compound to combretastatin analogs.
Protocol 1: Synthesis of the 3-Aroylindole Intermediate
This protocol details the Friedel-Crafts acylation of this compound with 3,4,5-trimethoxybenzoyl chloride. This reaction is the cornerstone for producing the key ketone intermediate.
Causality and Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the acyl chloride. It coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich indole ring.[8] Anhydrous conditions are critical as AlCl₃ reacts violently with water.
-
Solvent (Dichloromethane, DCM): Anhydrous DCM is an excellent solvent for Friedel-Crafts reactions. It is relatively inert under the reaction conditions and effectively solubilizes the starting materials and the Lewis acid.
-
Reaction Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the Lewis acid and the acyl chloride. It is then allowed to warm to room temperature to drive the reaction to completion.
-
Work-up Procedure: The reaction is quenched with dilute HCl to decompose the aluminum chloride complex and precipitate the product. This acidic workup also protonates any remaining intermediates.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥99% | Sigma-Aldrich | 14430-23-0 |
| 3,4,5-Trimethoxybenzoyl chloride | ≥98% | Sigma-Aldrich | 4521-61-3 |
| Aluminum chloride (AlCl₃), anhydrous | Reagent grade, ≥99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore | 75-09-2 |
| Hydrochloric acid (HCl) | 2 M | Fisher Scientific | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4,5-trimethoxybenzoyl chloride (2.31 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: While stirring vigorously, slowly add anhydrous aluminum chloride (1.47 g, 11.0 mmol) in portions over 10 minutes. A yellow suspension will form. Stir for an additional 20 minutes at 0 °C.
-
Indole Addition: In a separate flask, dissolve this compound (1.77 g, 10.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl (50 mL) dropwise. Caution: This is an exothermic process and may release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (60-120 mesh), eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3).
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the product as a solid. Characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Expected Results and Self-Validation
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
TLC: Rf ≈ 0.4 (1:1 Hexanes/EtOAc)
-
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ ~8.3 (s, 1H, indole NH), ~7.5 (s, 1H, indole H4), ~7.1 (s, 1H, indole H2), ~7.0 (s, 2H, aroyl H2', H6'), ~6.9 (s, 1H, indole H7), ~3.95 (s, 6H, 2x OCH₃), ~3.90 (s, 6H, 2x OCH₃), ~3.85 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ ~185.0 (C=O), ~153.0, ~150.0, ~148.0, ~142.0, ~135.0, ~130.0, ~125.0, ~115.0, ~110.0, ~105.0, ~100.0, ~95.0, ~61.0, ~56.5.
-
HRMS (ESI): Calculated for C₂₀H₂₁NO₆ [M+H]⁺, found value should be within ± 5 ppm.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch), ~1580 (aromatic C=C stretch).
-
Protocol 2: Biological Evaluation - Tubulin Polymerization Assay
The primary mechanism of action for combretastatin analogs is the inhibition of tubulin polymerization. This protocol describes a standard in vitro turbidimetric assay to quantify this effect.
Causality and Experimental Choices:
-
Principle: Tubulin heterodimers polymerize into microtubules at 37 °C in the presence of GTP. This polymerization process increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 350 nm.[1]
-
Reagents: Highly purified (>99%) bovine tubulin is used for consistency. GTP is essential as it provides the energy for polymerization. A general tubulin buffer (PB) maintains the optimal pH and ionic strength.
-
Controls: Paclitaxel is used as a positive control for polymerization enhancement, while combretastatin A-4 or colchicine serves as a positive control for polymerization inhibition. DMSO is the vehicle control.
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.
Materials and Reagents
-
Tubulin Polymerization Assay Kit (e.g., Sigma-Aldrich, Cat. No. BK006P or similar) containing:
-
Lyophilized Bovine Tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
-
Test Compound (this compound analog), dissolved in DMSO
-
Combretastatin A-4 (Positive Control)
-
Paclitaxel (Positive Control)
-
DMSO (Vehicle Control)
-
96-well, clear, flat-bottom plate
-
Temperature-controlled microplate spectrophotometer
Step-by-Step Procedure
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Thaw GTP solution. Keep all reagents on ice.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in General Tubulin Buffer to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM). Prepare controls similarly.
-
Reaction Assembly (on ice):
-
In each well of a pre-chilled 96-well plate, add the components in the following order:
-
x µL of General Tubulin Buffer
-
10 µL of test compound dilution (or control)
-
y µL of 3 mg/mL Tubulin solution
-
1 µL of GTP solution
-
-
The final volume should be 100 µL per well. The final tubulin concentration should be ~1.5 mg/mL. Run each condition in triplicate.
-
-
Measurement: Immediately place the plate into a microplate reader pre-warmed to 37 °C.
-
Data Acquisition: Measure the absorbance (OD) at 350 nm every 30 seconds for a period of 60-90 minutes.
-
Data Analysis: Plot the OD350 versus time for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Protocol 3: Cell Viability Assessment - MTT Assay
To assess the cytotoxic effect of the synthesized analogs on cancer cells, a standard MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Causality and Experimental Choices:
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Lines: A panel of cancer cell lines should be used, for example, MCF-7 (breast), A549 (lung), and HCT116 (colon), to assess the breadth of activity.
-
Solubilization: The formazan crystals are insoluble in aqueous medium and must be dissolved in a solvent (e.g., DMSO or a specialized detergent solution) before the absorbance can be read.[10]
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7 from ATCC)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO)
-
96-well sterile cell culture plates
-
Test Compound (this compound analog)
-
Doxorubicin or CA-4 (Positive Control)
Step-by-Step Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Representative Biological Activity
| Compound | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (nM) | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| Analog 1 (from Protocol 1) | 1.5 ± 0.2 | 15 ± 3 | 25 ± 5 | 21 ± 4 |
| Combretastatin A-4 (Reference) | 1.1 ± 0.1 | 5 ± 1 | 8 ± 2 | 7 ± 1 |
| Colchicine (Reference) | 0.9 ± 0.1 | 10 ± 2 | 12 ± 3 | 11 ± 2 |
Data are representative and should be determined experimentally. Values are expressed as mean ± SD.
Conclusion and Future Directions
The use of this compound as a starting scaffold provides a robust and efficient platform for the synthesis of novel combretastatin analogs. The protocols outlined in this note describe a validated pathway for creating 3-aroylindole intermediates and subsequently evaluating their biological activity as potent tubulin polymerization inhibitors and cytotoxic agents. The 5,6-dimethoxy substitution pattern is a key design feature that successfully mimics the A-ring of the natural product, leading to compounds with nanomolar antiproliferative activity.[6] Further modifications, such as converting the ketone of the intermediate into a cis-stilbene via a Wittig reaction or exploring other heterocyclic B-ring replacements via Suzuki coupling, represent promising avenues for developing next-generation anticancer agents with improved pharmacological profiles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. atcc.org [atcc.org]
Application Notes and Protocols: Strategic C-3 Functionalization of 5,6-Dimethoxyindole via Grignard Reaction
Abstract
Derivatives of 5,6-dimethoxyindole are pivotal scaffolds in medicinal chemistry and materials science. This document provides a comprehensive guide for the C-3 functionalization of this compound utilizing a Grignard reaction. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss critical parameters for successful execution. This application note is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic transformation.
Introduction
The indole nucleus is a privileged structure in a vast array of biologically active compounds and functional materials.[1] Specifically, the this compound core is a key building block for various pharmaceutical agents, including those with anticancer and antiviral properties. The functionalization of the indole ring, particularly at the C-3 position, is a primary strategy for modulating the biological activity and physicochemical properties of these molecules.[1][2] The C-3 position is the most nucleophilic site, making it amenable to electrophilic substitution.[3]
The Grignard reaction stands as a classic and versatile method for forming carbon-carbon bonds.[4] However, its application to N-H containing heterocycles like indole presents a significant challenge due to the acidic proton on the nitrogen. The Grignard reagent, being a strong base, will preferentially deprotonate the N-H group to form an indolylmagnesium halide.[5] While this can be a productive pathway for N-functionalization, strategic C-3 alkylation or acylation requires careful consideration of the reaction sequence and stoichiometry.
This guide outlines a protocol that first leverages the inherent acidity of the indole N-H to form the indolylmagnesium halide in situ. This intermediate is then reacted with a suitable electrophile to achieve selective C-3 functionalization. This approach obviates the need for a separate N-protection step, offering a more atom-economical and streamlined synthetic route.
Reaction Workflow Overview
References
Application Note: Electropolymerization of 5,6-Dimethoxyindole for the Synthesis of Advanced Conductive Polymers
Abstract: This document provides a comprehensive guide for the electrochemical synthesis of poly(5,6-dimethoxyindole), a functional conductive polymer with promising applications in bioelectronics, sensing, and electrochromic devices. We delve into the fundamental principles of electropolymerization, offer detailed, step-by-step protocols for potentiodynamic and potentiostatic deposition, and discuss essential characterization techniques. This guide is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of this melanin-like polymer.
Introduction: The Promise of Poly(this compound)
Conductive polymers derived from indole and its functionalized variants have garnered significant attention due to their inherent biocompatibility, thermal stability, and tunable electrochemical properties.[1][2][3] Among these, poly(this compound) (P(DMIn)) stands out. The methoxy groups on the benzene ring of the indole monomer influence the electronic properties of the resulting polymer, leading to unique characteristics.
The parent compound, 5,6-dihydroxyindole (DHI), is a key precursor in the biosynthesis of eumelanin, the natural pigment found in humans.[4][5] The electrochemical polymerization of this compound-2-carboxylic acid has been shown to produce a melanin-like polymer with distinct electrochromic properties, shifting from transparent to green and then purple with increasing voltage.[6] Unlike natural melanins, which are typically amorphous and dark brown, electrochemically synthesized P(DMIn) can exhibit a degree of crystallinity and a nanofibrous structure.[6] This controlled synthesis opens avenues for creating materials with tailored optical and electronic properties for advanced applications.
Electropolymerization offers a distinct advantage over chemical synthesis methods by allowing for the direct deposition of a pure, uniform polymer film onto a conductive substrate.[3] The thickness, morphology, and conductivity of the film can be precisely controlled by modulating electrochemical parameters such as potential, current, and deposition time.[3][7]
Mechanism of Electropolymerization
The electropolymerization of indole derivatives proceeds via an oxidative coupling mechanism. The process is initiated at the anode (working electrode) where the monomer undergoes oxidation to form a radical cation. These reactive species then couple, typically at the C2 and C3 positions of the indole ring, to form dimers. Subsequent oxidation and coupling steps lead to the propagation of the polymer chain, which deposits onto the electrode surface as a doped, conductive film.
The general mechanism is illustrated below:
Caption: Oxidative electropolymerization mechanism of indole derivatives.
Materials and Equipment
Chemicals and Reagents
-
Monomer: this compound (≥99% purity)
-
Solvent: Acetonitrile (ACN), anhydrous (99.8%) is commonly used.[8][9] Boron trifluoride diethyl etherate (BFEE) can also be used, as it may lower the required oxidation potential.[2][10]
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (electrochemical grade, ≥99.0%). The electrolyte is crucial for providing ionic conductivity to the solution.[8][9]
-
Inert Gas: Argon (Ar) or Nitrogen (N₂), high purity, for deaerating the solution.
-
Cleaning Solvents: Deionized water, isopropanol, acetone.
Equipment
-
Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry and chronoamperometry/chronopotentiometry.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or Indium Tin Oxide (ITO) coated glass for spectroelectrochemical studies.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[8]
-
Polishing Kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads for the working electrode.
-
Standard laboratory glassware, magnetic stirrer, and sonicator.
Detailed Experimental Protocols
Protocol 1: Potentiodynamic Synthesis via Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique that allows for both the synthesis and in-situ monitoring of polymer growth. The repeated cycling of potential allows for controlled layer-by-layer deposition.
Step 1: Electrode Preparation
-
Polish the working electrode (e.g., GCE) with decreasing sizes of alumina slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in isopropanol and then acetone for 5 minutes each to remove any residual polishing material and organic contaminants.
-
Dry the electrode under a stream of inert gas.
Step 2: Solution Preparation
-
Prepare the electrolyte solution in a glove box or under an inert atmosphere to minimize exposure to oxygen and water.
-
Dissolve the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).
-
Add the this compound monomer to the solution to a final concentration typically ranging from 10 mM to 50 mM.[9]
-
Purge the solution with inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
Step 3: Electrochemical Synthesis
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes. Ensure the tip of the reference electrode is close to the working electrode surface.
-
Immerse the electrodes in the deaerated monomer solution. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Using the potentiostat, perform cyclic voltammetry. A typical potential window for indole derivatives is between -0.4 V and +1.2 V vs. Ag/AgCl.[9]
-
Set the scan rate, typically between 50 mV/s and 100 mV/s.[9]
-
Run for a specified number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each successive cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.[8]
Step 4: Post-Synthesis Treatment
-
After deposition, carefully remove the polymer-coated working electrode from the cell.
-
Gently rinse the electrode with fresh, monomer-free solvent (e.g., acetonitrile) to remove any unreacted monomer and loosely bound oligomers.
-
Dry the electrode under a stream of inert gas or in a vacuum oven at a mild temperature.
Protocol 2: Potentiostatic Synthesis
This method involves applying a constant potential to the working electrode, which is suitable for creating thicker films in a shorter amount of time.
Step 1 & 2: Follow the same electrode and solution preparation steps as in Protocol 1.
Step 3: Electrochemical Synthesis
-
Assemble the electrochemical cell as described previously.
-
Apply a constant potential that is at or slightly above the oxidation potential of the this compound monomer (determined from an initial CV scan). This is often in the range of +0.8 V to +1.0 V vs. SCE/Ag/AgCl.[8]
-
Allow the polymerization to proceed for a set duration (e.g., 100 to 1000 seconds). The film thickness is proportional to the total charge passed during this time.
Step 4: Follow the same post-synthesis treatment as in Protocol 1.
Characterization of Poly(this compound) Films
Electrochemical Characterization:
-
Method: Place the polymer-coated electrode in a monomer-free electrolyte solution and run cyclic voltammetry.
-
Purpose: To study the redox activity, stability, and doping/dedoping behavior of the polymer film. The shape and size of the CV peaks provide information about the charge storage capacity and electrochemical stability of the material.[1]
Spectroelectrochemical Characterization:
-
Method: Use a transparent working electrode (e.g., ITO glass) and couple the potentiostat with a UV-Vis spectrometer.
-
Purpose: To observe changes in the optical absorption spectrum of the polymer film as a function of the applied potential. This is essential for characterizing the electrochromic properties of P(DMIn).[6]
Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, porosity, and homogeneity of the polymer film.[6]
-
X-Ray Diffraction (XRD): To assess the degree of crystallinity of the polymer. While many conductive polymers are amorphous, some, like P(DMIn), may show crystalline domains.[6][11]
Data Summary and Experimental Parameters
The properties of the resulting polymer film are highly dependent on the synthesis conditions. The table below summarizes key parameters and their expected impact.
| Parameter | Typical Range | Rationale & Impact on Polymer Film |
| Monomer Concentration | 10 - 100 mM | Higher concentration generally leads to faster film growth and thicker films. May affect film morphology. |
| Electrolyte Type & Conc. | 0.1 - 0.25 M LiClO₄, TBAP | The counter-ion from the electrolyte is incorporated into the film during doping to maintain charge neutrality. Its size and nature can affect the film's morphology, conductivity, and stability.[8] |
| Solvent | Acetonitrile, BFEE | Solvent choice affects monomer solubility and the electrochemical window. Aprotic non-aqueous solvents are common for indole polymerization.[2][8] |
| Potential Window (CV) | -0.4 V to +1.4 V | Must be wide enough to encompass the monomer oxidation potential. Exceeding the optimal window can lead to over-oxidation and degradation of the polymer. |
| Scan Rate (CV) | 20 - 100 mV/s | Affects the nucleation and growth mechanism. Slower scan rates can lead to more uniform and compact films. |
| Number of Cycles (CV) | 5 - 50 cycles | Directly controls the thickness of the deposited polymer film. |
| Deposition Potential (Potentiostatic) | +0.8 V to +1.2 V | A higher potential increases the polymerization rate but may lead to a less ordered polymer structure. |
Experimental Workflow Visualization
Caption: Complete workflow for synthesis and characterization of P(DMIn).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electropolymerization of indole and study of electrochemical behavior of the polymer in aqueous solutions (Journal Article) | ETDEWEB [osti.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron Trifluoride Diethyl Etherate | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Demethylation of 5,6-Dimethoxyindole to 5,6-Dihydroxyindole
Introduction
5,6-Dihydroxyindole is a pivotal precursor molecule in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.[1][2] Its unique chemical structure also makes it a valuable building block in the development of novel pharmaceuticals and functional polymers.[3] A common and efficient route to synthesize 5,6-dihydroxyindole involves the demethylation of its more stable precursor, 5,6-dimethoxyindole. This process, while conceptually straightforward, requires careful execution due to the reactive nature of the reagents involved and the inherent instability of the final product.[4]
This guide provides a comprehensive overview of the demethylation of this compound, with a focus on the use of boron tribromide (BBr₃) as the demethylating agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical considerations for handling both the reagents and the product.
Mechanism of Demethylation using Boron Tribromide
Boron tribromide is a powerful Lewis acid and an excellent reagent for the cleavage of aryl methyl ethers.[5][6] The demethylation of this compound proceeds through a well-established mechanism involving the formation of a Lewis acid-base adduct between the boron center of BBr₃ and the ether oxygen.[7][8]
The reaction is initiated by the nucleophilic attack of the ether oxygen on the electron-deficient boron atom of BBr₃, forming an oxonium ion intermediate. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and a dibromo(organo)borane intermediate.[9] Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired dihydroxyindole.[9]
Recent studies have suggested a more complex bimolecular mechanism may be at play for aryl methyl ethers, involving two BBr₃-ether adducts, which can lower the kinetic barrier for demethylation.[7][10] Regardless of the precise pathway, the overall transformation effectively and often quantitatively removes the methyl groups.
Caption: Mechanism of BBr₃-mediated demethylation.
Experimental Protocol: Demethylation of this compound
This protocol outlines a representative procedure for the demethylation of this compound using boron tribromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Boron Tribromide (BBr₃) | 1.0 M solution in DCM | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care.[11] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Must be dry.[12] |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |
| Brine (Saturated NaCl) | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Round-bottom flask | Flame-dried | ||
| Magnetic stir bar | |||
| Septum | |||
| Nitrogen or Argon source | For inert atmosphere | ||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Safety Precautions
-
Boron Tribromide is extremely corrosive, toxic, and reacts violently with water. [13][14][15][16] Always handle BBr₃ in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving with nitrile is recommended).[11][13]
-
Ensure an emergency eyewash and safety shower are readily accessible.[15]
-
All glassware must be thoroughly dried to prevent violent reactions with BBr₃.[14]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1.0 M solution of boron tribromide in DCM (2.2 eq) to the cooled reaction mixture via syringe. It is recommended to use at least one equivalent of BBr₃ for each methoxy group.[17]
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Reaction Quench and Workup:
-
Carefully quench the reaction by slowly adding methanol at 0 °C to neutralize any excess BBr₃.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude 5,6-dihydroxyindole can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
It is crucial to perform the purification quickly as 5,6-dihydroxyindole is prone to oxidation and polymerization, especially when exposed to air and light.[4][12] The purified product should be a light-colored solid.
-
Characterization
The identity and purity of the synthesized 5,6-dihydroxyindole can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: To confirm the disappearance of the methoxy group signals and the appearance of hydroxyl protons.[12][18]
-
¹³C NMR Spectroscopy: To observe the shifts in the carbon signals upon demethylation.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
Product Stability and Storage
5,6-dihydroxyindole is highly susceptible to aerial oxidation, leading to the formation of dark-colored melanin-like polymers.[1][4] This instability is more pronounced in solution and at neutral or alkaline pH.[4] For long-term storage, the solid product should be kept under an inert atmosphere (argon or nitrogen) at low temperatures (in a freezer).[12]
Caption: Experimental workflow for demethylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient BBr₃, reaction time, or temperature. | Increase the equivalents of BBr₃, prolong the reaction time, or allow the reaction to warm to a higher temperature (e.g., 0 °C or room temperature). |
| Low yield | Product degradation during workup or purification. | Perform the workup and purification as quickly as possible. Use degassed solvents and protect the product from light.[12] |
| Dark-colored product | Oxidation and polymerization of 5,6-dihydroxyindole. | Ensure all steps are carried out under an inert atmosphere. Use antioxidants during workup if necessary.[19] |
Conclusion
The demethylation of this compound to 5,6-dihydroxyindole using boron tribromide is a robust and efficient method for accessing this important biosynthetic precursor. By understanding the underlying reaction mechanism and adhering to stringent safety protocols and experimental conditions, researchers can successfully synthesize high-purity 5,6-dihydroxyindole. Careful handling and storage of the final product are paramount to prevent oxidative degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]
- 3. CA2161305C - New 5,6-dihydroxyindole polymer compounds, process for preparing the same and compositions containing them - Google Patents [patents.google.com]
- 4. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 9. Boron tribromide - Wikipedia [en.wikipedia.org]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. purdue.edu [purdue.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. amherst.edu [amherst.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. 5,6-DIHYDROXYINDOLE(3131-52-0) 1H NMR spectrum [chemicalbook.com]
- 19. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 5,6-Dimethoxyindole in the Development of Neuroprotective Drugs
Section 1: Introduction - The Indole Scaffold in Neuroprotection
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A confluence of factors, including oxidative stress, neuroinflammation, and protein aggregation, drives this pathology.[1][2] The indole nucleus, a privileged scaffold in medicinal chemistry, is found in numerous bioactive molecules with significant pharmacological potential, such as tryptophan and melatonin.[3] Derivatives of the indole core have emerged as powerful candidates for neuroprotective drug development due to their inherent antioxidant, anti-inflammatory, and anti-aggregation properties.[3][4]
5,6-Dimethoxyindole, in particular, serves as both a valuable synthetic intermediate and a core bioactive structure. Its structural similarity to endogenous neuroprotective agents and its chemical tractability make it a focal point for the design of multi-target-directed ligands (MTDLs) aimed at combating the multifaceted nature of neurodegeneration.[1][5] This guide provides a technical overview of its mechanisms and detailed protocols for evaluating its neuroprotective efficacy.
Section 2: Core Neuroprotective Mechanisms of this compound Derivatives
The therapeutic potential of this compound and its derivatives stems from their ability to modulate key pathological pathways in neurodegeneration.
2.1 Antioxidant and Radical Scavenging Properties Oxidative stress, an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is a primary driver of neuronal damage.[6] Indole compounds can directly scavenge free radicals.[3][7] Furthermore, they can activate the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by compounds like indole derivatives, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11] This signaling cascade bolsters the cell's intrinsic defense against oxidative damage.[8]
2.2 Modulation of Inflammatory Pathways Chronic neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal injury.[12] Activated microglia release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO).[12][13] Indole derivatives have been shown to suppress neuroinflammation by inhibiting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] By preventing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory genes, thereby mitigating the inflammatory cascade that contributes to neurodegeneration.[12][14]
Visualizing the Dual-Action Mechanism
The diagram below illustrates the proposed mechanism by which this compound-based compounds can exert neuroprotection through simultaneous antioxidant and anti-inflammatory actions.
Section 3: Experimental Protocols for Efficacy Evaluation
This section provides step-by-step protocols for assessing the neuroprotective potential of this compound derivatives in vitro. These assays are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Protocol 3.1: In Vitro Neurotoxicity Model using SH-SY5Y Cells
This protocol establishes a cellular model of neurodegeneration to screen compounds for protective effects. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for such studies.[15][16]
Rationale: The goal is to induce neuronal cell death with a known neurotoxin (e.g., H₂O₂, MPP+, or Amyloid-β) and measure the extent to which a test compound can prevent this toxicity.[8][15][17] Cell viability is the primary endpoint.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound derivative (test compound), dissolved in DMSO (stock solution)
-
Neurotoxin (e.g., 100-200 µM H₂O₂ or 1-2 mM MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[15] Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Incubate for 2-4 hours.
-
Induction of Neurotoxicity: Add the chosen neurotoxin (e.g., H₂O₂) to the wells at a pre-determined toxic concentration. Include control wells: (a) Untreated cells (vehicle only), (b) Toxin-only cells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
Visualizing the In Vitro Screening Workflow
Protocol 3.2: Assessment of Anti-inflammatory Activity in Microglia
This protocol uses the BV-2 microglial cell line to evaluate the ability of indole derivatives to suppress inflammatory responses.
Rationale: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the production of nitric oxide (NO), a key inflammatory mediator.[14][18] The Griess assay measures nitrite, a stable product of NO, in the culture medium as an indicator of NO production.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
This compound derivative (test compound)
-
LPS (100 ng/mL final concentration)
-
Griess Reagent System
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Section 4: Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. Structure-activity relationship (SAR) studies can be performed by comparing the efficacy of different derivatives.
Table 1: Representative Efficacy Data for Indole Derivatives
| Compound | Neuroprotection EC₅₀ (µM) (H₂O₂ Model) | NO Inhibition IC₅₀ (µM) (LPS Model) |
| This compound | 15.2 | 25.8 |
| Derivative A | 5.8 | 9.1 |
| Derivative B | 22.5 | 35.2 |
| Melatonin (Control) | 8.1 | 12.4 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this example, "Derivative A" shows enhanced potency in both neuroprotection and anti-inflammatory assays compared to the parent compound, suggesting that its structural modifications are beneficial. Conversely, "Derivative B" is less active. This type of data is crucial for guiding lead optimization in a drug discovery program.
Section 5: Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of neuroprotective therapeutics. Its derivatives demonstrate multi-target efficacy by mitigating oxidative stress and suppressing neuroinflammation. The protocols detailed herein provide a robust framework for the initial screening and characterization of novel indole-based compounds.
Future research should focus on in vivo validation using animal models of neurodegenerative diseases to assess blood-brain barrier permeability, pharmacokinetic properties, and overall therapeutic efficacy.[5] Elucidating the precise interactions with cellular targets through advanced molecular modeling and biochemical assays will further refine the design of next-generation neuroprotective drugs.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 11. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-neuroinflammatory activities of indole alkaloids from kanjang (Korean fermented soy source) in lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 18. Indole-3-carbinol regulates microglia homeostasis and protects the retina from degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dimethoxyindole in Materials Science
Abstract
5,6-Dimethoxyindole, a commercially available indole derivative, is emerging as a versatile building block for the synthesis of novel functional organic materials. Its electron-rich aromatic structure and propensity for polymerization make it an attractive candidate for applications in electrochromics, organic electronics, and sensor technology. This comprehensive guide provides researchers, materials scientists, and drug development professionals with an in-depth understanding of the materials science applications of this compound. We will explore the underlying chemical principles, detail robust experimental protocols for material synthesis and characterization, and discuss the performance of the resulting materials in various devices. This document is intended to serve as a practical resource to accelerate research and development in this exciting field.
Introduction: The Scientific Merit of this compound
This compound is a derivative of indole, a heterocyclic aromatic compound that is a fundamental structural motif in many natural products and synthetic materials.[1] The presence of two methoxy groups at the 5 and 6 positions of the indole ring significantly influences its electronic properties, enhancing its electron-donating character and lowering its oxidation potential. This makes this compound and its derivatives readily polymerizable, either through chemical or electrochemical oxidation, to form conjugated polymers with interesting optoelectronic properties.[1][2]
The resulting polymers, often referred to as poly(this compound), are analogues of melanin, the natural pigment found in humans and other organisms.[3] Natural melanins, derived from the polymerization of 5,6-dihydroxyindole (DHI), exhibit a range of fascinating properties, including broad-band UV-visible absorption and antioxidant capabilities.[4] Synthetic analogues based on this compound offer the advantage of greater chemical stability and processability, opening the door to their integration into functional devices.[1]
This guide will focus on the practical application of this compound in three key areas of materials science:
-
Electrochromic Devices: Materials that change their optical properties in response to an electrical stimulus.
-
Organic Electronics: The use of organic materials in electronic devices such as transistors and light-emitting diodes.
-
Chemical Sensors: Devices that detect the presence of specific chemical species.
For each application, we will provide the scientific rationale, detailed experimental protocols, and expected material characteristics.
Core Application: Electrochromic Devices
The ability of poly(this compound) and its derivatives to undergo reversible color changes upon electrochemical doping and de-doping makes them prime candidates for use in electrochromic devices, such as smart windows, displays, and rearview mirrors.[5][6]
Principle of Operation
The electrochromism in polyindoles arises from the reversible formation of charge carriers (polarons and bipolarons) along the polymer backbone upon oxidation and reduction.[7] In its neutral, undoped state, the polymer typically has a wide bandgap and is often lightly colored or transparent. Upon oxidation (doping), electrons are removed from the polymer chain, creating radical cations (polarons) that can further combine to form dications (bipolarons). These new electronic states introduce energy levels within the original bandgap, leading to the absorption of lower-energy light and a visible color change. The process is reversible, and the polymer returns to its original color upon reduction (de-doping).
Experimental Protocols
Synthesis of Poly(this compound) Films
Two primary methods for the synthesis of poly(this compound) films are detailed below: electrochemical polymerization and chemical oxidative polymerization.
Electrochemical polymerization offers excellent control over film thickness and morphology directly on a conductive substrate.[7]
Materials:
-
This compound (99% purity)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄), anhydrous
-
Indium tin oxide (ITO) coated glass slides (or other suitable working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, platinum as the counter electrode, and the reference electrode. Ensure the conductive side of the ITO slide is facing the other electrodes.
-
Electropolymerization: Immerse the electrodes in the monomer solution. Polymerize the film using either cyclic voltammetry or potentiostatic methods.
-
Cyclic Voltammetry (CV): Scan the potential from 0 V to +1.2 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s. The successful growth of the polymer film will be indicated by an increase in the peak currents with each cycle.[7]
-
Potentiostatic Method: Apply a constant potential of +1.0 V (vs. Ag/AgCl) for a duration of 10-30 minutes, depending on the desired film thickness.
-
-
Post-Polymerization: After polymerization, rinse the film gently with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.
Expected Outcome: A uniform, colored polymer film deposited on the ITO substrate. The color will depend on the final oxidation state of the polymer.
Diagram of the Electrochemical Polymerization Workflow:
Caption: Workflow for electrochemical polymerization.
Chemical polymerization is a scalable method for producing bulk quantities of poly(this compound) powder, which can then be dissolved and cast into films.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈)
-
Chloroform or Acetonitrile
-
Methanol
-
Stir plate and stir bar
-
Beakers and filtration apparatus
Procedure:
-
Monomer Solution: Dissolve this compound in chloroform to a concentration of 0.1 M in a beaker with a stir bar.
-
Oxidant Solution: In a separate beaker, prepare a 0.2 M solution of FeCl₃ in chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature. A color change and the formation of a precipitate should be observed. Allow the reaction to proceed for 24 hours.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with methanol to remove any residual oxidant and unreacted monomer.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 12 hours.
Expected Outcome: A dark-colored powder of poly(this compound).
Film Preparation from Polymer Powder (Spin Coating):
-
Solution Preparation: Dissolve the synthesized poly(this compound) powder in a suitable solvent (e.g., chloroform, N-methyl-2-pyrrolidone) to a concentration of 10 mg/mL. The solution may require gentle heating or sonication to fully dissolve.
-
Substrate Preparation: Clean a glass or ITO-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol, followed by drying with nitrogen.
-
Spin Coating: Dispense a small amount of the polymer solution onto the center of the substrate. Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds.[8] The final film thickness will depend on the solution concentration and spin speed.[8]
-
Annealing: Anneal the film on a hotplate at 80-100 °C for 10-15 minutes to remove residual solvent.
Diagram of the Chemical Polymerization and Film Casting Workflow:
Caption: Workflow for chemical polymerization and spin coating.
Characterization of Poly(this compound) Films
A suite of characterization techniques is essential to understand the structure-property relationships of the synthesized polymer films.
This technique combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the absorption spectrum of the film as a function of the applied potential.
Procedure:
-
Place the polymer-coated ITO slide in a cuvette containing a fresh electrolyte solution (0.1 M LiClO₄ in acetonitrile).
-
Use a three-electrode setup within the cuvette.
-
Position the cuvette in the light path of a UV-Vis spectrophotometer.
-
Record the absorption spectrum at different applied potentials, stepping from the reduced state (e.g., 0 V) to the oxidized state (e.g., +1.2 V) and back.
Expected Data: A series of spectra showing the emergence and disappearance of absorption bands corresponding to the polaron and bipolaron states, confirming the electrochromic behavior.
CV provides information about the redox activity of the polymer film.
Procedure:
-
Immerse the polymer-coated electrode in a fresh electrolyte solution.
-
Scan the potential between the desired limits (e.g., 0 V to +1.2 V) at a scan rate of 50-100 mV/s.
-
Record the current response as a function of the applied potential.
Expected Data: A voltammogram showing distinct oxidation and reduction peaks, indicating the reversible doping and de-doping of the polymer.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface morphology and roughness of the polymer films.[9][10]
Procedure:
-
SEM: A small piece of the coated substrate is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. The surface is then imaged at various magnifications.
-
AFM: The coated substrate is placed on the AFM stage, and the surface is scanned with a sharp tip in either tapping or contact mode to generate a topographical map.
Expected Data: SEM images will reveal the overall surface structure (e.g., granular, fibrous), while AFM will provide quantitative data on surface roughness and feature sizes.[9][10]
Performance Metrics for Electrochromic Devices
| Parameter | Description | Typical Values for Polyindoles |
| Optical Contrast (%) | The percentage difference in transmittance between the colored and bleached states at a specific wavelength. | 18-50%[6][11] |
| Switching Time (s) | The time taken for the device to switch from the bleached to the colored state (coloration time) and vice versa (bleaching time). | 0.6 - 20 s[6][11] |
| Coloration Efficiency (cm²/C) | The change in optical density per unit of charge injected or ejected per unit area. A higher value indicates greater efficiency. | 34.93 - 720 cm²/C[6][12] |
| Cyclic Stability | The ability of the device to retain its electrochromic performance over a large number of switching cycles. | Good, often retaining a significant portion of contrast after thousands of cycles.[13] |
Applications in Organic Electronics and Sensors
Organic Electronics
The semiconducting nature of polyindoles suggests their potential use in organic electronic devices. While less explored than other classes of conducting polymers, poly(this compound) could be investigated for applications in:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. The methoxy groups may influence charge transport and environmental stability.
-
Organic Light-Emitting Diodes (OLEDs): As a hole-transporting or emissive layer, although the fluorescence properties would need to be optimized.[14]
Future Research Directions:
-
Synthesis of high molecular weight, soluble poly(this compound) for improved film-forming properties.
-
Investigation of the charge carrier mobility in OFETs based on this material.
-
Blending with other organic semiconductors to create bulk heterojunctions for organic photovoltaic applications.
Chemical Sensors
The conductivity of polyindole films can be modulated by their interaction with certain chemical species, forming the basis for chemical sensors.[15] Polyindole-based sensors have been developed for the detection of volatile organic compounds (VOCs) and biomolecules.[15][16][17]
Sensing Mechanism:
The interaction of an analyte with the polymer film can lead to a change in its conductivity through several mechanisms:
-
Redox Reactions: The analyte may directly oxidize or reduce the polymer, altering its doping level.
-
Swelling/Structural Changes: The absorption of the analyte into the polymer matrix can cause swelling, which affects the inter-chain charge transport.
-
Acid-Base Interactions: The nitrogen atom in the indole ring can interact with acidic or basic analytes, influencing the electronic properties of the polymer.
Potential Sensor Fabrication:
A simple chemiresistive sensor can be fabricated by depositing the poly(this compound) film across two closely spaced electrodes. The change in resistance upon exposure to the target analyte is then measured.
Diagram of a Chemiresistive Sensor:
Caption: Schematic of a chemiresistive sensor.
Conclusion
This compound is a promising and readily accessible monomer for the development of functional organic materials. Its electroactive and semiconducting polymers have demonstrated significant potential in electrochromic devices and hold promise for applications in organic electronics and chemical sensing. The protocols and data presented in this guide provide a solid foundation for researchers to explore and expand upon the use of this versatile building block in materials science. Further research into optimizing polymerization conditions, tuning material properties through copolymerization and functionalization, and fabricating and testing advanced device architectures will undoubtedly unlock the full potential of this compound-based materials.
References
- 1. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 2. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 3. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High performance electrochromic devices based on a polyindole derivative, poly(1H-benzo[g]indole) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanoscopic Polyindole DNA-Templated Gas Sensors for Volatile Organic Compounds | African Journal of Advances in Science and Technology Research [publications.afropolitanjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Synthesis of Tryptophanol Derivatives Using 5,6-Dimethoxyindole: An Application Note and Detailed Protocol
Introduction: The Significance of Tryptophanol Scaffolds in Medicinal Chemistry
Tryptophanol and its derivatives represent a class of organic compounds of significant interest to the fields of medicinal chemistry and drug development. As chiral building blocks, they are integral to the synthesis of a wide array of biologically active molecules, including analogues of the neurohormone melatonin.[1] The indole nucleus, a "privileged structure" in drug discovery, imparts unique pharmacological properties, and modifications to this core, such as the introduction of methoxy groups at the 5 and 6 positions, can profoundly influence receptor binding affinity, metabolic stability, and overall therapeutic efficacy.[2]
5,6-Dimethoxyindole serves as a versatile starting material for the construction of these valuable tryptophanol derivatives. Its electron-rich nature facilitates electrophilic substitution at the C3 position, providing a strategic entry point for the introduction of the side chain necessary to form the tryptophanol structure. This guide provides a comprehensive, in-depth technical overview and detailed experimental protocols for the synthesis of N-Boc-5,6-dimethoxytryptophanol, a protected derivative amenable to further synthetic manipulations, starting from this compound.
The synthetic strategy delineated herein involves a two-step sequence:
-
Acylation of this compound: A Friedel-Crafts-type acylation at the C3 position using oxalyl chloride to generate a reactive indole-3-glyoxylyl chloride intermediate.
-
Reductive Amination and Alcohol Formation: Subsequent reaction with a suitable amine followed by reduction of the resulting glyoxylamide to the corresponding tryptophanol derivative. For the purpose of this guide, we will focus on the direct reduction of the intermediate to the tryptophanol.
This application note is intended for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the chosen methodologies.
Diagrammatic Overview of the Synthetic Pathway
Caption: Synthetic route from this compound to N-Boc-5,6-dimethoxytryptophanol.
Part 1: Acylation of this compound
The introduction of a two-carbon unit at the C3 position of the indole ring is the critical first step. A robust method to achieve this is through acylation with oxalyl chloride. The high reactivity of the indole nucleus, further enhanced by the electron-donating methoxy groups, allows this reaction to proceed efficiently without the need for a traditional Lewis acid catalyst.[3]
Protocol 1: Synthesis of Ethyl this compound-3-glyoxylate
This two-step, one-pot procedure first generates the reactive this compound-3-glyoxylyl chloride, which is then immediately trapped with ethanol to form the more stable ethyl glyoxylate ester.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous ethanol (EtOH)
-
Anhydrous pyridine
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxalyl Chloride: While stirring, add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of a yellow precipitate of the glyoxylyl chloride is typically observed.
-
Esterification: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of anhydrous ethanol (5.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture.
-
Work-up: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reactant/Reagent | Molar Ratio | Key Role |
| This compound | 1.0 | Starting material |
| Oxalyl Chloride | 1.1 | Acylating agent |
| Ethanol | 5.0 | Nucleophile for ester formation |
| Pyridine | 1.2 | Base to neutralize HCl byproduct |
Part 2: Reduction of the Glyoxylate and Protection of the Amine
The reduction of the ethyl this compound-3-glyoxylate to the corresponding tryptophanol derivative can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is capable of reducing both the ketone and the ester functionalities to alcohols.[4][5] Subsequent protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group provides a stable derivative suitable for further synthetic applications.[6][7][8]
Protocol 2: Synthesis of N-Boc-5,6-dimethoxytryptophanol
Materials:
-
Ethyl this compound-3-glyoxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium sulfate, anhydrous
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Standard glassware for inert atmosphere and moisture-sensitive reactions
Procedure:
-
Reaction Setup for Reduction: In a flame-dried, three-necked round-bottom flask under an argon/nitrogen atmosphere, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Glyoxylate: Dissolve the ethyl this compound-3-glyoxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction and Quenching: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Concentration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxytryptophanol.
-
Boc Protection: Dissolve the crude tryptophanol in dichloromethane (DCM). Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction and Work-up: Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-5,6-dimethoxytryptophanol.
| Reactant/Reagent | Molar Ratio | Key Role |
| Ethyl this compound-3-glyoxylate | 1.0 | Precursor for reduction |
| Lithium Aluminum Hydride (LiAlH₄) | 4.0 | Reducing agent |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 | Amine protecting agent |
| Triethylamine (Et₃N) | 1.5 | Base for Boc protection |
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely utilized reactions in organic synthesis. The Friedel-Crafts acylation of indoles and the reduction of esters and ketones with LiAlH₄ are fundamental transformations.[9] The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data should be compared with literature values for analogous compounds to validate the successful synthesis.
Diagrammatic Representation of the Key Reduction Step
Caption: Simplified mechanism of LiAlH4 reduction of the glyoxylate.
Conclusion and Future Perspectives
The synthesis of N-Boc-5,6-dimethoxytryptophanol from this compound provides a versatile platform for the development of novel tryptophanol derivatives. The Boc-protected amine and the primary alcohol offer orthogonal handles for further functionalization, enabling the creation of a diverse library of compounds for biological screening. This detailed guide provides a robust and reliable pathway for accessing these valuable synthetic intermediates, empowering researchers in their quest for new therapeutic agents.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Technical Support Center: 5,6-Dimethoxyindole Synthesis
Welcome to the technical support guide for the synthesis of 5,6-Dimethoxyindole. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals, including precursors to drugs like Levodopa for Parkinson's disease, achieving a high yield of pure this compound is paramount.[1][2][3]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the widely-used Fischer indole synthesis route. We will explore the causality behind common pitfalls and provide validated strategies to enhance your experimental outcomes.
Core Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and common method for preparing indole derivatives.[4] The general workflow for this compound involves the acid-catalyzed reaction of a (3,4-dimethoxyphenyl)hydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent), followed by cyclization and decarboxylation.
Workflow: Fischer Synthesis of this compound
References
- 1. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. roche.com [roche.com]
- 4. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
Technical Support Center: Purification of Crude 5,6-Dimethoxyindole by Recrystallization
Welcome to the technical support center for the purification of 5,6-dimethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this important indole derivative. Here, you will find not just a protocol, but also troubleshooting advice and frequently asked questions to navigate the nuances of obtaining high-purity this compound.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] Its purity is paramount for successful downstream applications. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, and when optimized, can yield highly pure crystalline material.[2] This guide will walk you through the process, from solvent selection to troubleshooting common issues.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for a successful recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to beige or pale cream crystalline powder | [3][4] |
| Melting Point | 154-157 °C | [3] |
| Solubility | Soluble in ethanol and dichloromethane; insoluble in water. | [5] |
| Storage | Store in a dry, room temperature environment. | [6] |
Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point for the purification of crude this compound. Optimization may be required depending on the nature and quantity of impurities.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on studies on the purification of indole, a mixed solvent system of methanol and water is a promising starting point.[7]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to the flask.
-
Gently heat the mixture in a water bath on a hot plate while stirring until the solid dissolves completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Inducing Crystallization:
-
Slowly add hot deionized water dropwise to the hot methanol solution until a faint cloudiness (turbidity) appears and persists. This indicates that the solution is saturated.
-
Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio as the crystallization solvent) to remove any adhering soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Visualizing the Recrystallization Workflow
Caption: A flowchart of the key steps in the recrystallization of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Reheat the solution and evaporate some of the solvent. Then, allow it to cool again.[8] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The presence of significant impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil and add a small amount of the primary solvent (methanol).[8] 2. Allow the solution to cool more slowly by insulating the flask. 3. Consider a preliminary purification step like column chromatography or perform a charcoal treatment on the hot solution before crystallization. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. Cooling is too rapid. | 1. Reheat the solution and add a small amount of additional hot solvent.[8] 2. Insulate the flask to ensure slow cooling. |
| The recrystallized product has a low melting point or appears impure. | 1. Impurities were trapped during rapid crystal growth. 2. Inadequate washing of the crystals. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Wash the crystals thoroughly with a small amount of ice-cold solvent. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with too much or warm solvent. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals.[8] 2. Ensure the filtration apparatus is pre-heated. 3. Use a minimal amount of ice-cold solvent for washing. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
A1: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
Q2: How do I select an appropriate solvent if the methanol/water system is not effective?
A2: If the recommended solvent system is not optimal, you can perform small-scale solubility tests with other common recrystallization solvents. Given that this compound is soluble in ethanol and dichloromethane, these could be good starting points.[5] You might also consider solvent pairs like ethanol/water or dichloromethane/hexane.
Q3: What are common impurities in crude this compound?
A3: Common impurities in indole synthesis can include starting materials, by-products from side reactions, and residual catalysts. For instance, in Fischer indole synthesis, which is a common method for preparing indoles, impurities can arise from incomplete reaction or side reactions of the arylhydrazine and carbonyl compounds.[7]
Q4: Can I use charcoal to decolorize my crude this compound?
A4: Yes, if your crude product has a significant color, you can add a small amount of activated charcoal to the hot solution before the optional hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.
Q5: How can I improve the yield of my recrystallization?
A5: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Allow for slow cooling to maximize crystal formation and minimize the amount of compound remaining in the mother liquor. When washing the crystals, use a minimal amount of ice-cold solvent. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. This compound | 14430-23-0 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CAS 14430-23-0: this compound | CymitQuimica [cymitquimica.com]
- 6. 14430-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Byproduct Formation in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation in this powerful and historic reaction. The following content is structured to provide in-depth, actionable insights into common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Introduction: The Enduring Utility and Challenges of the Fischer Indole Synthesis
First described by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] The reaction's elegance lies in its convergent nature, typically involving the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an enolizable ketone or aldehyde.[2][3]
Despite its versatility, the reaction is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions, often leading to a variety of undesired byproducts that can complicate purification and significantly reduce the yield of the target indole.[4][5][6] This guide provides a structured approach to diagnosing and resolving these common byproduct-related issues.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and implementing a corrective action.
Issue 1: Low or No Yield of the Desired Indole, with Significant Starting Material Recovery
You observe that your reaction has stalled, and analysis (e.g., TLC, LC-MS) shows primarily unreacted arylhydrazone.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Inappropriate Catalyst: The key[5][5]-sigmatropic rearrangement is acid-catalyzed.[3][7] If the acid is too weak, the activation energy for this step may not be overcome.
-
Solution: Switch to a stronger acid catalyst. A common strategy is to move from a Brønsted acid like acetic acid or p-toluenesulfonic acid to a more potent option like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂, BF₃·OEt₂, or FeCl₃.[2][3][7][8][9] PPA is often highly effective as it can also serve as the solvent.[3][10]
-
-
Reaction Temperature is Too Low: The sigmatropic rearrangement and subsequent cyclization steps often require significant thermal energy.[6][7]
-
Solution: Increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at incremental temperature increases can help identify the optimal point before degradation becomes an issue.[10] Microwave-assisted synthesis can also be a powerful tool to rapidly screen conditions and improve yields.[10]
-
-
Unstable Phenylhydrazone Intermediate: Some phenylhydrazones are not stable enough to be isolated and may decompose upon standing or during the reaction setup.
Issue 2: Prominent Formation of Aniline and Other Degradation Products
Your reaction mixture contains a significant amount of aniline (or a substituted aniline corresponding to your arylhydrazine), often accompanied by dark, tarry materials.
Probable Cause: N-N Bond Cleavage
This is one of the most significant competing pathways in the Fischer indole synthesis.[4][7][11] The desired pathway involves a concerted[5][5]-sigmatropic rearrangement. However, under certain conditions, a competing heterolytic cleavage of the protonated ene-hydrazine intermediate's weak N-N bond can occur.[4][5] This cleavage leads to the formation of an aniline and a stabilized iminyl carbocation, which can then lead to various downstream decomposition products.[4][5]
Factors that Promote N-N Bond Cleavage:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the phenylhydrazine ring can stabilize the intermediates in a way that favors N-N bond cleavage over the desired rearrangement.[4][7][12] Similarly, electron-donating groups on the carbonyl component can also promote this side reaction.[4][5][11]
-
Harsh Reaction Conditions: Excessively high temperatures or overly strong acids can promote fragmentation pathways.[7]
Solutions to Minimize N-N Bond Cleavage:
-
Modify Reaction Conditions: If your substrate contains strong EDGs, try using a milder acid catalyst (e.g., acetic acid) and a lower reaction temperature.[7] This can tip the balance away from the cleavage pathway towards the desired cyclization.
-
Substrate Modification: If feasible, installing a temporary electron-withdrawing group on the arylhydrazine can disfavor N-N cleavage.[7] While this may slow the desired reaction, it can suppress the dominant side reaction.
Logical Workflow for Troubleshooting N-N Bond Cleavage
Caption: Troubleshooting workflow for N-N bond cleavage.
Issue 3: Formation of a Mixture of Regioisomers
When using an unsymmetrical ketone, you obtain two or more indole isomers.
Probable Cause: Competing Ene-hydrazine Formation
The regiochemical outcome of the Fischer indole synthesis is determined by which α-carbon of the ketone forms the ene-hydrazine intermediate prior to the[5][5]-sigmatropic rearrangement.[1][13] The reaction can proceed via the kinetic (less substituted) or thermodynamic (more substituted) enolate precursor.
Factors Influencing Regioselectivity:
-
Acid Catalyst: The choice of acid is a critical factor.[7] Weaker acids may favor the kinetic product, while stronger acids can allow for equilibration and lead to the thermodynamically more stable product.[7]
-
Steric Hindrance: Bulky substituents on the ketone or the arylhydrazine can direct the reaction towards the less sterically hindered ene-hydrazine intermediate.[1]
-
Substituents: Electron-withdrawing groups can influence the acidity of the α-protons, thereby affecting the ease of enolization at different positions.[14]
Solutions to Control Regioselectivity:
-
Systematic Acid Screening: Screen a panel of Brønsted and Lewis acids. For instance, conditions employing strong acids like methanesulfonic acid often favor enolization at the less substituted side of an alkyl methyl ketone.[13]
-
Temperature Optimization: Adjusting the temperature can influence the kinetic vs. thermodynamic product ratio. Lower temperatures generally favor the kinetic product.
-
Pre-formed Enol Equivalents: For challenging cases, consider strategies that "lock in" the desired regiochemistry, such as using a pre-formed enol ether or silyl enol ether of the ketone, though this adds synthetic steps.
Issue 4: Formation of Viscous, Insoluble "Tar"
The reaction produces a significant amount of dark, polymeric material, making product isolation difficult.
Probable Causes & Solutions:
-
Aldol Condensation: Under acidic conditions, enolizable aldehydes and ketones can undergo self-condensation, leading to polymeric byproducts.[7][11] This is particularly problematic for aldehydes.
-
Solution: Use an excess of the arylhydrazine to ensure the carbonyl compound is rapidly converted to the hydrazone. Forming the hydrazone in a separate, non-acidic step before introducing the acid catalyst can also mitigate this.
-
-
Product Degradation: The indole product itself can be unstable under harsh acidic conditions and high temperatures, leading to polymerization or other degradation pathways.[7]
-
Solution: Carefully monitor the reaction's progress and stop it as soon as the product is formed. Use the mildest possible conditions (acid and temperature) that still afford a reasonable reaction rate.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for byproduct formation in the Fischer indole synthesis?
A1: Most byproducts arise from deviations from the main mechanistic pathway. The key steps are: 1) Phenylhydrazone formation, 2) Tautomerization to an ene-hydrazine, 3) A proton-catalyzed[5][5]-sigmatropic rearrangement, 4) Loss of ammonia, and 5) Aromatization.[2][3][15] Side reactions occur when intermediates are diverted from this course.
Caption: Key mechanistic steps and points of byproduct diversion.
Q2: Can I synthesize the parent, unsubstituted indole using this method?
A2: The direct synthesis of parent indole using phenylhydrazine and acetaldehyde is generally unsuccessful and fails.[1][11][16] A common and effective alternative is to use pyruvic acid as the carbonyl partner, which yields indole-2-carboxylic acid. This intermediate can then be readily decarboxylated by heating to afford the parent indole.[1][11][17]
Q3: How do electron-withdrawing groups (EWGs) on the phenylhydrazine affect the reaction?
A3: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the arylhydrazine ring generally disfavor the undesired N-N bond cleavage pathway.[7] However, they also decrease the nucleophilicity of the aromatic ring, which can significantly slow down the key[5][5]-sigmatropic rearrangement step.[13] Consequently, reactions with EWG-substituted hydrazines often require harsher conditions (stronger acids, higher temperatures) to proceed to completion.[3]
Q4: My starting materials are pure, but the reaction still fails. What other factors should I consider?
A4: Beyond substrate purity and the core reaction conditions, consider these factors:
-
Solvent Choice: The solvent can significantly impact the reaction by affecting the solubility of intermediates and the stability of charged species.[6] Acetic acid is a popular choice as it can function as both a solvent and a catalyst.[3] In some cases, polar aprotic solvents like DMSO are effective.[17]
-
Purity of Phenylhydrazine: Phenylhydrazine can oxidize on storage. Using freshly distilled or purified phenylhydrazine, or its more stable hydrochloride salt, is often recommended.[3]
-
Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[10]
Part 3: Experimental Protocols & Data
Table 1: General Guide to Acid Catalyst Selection
| Catalyst Type | Examples | Typical Use Case | Potential Downsides |
| Brønsted (Weak) | Acetic Acid, p-TsOH | Substrates prone to N-N cleavage or degradation. | May be insufficient for unreactive substrates. |
| Brønsted (Strong) | H₂SO₄, HCl, PPA | General purpose, good for many substrates. | Can cause degradation, charring, or side reactions.[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Effective for many cyclizations, can alter regioselectivity.[2][7][9] | Can be hygroscopic; require anhydrous conditions. |
Protocol 1: General Procedure for Fischer Indole Synthesis using PPA
This protocol is a robust starting point for many substrates.
-
Reactant Preparation: In a round-bottom flask, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq). Note: If starting with the free base arylhydrazine, pre-forming the hydrazone by refluxing in ethanol with a catalytic amount of acetic acid may be beneficial. If so, remove the ethanol under reduced pressure before proceeding.
-
Catalyst Addition: In a separate, dry flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA) (approx. 10x the weight of the arylhydrazine) to 90-100°C to ensure it is fluid.
-
Indolization: With vigorous stirring, add the arylhydrazine/ketone mixture portion-wise to the hot PPA. The addition is often exothermic. Maintain the internal temperature between 100-160°C. Caution: The optimal temperature is substrate-dependent and may require optimization.[10]
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). A typical reaction time is 10-30 minutes. The mixture will likely darken significantly.[10]
-
Work-up: Allow the reaction to cool to below 100°C and then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. The product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol or other suitable solvent to remove impurities.[10]
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. testbook.com [testbook.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 5,6-Dimethoxyindole Functionalization
Welcome to the technical support center for the functionalization of 5,6-dimethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic routes and troubleshooting common experimental challenges. The unique electronic properties of the this compound scaffold, stemming from the electron-donating methoxy groups, present both opportunities for facile functionalization and specific challenges in controlling regioselectivity and preventing side reactions. This resource is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of this compound
Q1: What are the key reactivity features of this compound that I should be aware of before planning my synthesis?
The this compound core is an electron-rich heterocyclic system. The two methoxy groups on the benzene ring significantly increase the electron density of the entire molecule, making it highly susceptible to electrophilic attack. Here's a breakdown of its reactivity:
-
Most Nucleophilic Position: The C3 position is the most electron-rich and sterically accessible site, making it the primary target for most electrophilic substitution reactions.[1]
-
Secondary Reactive Positions: The electron-donating effect of the methoxy groups also activates the benzene portion of the indole, particularly the C4 and C7 positions, for electrophilic attack, although to a lesser extent than C3. Under certain conditions, functionalization at these positions can compete with or even dominate C3 substitution.[2]
-
N-H Acidity and Basicity: The indole nitrogen is weakly acidic and can be deprotonated with a strong base to perform N-functionalization. The lone pair on the nitrogen contributes to the aromaticity of the pyrrole ring, making it less basic than a typical secondary amine.
-
Stability: While generally stable, the electron-rich nature of this compound can make it sensitive to strong oxidizing agents and highly acidic conditions, which can lead to polymerization or degradation. The dihydroxy analogue, 5,6-dihydroxyindole, is particularly unstable and prone to oxidation.[3]
Below is a diagram illustrating the predicted sites of reactivity on the this compound core.
Caption: Reactivity map of this compound.
Part 2: Troubleshooting Electrophilic Substitution Reactions
Electrophilic substitution is the most common method for functionalizing the this compound core. However, achieving high yields and the desired regioselectivity can be challenging.
Q2: I am attempting a Vilsmeier-Haack formylation of this compound, but I am getting a complex mixture of products and a low yield of the desired 3-formyl product. What is going wrong?
This is a common issue. The high electron density of the this compound ring can lead to over-reactivity and functionalization at multiple sites. Here’s a systematic approach to troubleshooting:
Causality Analysis:
-
Vilsmeier Reagent Stoichiometry: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile.[4] Using an excess of this reagent can lead to di- or even tri-formylation, particularly at the activated C4 and C7 positions.[5]
-
Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material. The reaction is often performed at low temperatures (0-10 °C) to control the reaction rate.[4]
-
Order of Addition: Adding the indole to a pre-formed Vilsmeier reagent is generally recommended. This ensures that the indole is always reacting with a controlled amount of the electrophile.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Vilsmeier Reagent | 2.0-3.0 eq. | 1.1-1.5 eq. | Minimizes di-substitution at C4/C7.[5] |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Controls exothermic reaction and reduces byproduct formation.[4] |
| Solvent | DMF | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Improves solubility and allows for better temperature control.[4] |
| Work-up | Aqueous NaOH | Slow addition to ice-cold aqueous NaHCO₃ or NaOAc solution | Neutralizes the acid and hydrolyzes the iminium intermediate under milder conditions. |
Q3: My Friedel-Crafts acylation is giving me N-acylation instead of the desired C3-acylation. How can I improve the C3 selectivity?
While C3 is the most nucleophilic carbon, the indole nitrogen can also act as a nucleophile, especially with highly reactive acylating agents. This leads to the formation of a kinetically favored but often undesired N-acylindole.
Expert Insights:
-
Lewis Acid Choice and Stoichiometry: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can complex with the indole nitrogen, deactivating the ring and promoting N-acylation.[6] Milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or In(OTf)₃ are often preferred. Using a stoichiometric amount of the Lewis acid can also favor C-acylation.
-
Solvent Effects: Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used for Friedel-Crafts reactions. For indole acylations, less coordinating solvents like DCM or DCE are common.
-
Protecting Groups: If C3-acylation remains problematic, consider temporarily protecting the indole nitrogen. Common protecting groups include Boc, Ts, or SEM. These groups can be removed after the acylation is complete.
Proposed Solutions:
| Strategy | Details | Expected Outcome |
| Use Milder Lewis Acids | Replace AlCl₃ with ZnCl₂ or In(OTf)₃. | Increased C3 selectivity by reducing N-complexation.[6] |
| Employ Grignard Reagent | First, treat the indole with a Grignard reagent (e.g., MeMgI) to form the indolyl magnesium halide. Then, add the acylating agent. | The indolyl magnesium halide is a potent C3-nucleophile, leading to highly regioselective C3-acylation. |
| N-Protection Strategy | Protect the indole with a Boc group, perform the acylation, and then deprotect with TFA. | Eliminates N-acylation as a side reaction. |
Part 3: Navigating Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds at various positions on the indole ring.[7] However, success hinges on careful optimization of the catalyst, ligand, and base.
Q4: I am struggling with a Suzuki-Miyaura cross-coupling reaction to functionalize the C3 position of a 3-bromo-5,6-dimethoxyindole. The reaction is sluggish, and I observe significant debromination. What are the likely causes?
This is a classic challenge in cross-coupling chemistry. Sluggish reactions and debromination (protodehalogenation) often point to issues with the catalytic cycle.
Mechanistic Considerations:
The catalytic cycle for a Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[8] Debromination occurs when the organopalladium intermediate formed after oxidative addition is protonated before it can undergo transmetalation.
Caption: Suzuki-Miyaura cycle showing the debromination side reaction.
Troubleshooting Table for Suzuki-Miyaura Coupling:
| Potential Issue | Root Cause | Recommended Solution |
| Inefficient Oxidative Addition | The C-Br bond at the electron-rich C3 position is strong. | Use a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. Increase reaction temperature. |
| Slow Transmetalation | The boronic acid may be sterically hindered or electronically deactivated. The base may not be optimal. | Switch to a more reactive boronate ester (e.g., MIDA or pinacol boronate). Use a stronger base like K₃PO₄ or Cs₂CO₃.[7] |
| Catalyst Deactivation | The Pd(0) catalyst can be oxidized or aggregated. | Use a robust pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Proton Source | Trace water in the solvent or reagents can lead to debromination. | Use rigorously dried solvents and reagents. Add a dehydrating agent like molecular sieves. |
Part 4: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation at C3
This protocol is optimized for high C3 selectivity with this compound.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous 1,2-dichloroethane (DCE, 10 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: To the cooled DCE, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[4] Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous DCE (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 hour until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C3
This protocol is a starting point for the coupling of 3-bromo-5,6-dimethoxyindole with an arylboronic acid.
-
Setup: To a flame-dried Schlenk flask, add 3-bromo-5,6-dimethoxyindole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. odinity.com [odinity.com]
Technical Support Center: Stability of 5,6-Dimethoxyindole in Solution and Storage
Welcome to the technical support center for 5,6-dimethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution and during storage. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The two methoxy groups on the indole ring influence its electronic properties and may enhance its stability compared to unsubstituted indoles. However, like many indole derivatives, it is susceptible to degradation under certain conditions. Understanding and controlling these degradation pathways is critical for its effective use. This guide provides practical advice in a question-and-answer format to address common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown).
Question: I dissolved this compound in DMSO, and after a day on the benchtop, the solution has developed a yellow tint. Is my compound degrading?
Answer: Yes, a color change in your this compound solution is a strong indicator of degradation. Indole derivatives are prone to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.
Causality: The indole ring is an electron-rich system, making it susceptible to oxidation. Atmospheric oxygen can react with the indole moiety, leading to the formation of various oxidized species, which are often colored. This process can be further catalyzed by light (photodegradation) and the presence of trace metal impurities.
Troubleshooting Steps & Recommendations:
-
Immediate Action: If you observe a color change, it is best to discard the solution and prepare a fresh one for your experiment to ensure the accuracy of your results.
-
Solvent Choice: While DMSO is a common solvent, its hygroscopic nature can introduce water, which may affect stability. For short-term use, high-purity, anhydrous DMSO is recommended. For longer-term storage, consider if other anhydrous solvents like ethanol or acetonitrile are suitable for your application.
-
Inert Atmosphere: When preparing and storing solutions, especially for extended periods, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Issue 2: I am seeing new peaks in my HPLC analysis of a this compound solution.
Question: I am running a time-course experiment, and in my later time points, I see new, smaller peaks eluting near my main this compound peak in the HPLC chromatogram. What could be happening?
Answer: The appearance of new peaks in your chromatogram is a classic sign of compound degradation. These new peaks represent degradation products formed from this compound under your experimental conditions.
Causality: The conditions of your experiment (e.g., pH of the buffer, temperature, exposure to light) are likely causing the this compound to break down. The indole ring can undergo oxidation, and depending on the substituents and conditions, other reactions like dimerization or polymerization can also occur.
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to investigating and mitigating this issue.
Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.
Experimental Protocol: Mini-Stability Study
To identify the cause of degradation, you can perform a small-scale stability study:
-
Preparation: Prepare four identical solutions of this compound in your experimental solvent.
-
Conditions:
-
Sample 1 (Control): Store at -20°C in the dark.
-
Sample 2 (Light Exposure): Keep at room temperature on the benchtop, exposed to ambient light.
-
Sample 3 (Temperature Stress): Store at 37°C or a relevant elevated temperature in the dark.
-
Sample 4 (pH Stress - if applicable): Adjust the pH of your solution to the extremes of your experimental range.
-
-
Analysis: Analyze all samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours) and compare the chromatograms to the control. This will help pinpoint the primary factor causing the degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 0-8°C is often recommended.[1] It is a white to off-white or beige crystalline powder and should be protected from prolonged exposure to light and moisture.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is generally insoluble in water.[2][3] It is soluble in organic solvents such as ethanol and dichloromethane. While not explicitly stated in the provided search results, based on its structure, it is also expected to be soluble in other polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: To prepare stable stock solutions, follow these best practices:
-
Use high-purity, anhydrous solvents.
-
Prepare the solution under an inert atmosphere (nitrogen or argon) if possible.
-
Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.
-
Minimize the number of freeze-thaw cycles.
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is not available, indole derivatives, in general, can be sensitive to pH. Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. It is advisable to conduct a preliminary stability test at the intended pH of your experiment if you plan to keep the compound in a buffered solution for an extended period.
Q5: How can I monitor the stability of this compound in my solutions?
A5: The most common and effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A suitable method should be able to separate the parent compound from any potential degradation products.
Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point for indole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at the λmax of this compound (around 306 nm in ethanol) or using a photodiode array (PDA) detector to monitor peak purity is recommended.[2]
-
Forced Degradation: To validate that your method is stability-indicating, you should perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Your HPLC method should be able to resolve the this compound peak from all the degradation product peaks.
Table 1: Hypothetical Stability of this compound in Different Solvents
This table presents simulated data to illustrate the potential stability of this compound under different conditions.
| Solvent | Storage Condition | Purity after 24h (%) | Purity after 72h (%) | Observations |
| DMSO | Room Temp, Ambient Light | 95.2 | 88.5 | Slight yellowing |
| DMSO | Room Temp, Dark | 98.1 | 96.4 | Minimal change |
| DMSO | -20°C, Dark | >99.5 | >99.5 | No visible change |
| Ethanol | Room Temp, Ambient Light | 96.8 | 92.3 | Slight color change |
| Ethanol | Room Temp, Dark | 99.0 | 97.8 | Minimal change |
| Acetonitrile | Room Temp, Dark | 99.2 | 98.5 | No visible change |
Diagram: Potential Degradation Pathway of this compound
This diagram illustrates a hypothetical oxidative degradation pathway for this compound, which is a common route for indole compounds.
Caption: A simplified, hypothetical degradation pathway for this compound.
References
Technical Support Center: Regioselective Synthesis of 5,6-Dimethoxyindole Derivatives
Welcome to the dedicated support center for navigating the complexities of regioselective 5,6-dimethoxyindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of these valuable heterocyclic scaffolds. The presence of two electron-donating methoxy groups on the benzene ring introduces unique challenges in controlling regioselectivity during cyclization, often leading to mixtures of isomers and undesired byproducts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles and achieve your target molecules with higher purity and yield.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis Resulting in Isomeric Mixtures
Question: My Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine is yielding a mixture of the desired this compound and the undesired 4,5-dimethoxyindole. How can I improve the regioselectivity?
Answer: This is a classic challenge stemming from the two possible cyclization pathways of the phenylhydrazone intermediate. The electronic effects of the methoxy groups and the reaction conditions play a crucial role in directing the[1][1]-sigmatropic rearrangement.
Causality: The two methoxy groups at the 3- and 4-positions of the phenylhydrazine ring activate both the C2 and C6 positions for cyclization. While the C6 position is generally favored to yield the 5,6-dimethoxy product, the C2 position can also participate, leading to the 4,5-dimethoxy isomer. The choice of acid catalyst and reaction temperature can significantly influence the kinetic versus thermodynamic control of this rearrangement.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The nature and strength of the acid catalyst are paramount.
-
Milder Lewis Acids: Transitioning from strong Brønsted acids (like H₂SO₄ or HCl) to milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can often enhance regioselectivity.[2][3]
-
Polyphosphoric Acid (PPA): PPA is an excellent alternative that often provides cleaner reactions and can favor the formation of the thermodynamically more stable isomer.[2][4]
-
Catalyst Screening: A systematic screening of various acid catalysts and their concentrations is recommended to identify the optimal conditions for your specific substrate.
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired 5,6-isomer in some cases. Start with lower temperatures and gradually increase while monitoring the reaction progress by TLC or LC-MS to find the sweet spot that maximizes the desired product formation while minimizing byproduct formation.
-
-
Two-Step Procedure:
-
Instead of a one-pot reaction, consider pre-forming and isolating the phenylhydrazone intermediate. This allows for purification of the hydrazone and independent optimization of the cyclization conditions, which can lead to improved yields and regioselectivity.[4]
-
Logical Flow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity in Fischer indole synthesis.
Issue 2: Low Yields and Tar Formation in Bischler-Möhlau Synthesis
Question: I am attempting a Bischler-Möhlau synthesis with 3,4-dimethoxyaniline and an α-haloketone, but I'm getting a low yield of the desired this compound and significant tar formation. What is causing this, and how can I improve the reaction?
Answer: The Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which can lead to product degradation and polymerization, especially with electron-rich anilines like 3,4-dimethoxyaniline.[5][6]
Causality: The high temperatures and strong acids traditionally used in this synthesis can cause decomposition of the starting materials and the electron-rich indole product. The methoxy groups, while activating the ring for cyclization, also make it more susceptible to acid-catalyzed side reactions.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lithium Bromide Catalyst: Employing lithium bromide as a catalyst can facilitate the reaction under milder conditions compared to traditional methods.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner products with higher yields by minimizing thermal degradation.[6]
-
-
Control Stoichiometry: An excess of the aniline is typically used in the classical procedure. Carefully optimizing the stoichiometry of the reactants can help minimize side reactions.
-
Purification Strategy: Due to the potential for isomeric byproducts and degradation products, purification by column chromatography is often necessary. A careful selection of the eluent system is crucial for separating the desired product from closely related impurities.
Issue 3: Formation of Dimeric Byproducts
Question: During my synthesis, I am observing significant amounts of dimeric byproducts. What is the cause, and how can I prevent their formation?
Answer: Dimerization is a common side reaction in indole synthesis, particularly under acidic conditions where the electron-rich indole nucleus can undergo electrophilic attack by another protonated indole molecule or a reactive intermediate.
Causality: The high electron density of the this compound ring makes it highly nucleophilic and prone to self-reaction, especially at high concentrations and elevated temperatures.
Troubleshooting Steps:
-
Control Reactant Concentrations: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing the rate of dimerization.[4]
-
Optimize Acid Catalyst and Temperature: Milder acids and lower temperatures are generally preferred to reduce the rate of dimerization.[4]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the regioselective synthesis of 5,6-dimethoxyindoles?
A1: The "best" route depends on the desired substitution pattern and the availability of starting materials.
-
Fischer Indole Synthesis: This is a versatile and widely used method. With careful optimization of the acid catalyst and reaction conditions, good regioselectivity for the 5,6-isomer can be achieved.[3]
-
Leimgruber-Batcho Indole Synthesis: This method is an excellent alternative, especially when starting from o-nitrotoluenes. It often proceeds in high yield under mild conditions and can provide indoles that are unsubstituted at the 2 and 3 positions.[7][8][9]
-
Madelung Synthesis: While classically requiring harsh conditions, modern modifications have made it more accessible for the synthesis of certain substituted indoles.[10]
Q2: How do the two methoxy groups at the 5 and 6 positions influence subsequent functionalization of the indole ring?
A2: The 5,6-dimethoxy substitution pattern strongly activates the indole ring towards electrophilic substitution. The most nucleophilic position is typically C3, followed by C4 and C7. Therefore, electrophilic aromatic substitution reactions will predominantly occur at the C3 position if it is unsubstituted.
Q3: Are there any specific protecting group strategies recommended for the synthesis of 5,6-dimethoxyindoles?
A3: Protecting the indole nitrogen can be advantageous in multi-step syntheses to prevent N-alkylation or other undesired side reactions.
-
Boc (tert-Butoxycarbonyl): This is a common and easily removable protecting group that deactivates the indole ring towards electrophilic attack.
-
Sulfonyl groups (e.g., Tosyl): These are robust protecting groups but require harsher conditions for removal. The choice of protecting group should be guided by the downstream reaction conditions.
Q4: What are the key safety precautions to consider during the synthesis of this compound derivatives?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Corrosive Acids: Many indole syntheses employ strong acids. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents.
-
High Temperatures: Many of these reactions require heating. Use appropriate heating apparatus and take precautions to avoid burns.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of methoxy-substituted indoles and is designed to favor the formation of the 5,6-dimethoxy isomer.[2][4]
Reaction Scheme:
Caption: Reaction scheme for the Fischer indole synthesis of this compound.
Step 1: Hydrazone Formation (Recommended)
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add the desired carbonyl compound (e.g., pyruvic acid for indole-2-carboxylic acid, or an appropriate ketone) (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the hydrazine by TLC.
-
Once the reaction is complete, extract the hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Indolization
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA) (a 10-fold excess by weight is common).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Leimgruber-Batcho Synthesis of this compound
This protocol is a powerful method for preparing indoles that are unsubstituted at the 2- and 3-positions.[7][8][9]
Reaction Scheme:
Caption: Reaction scheme for the Leimgruber-Batcho synthesis of this compound.
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrotoluene (1.0 eq) in a suitable solvent like DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the formation of the intensely colored enamine intermediate by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Raney nickel.
-
Perform the reduction either by bubbling hydrogen gas through the solution or by the addition of hydrazine hydrate.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Synthesis Method | Key Starting Materials | Common Catalyst | Typical Yields | Key Advantages | Major Challenges |
| Fischer Indole | 3,4-Dimethoxyphenylhydrazine, Carbonyl compound | PPA, ZnCl₂ | 40-70% | Versatile, wide range of derivatives possible | Regioselectivity issues, potential for side reactions |
| Bischler-Möhlau | 3,4-Dimethoxyaniline, α-Haloketone | LiBr, Microwave | 30-60% | Access to 2-substituted indoles | Harsh conditions, low yields, tar formation |
| Leimgruber-Batcho | 4,5-Dimethoxy-2-nitrotoluene | Raney Ni, Pd/C | 60-90% | High yields, mild conditions, unsubstituted C2/C3 | Availability of substituted nitrotoluenes |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying 5,6-Dimethoxyindole with Column Chromatography
Welcome to the technical support center for the purification of 5,6-Dimethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful column chromatography purification of this important indole derivative. My aim is to equip you with the scientific rationale behind the practical steps, enabling you to navigate the nuances of this purification with confidence.
Understanding the Molecule: this compound
This compound is a heterocyclic aromatic compound. Its indole core contains a nitrogen atom, rendering the molecule basic and susceptible to certain interactions during purification. The methoxy groups at the 5 and 6 positions influence its polarity and solubility. Understanding these properties is paramount to developing a robust purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Q1: My this compound is streaking or "tailing" down the column, leading to poor separation. What's happening and how do I fix it?
A1: Peak tailing is a frequent challenge when purifying nitrogen-containing heterocycles like indoles on standard silica gel.[1][2]
-
The Cause (The "Why"): Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[3][4] The basic nitrogen atom in the indole ring of your this compound can interact strongly with these acidic silanol groups through an acid-base interaction. This strong interaction leads to some molecules being held back more than others, resulting in a "tail" rather than a sharp, symmetrical peak.[1] This ultimately compromises the resolution of your separation.
-
The Solution (The "How"):
-
Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.[5] A typical starting concentration is 0.5-2% TEA in your chosen solvent system.[5] The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your this compound.[6] This minimizes the strong acid-base interactions and allows for a more symmetrical peak shape.[6]
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of amines and other basic compounds.[4] You could also explore the use of deactivated silica gel, which has been treated to reduce the acidity of the silanol groups.[4][5]
-
Q2: I'm struggling to find a good solvent system. My compound either stays at the baseline of the TLC plate or shoots up with the solvent front.
A2: Finding the right eluent is critical for a successful separation. The goal is to have your desired compound, this compound, move up the TLC plate to a retention factor (Rf) of approximately 0.25-0.35.[7] This Rf range typically translates to good separation on a column.
-
The Strategy (The "How"):
-
Start with a Standard Two-Component System: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a classic and effective starting point for many organic compounds.[5][8]
-
Systematic TLC Analysis: Prepare a series of small test vials with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Spot your crude reaction mixture on a TLC plate and develop it in each of these solvent systems.
-
Interpreting the TLC:
-
If the spot remains at the baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the spot is at the top of the plate (Rf ≈ 1): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Consider Alternative Solvents: If you can't achieve good separation with a hexane/ethyl acetate system, try switching one of the components to a solvent with different selectivity, such as dichloromethane or diethyl ether.[9] For more polar compounds, a dichloromethane/methanol system may be effective.[5]
-
Q3: My yield of this compound is very low after column chromatography, even though the reaction seemed to work well. Where is my product going?
A3: Low recovery can be attributed to several factors, including degradation on the column or irreversible adsorption.
-
Potential Causes and Solutions:
-
Degradation on Acidic Silica: As mentioned, indoles can be sensitive to acidic conditions.[5][10] If your this compound is particularly sensitive, it may be degrading on the silica gel during the long exposure time of column chromatography.
-
Solution: Perform a quick stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour or two. Then, develop the plate. If you see new spots or smearing that wasn't there initially, your compound is likely degrading on the silica.[11] In this case, using a neutralized silica gel (with TEA in the eluent) or switching to a more inert stationary phase like neutral alumina is highly recommended.[5][10]
-
-
Irreversible Adsorption: If your compound is very polar, it might be sticking to the top of the column and not eluting even with a highly polar solvent system.
-
Solution: After your main elution, try flushing the column with a very polar solvent, such as 100% methanol or a mixture of methanol and dichloromethane, to see if you can recover any remaining material.[5]
-
-
Co-elution with an Impurity: A common issue is that your product is co-eluting with a UV-inactive impurity. This can make it seem like you have pure fractions, but the actual amount of your desired compound is low.
-
Solution: Analyze your fractions by a secondary method, such as LC-MS or ¹H NMR, to confirm their purity.
-
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system to try for purifying this compound?
A: Based on the purification of structurally similar compounds like 5,6-dibenzyloxyindole, a good starting point would be a mixture of petroleum ether (or hexanes) and ethyl acetate in a ratio of approximately 3:1.[10] You should then optimize this ratio based on TLC analysis of your specific crude material.
Q: How much silica gel should I use for my column?
A: A general rule of thumb is to use a silica gel to crude material weight ratio of about 30:1 to 50:1 for moderately difficult separations. For very difficult separations, you might increase this to 100:1.
Q: Should I use dry loading or wet loading for my sample?
A:
-
Wet loading involves dissolving your crude product in a minimal amount of the eluent and carefully adding it to the top of the column. This is often sufficient for samples that are readily soluble in the initial eluent.
-
Dry loading is preferred when your compound has poor solubility in the eluent. To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading often leads to better resolution and sharper bands.
Q: What is gradient elution and should I use it?
A: Gradient elution involves gradually increasing the polarity of the eluent during the chromatography run.[5] For example, you might start with 10% ethyl acetate in hexane and slowly increase the concentration to 30% ethyl acetate in hexane. This is particularly useful for separating compounds with a wide range of polarities. It can help to elute more polar impurities after your target compound has been collected, and it can also help to sharpen the peaks of later-eluting compounds. For the purification of this compound, if your TLC analysis shows several spots with a significant difference in Rf values, a gradient elution could be very effective.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, but never let the top of the silica gel run dry .
-
Add another thin layer of sand on top of the packed silica gel to protect the surface when adding more eluent.
Protocol 2: Performing a TLC Analysis for Solvent System Selection
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent.
-
Using a capillary tube, spot a small amount of the dissolved mixture onto the starting line.
-
In a developing chamber (a beaker with a watch glass on top will suffice), add a small amount of your chosen eluent (e.g., 8:2 hexane:ethyl acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for your target compound: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Aim for an Rf of 0.25-0.35.
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of compounds. |
| Alternative Stationary Phase | Neutral or Basic Alumina | For acid-sensitive compounds or to mitigate tailing.[4] |
| Recommended Starting Eluent | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Good balance of polarity for many indole derivatives.[5][10] |
| Target Rf Value on TLC | 0.25 - 0.35 | Optimal for good separation on a column.[7] |
| Basic Modifier (if needed) | 0.5 - 2% Triethylamine (TEA) in eluent | Neutralizes acidic silanol sites to prevent tailing.[5] |
| Silica to Sample Ratio (w/w) | 30:1 to 100:1 | Higher ratios for more difficult separations. |
Visualizing the Workflow
Purification Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Overcoming Poor Solubility of 5,6-Dimethoxyindole in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the poor solubility of 5,6-Dimethoxyindole in various reaction media. As a versatile building block in pharmaceutical and materials science, ensuring its complete dissolution is paramount for reaction efficiency, reproducibility, and the synthesis of high-quality target molecules.[1] This resource offers a structured approach to diagnosing and resolving solubility issues, grounded in established scientific principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is typically a white to off-white crystalline powder.[1] It exhibits good solubility in many organic solvents such as ethanol, and dichloromethane.[2] However, it has limited solubility in water.[2][3]
Q2: I'm observing incomplete dissolution of this compound in my reaction. What are the immediate steps I should take?
A2: Initially, confirm that you are using an appropriate solvent. If the compound is still not dissolving, gentle heating and stirring can be effective. For more persistent issues, creating a concentrated stock solution in a highly compatible solvent like dimethyl sulfoxide (DMSO) and then adding it to the reaction mixture can be a viable strategy.[4] However, always consider the compatibility of the stock solvent with your reaction conditions.
Q3: Can adjusting the pH of my aqueous reaction medium improve the solubility of this compound?
A3: Yes, pH modification can be a powerful tool if your molecule has ionizable groups.[4] The indole nitrogen has a pKa, and its protonation state is pH-dependent.[4] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[4][5][6] Conversely, if your derivative contains an acidic functional group, increasing the pH can enhance solubility.[4] It is advisable to determine the pKa of your specific indole derivative to optimize the pH for dissolution.[4]
Q4: Are there any physical methods to aid in the dissolution of this compound?
A4: Sonication is a highly effective physical method to enhance solubility.[7] The application of high-frequency sound waves can break down particle agglomerates, reduce particle size, and increase the surface area available for interaction with the solvent, leading to faster and more efficient dissolution.[7][8][9]
Troubleshooting Guide: A Deeper Dive into Solubility Enhancement
When standard dissolution methods fail, a more systematic approach is necessary. This section provides detailed strategies to overcome persistent solubility challenges.
Problem 1: this compound precipitates out of solution during the reaction.
This common issue can be attributed to several factors, including changes in temperature, solvent polarity, or the formation of less soluble intermediates.
Causality Analysis: Precipitation during a reaction often indicates that the reaction medium can no longer support the concentration of the indole derivative or a newly formed species. This can be triggered by the consumption of a co-solvent, a change in the dielectric constant of the medium, or the reaction product itself being less soluble.
Solutions:
-
Co-solvent Systems: The introduction of a co-solvent can significantly enhance and maintain the solubility of your compound.[10][11] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules.[12]
Table 1: Common Co-solvents for Organic Reactions
Co-solvent Primary Solvent Typical Concentration Notes Ethanol Water, Toluene, Dichloromethane 5-20% (v/v) Generally non-toxic and effective for a range of polarities.[10] Propylene Glycol Water 10-30% (v/v) A versatile and low-toxicity option often used in pharmaceutical formulations.[10] Polyethylene Glycol (PEG 400) Water, Ethanol 10-50% (v/v) Effective for highly hydrophobic compounds.[4] N,N-Dimethylformamide (DMF) Various As needed A powerful polar aprotic solvent, but check for reactivity with your reagents. Dimethyl Sulfoxide (DMSO) Various As needed Excellent dissolving power for a wide range of compounds; use with caution due to potential side reactions.[4] -
Workflow for Implementing a Co-solvent System:
Caption: Workflow for selecting and optimizing a co-solvent system.
Problem 2: The required concentration of this compound for my reaction is higher than its solubility limit in the chosen solvent.
This scenario necessitates more advanced solubilization techniques to achieve the desired reaction kinetics and yield.
Causality Analysis: The intrinsic molecular structure of this compound, with its relatively nonpolar indole core, limits its interaction with polar solvents, thus capping its maximum achievable concentration.
Solutions:
-
Use of Surfactants: Surfactants can dramatically increase the apparent solubility of hydrophobic compounds in aqueous or polar organic media.[13][14] They form micelles that encapsulate the poorly soluble molecules, creating a microenvironment where they are effectively "dissolved" in the bulk solvent.[13][14]
Table 2: Selected Surfactants for Enhancing Solubility
Surfactant Type Critical Micelle Concentration (CMC) Common Applications Sodium Dodecyl Sulfate (SDS) Anionic ~8.2 mM in water Powerful solubilizing agent, but can be denaturing to proteins.[14] Tween® 80 (Polysorbate 80) Non-ionic ~0.012 mM in water Widely used in pharmaceutical and biological applications due to low toxicity.[4] Triton™ X-100 Non-ionic ~0.24 mM in water Common laboratory detergent and solubilizing agent. -
Experimental Protocol: Solubility Enhancement using a Surfactant
-
Preparation of Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween® 80 in the reaction solvent).
-
Titration: To a suspension of this compound in the reaction solvent, add the surfactant stock solution dropwise while stirring vigorously.
-
Observation: Continue adding the surfactant until the solution becomes clear, indicating the formation of micelles and solubilization of the indole.
-
Determination of Optimal Concentration: Note the final concentration of the surfactant required for complete dissolution. It is advisable to use the lowest effective concentration to avoid potential interference with the reaction or downstream processing.
-
-
Sonication-Assisted Dissolution: As mentioned in the FAQs, sonication is a powerful physical method. It can be used independently or in conjunction with other methods like co-solvents or gentle heating.
Experimental Protocol: Sonication Protocol
-
Suspension Preparation: Prepare a suspension of this compound in the chosen reaction medium.
-
Ultrasonic Bath/Probe: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication Parameters: Apply ultrasound at a suitable frequency (e.g., 20-40 kHz) and power. Monitor the temperature of the solution, as prolonged sonication can cause heating. Use a cooling bath if necessary.
-
Duration: Sonicate in short bursts (e.g., 1-2 minutes) with intermittent stirring or shaking until the solid is fully dissolved.
Caption: Decision-making flowchart for troubleshooting poor solubility.
-
Conclusion
Overcoming the poor solubility of this compound is a critical step in harnessing its full potential in chemical synthesis. By systematically applying the strategies outlined in this guide—from simple adjustments in solvent and temperature to more advanced techniques involving co-solvents, surfactants, and sonication—researchers can ensure homogenous reaction conditions, leading to improved yields, higher purity of products, and more reliable experimental outcomes. Always remember to perform small-scale trials to validate your chosen method before proceeding to a larger scale.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 14430-23-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 14430-23-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. hielscher.com [hielscher.com]
- 9. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up the Synthesis of 5,6-Dimethoxyindole
Welcome to the dedicated technical support center for the synthesis of 5,6-dimethoxyindole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages for large-scale production. The three most common approaches are:
-
The Madelung Indole Synthesis: This classic method involves the intramolecular cyclization of an N-acylated-o-toluidine. While effective at the laboratory scale, it often requires harsh reaction conditions (high temperatures and strong bases), which can be problematic for scale-up due to safety and equipment constraints.
-
The Bischler-Mohlau Indole Synthesis: This route involves the reaction of an α-halo-ketone with an arylamine. It offers versatility but can suffer from issues with regioselectivity and the availability of starting materials.
-
Synthesis from 3,4-Dimethoxyaniline: A popular and often more scalable approach involves the reaction of 3,4-dimethoxyaniline with an α-haloketone, such as chloroacetaldehyde dimethyl acetal, followed by cyclization. This method generally proceeds under milder conditions and utilizes readily available starting materials.
For scalability, the route starting from 3,4-dimethoxyaniline is often preferred due to its milder reaction conditions and more straightforward purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
Issue 1: Low Yields in the Initial Condensation Step
Q: We are seeing significantly lower than expected yields during the initial condensation of 3,4-dimethoxyaniline with chloroacetaldehyde dimethyl acetal. What are the likely causes and how can we optimize this step?
A: Low yields in this condensation step are a common hurdle. The primary culprits are often incomplete reaction, side product formation, or degradation of the starting material or product.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 3,4-dimethoxyaniline is of high purity. Impurities can interfere with the reaction. Recrystallization or distillation of the starting material may be necessary.
-
Reaction Temperature: While the reaction is typically run at elevated temperatures, excessive heat can lead to decomposition. We recommend a systematic temperature optimization study.
Parameter Recommendation Rationale Temperature Range 60-80 °C Balances reaction rate with minimizing degradation. Monitoring TLC or HPLC Track the consumption of starting material and formation of the intermediate. -
Solvent Choice: The choice of solvent is critical. A solvent that azeotropically removes water can drive the reaction to completion.
Solvent Advantages Considerations Toluene Excellent for azeotropic water removal. Higher boiling point may require careful temperature control. Xylene Similar to toluene, with a higher boiling point. May be suitable for less reactive substrates.
Workflow for Optimizing the Condensation Step:
Caption: Troubleshooting workflow for low condensation yield.
Issue 2: Difficulties with the Cyclization and Aromatization Step
Q: Our cyclization of the intermediate using a Lewis acid catalyst is sluggish and generating significant side products. How can we improve the efficiency and selectivity of this key step?
A: The cyclization to form the indole ring is often the most challenging step to scale up. Incomplete cyclization and the formation of polymeric side products are common issues.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid are critical.
Lewis Acid Advantages Disadvantages Polyphosphoric Acid (PPA) Effective and commonly used. Highly viscous and difficult to stir at scale. Eaton's Reagent (P₂O₅ in MsOH) Lower viscosity than PPA, often gives cleaner reactions. Can be corrosive and requires careful handling. Boron Trifluoride Etherate (BF₃·OEt₂) Milder catalyst, can improve selectivity. May require higher temperatures or longer reaction times. -
Reaction Medium: The reaction medium must be able to withstand the reaction conditions and allow for effective mixing. High-boiling point solvents like Dowtherm A or sulfolane are often used.
-
Gradual Addition: Adding the intermediate to the pre-heated Lewis acid/solvent mixture can help to control the exotherm and minimize side product formation.
Experimental Protocol for Improved Cyclization:
-
Under an inert atmosphere (N₂ or Ar), charge the reaction vessel with Eaton's reagent.
-
Heat the reagent to the desired temperature (typically 80-100 °C).
-
Slowly add a solution of the intermediate in a suitable solvent (e.g., sulfolane) to the hot Eaton's reagent over 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 3: Product Purification and Color Issues
Q: The final this compound product is off-color (pink or brown) and difficult to purify by recrystallization alone. What causes this discoloration and what are the best purification strategies?
A: Indoles, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by residual acid from the cyclization step or exposure to air and light.
Troubleshooting and Purification Strategy:
-
Thorough Quenching and Neutralization: Ensure that all acidic catalyst is completely neutralized during the workup. A wash with a mild base like sodium bicarbonate is crucial.
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite, during the workup can help to prevent oxidation.
-
Activated Carbon Treatment: A charcoal treatment of the crude product solution can be highly effective at removing colored impurities.
-
Dissolve the crude product in a suitable solvent (e.g., hot toluene or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Heat the mixture for a short period (15-30 minutes).
-
Filter the hot solution through a pad of Celite to remove the carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization Solvent System: A mixed solvent system can sometimes provide better purification than a single solvent.
Solvent System Comments Toluene/Heptane A good general-purpose system for indoles. Ethyl Acetate/Hexane Another effective option.
Purification Workflow:
Caption: Purification workflow for this compound.
Technical Support Center: Refining Workup Procedures for Reactions Involving 5,6-Dimethoxyindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-dimethoxyindole. This guide is designed to provide in-depth, field-proven insights into refining your reaction workup procedures. We will move beyond generic protocols to address the specific challenges and nuances presented by this electron-rich indole derivative. Our focus is on ensuring the scientific integrity of your work by explaining the "why" behind each step, enabling you to troubleshoot effectively and optimize your yields and purity.
Introduction: The Unique Chemistry of this compound
This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and materials.[1] Its two electron-donating methoxy groups on the benzene ring significantly influence its reactivity, making the indole nucleus highly susceptible to electrophilic attack. While this enhanced reactivity is advantageous in many synthetic transformations, it also presents unique challenges during reaction workup and purification. The electron-rich nature of the molecule can lead to instability, particularly under acidic conditions, and can promote the formation of colored impurities through oxidation.
This guide will provide a structured approach to navigating these challenges, empowering you to develop robust and reproducible workup protocols.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the workup of reactions involving this compound.
Question 1: My reaction mixture containing a this compound derivative is dark and full of baseline material on TLC after an acidic workup. What's happening and how can I prevent it?
Answer:
The darkening of your reaction mixture and the appearance of baseline material on a Thin Layer Chromatography (TLC) plate are classic indicators of product degradation, a common issue with electron-rich indoles like this compound, especially in the presence of strong acids.[2]
The "Why": Causality of Degradation
The indole nucleus is generally sensitive to strong acids, and the electron-donating methoxy groups at the 5 and 6 positions exacerbate this sensitivity.[2] Protonation can occur at the C3 position of the indole ring, which can lead to polymerization or decomposition, especially if the reaction is heated or exposed to acid for an extended period. Furthermore, residual oxidizing agents or air in the presence of acid can lead to the formation of highly colored, polar oligomeric species that are difficult to remove.
Recommended Workup Protocol & Troubleshooting Steps:
-
Neutralization before Extraction: Before proceeding with an aqueous workup, it is crucial to neutralize any strong acid catalysts. This can be achieved by carefully quenching the reaction mixture with a mild base.
-
Choice of Base: Instead of strong bases like sodium hydroxide, which can also cause issues, opt for milder, aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the basic solution slowly while monitoring the pH with litmus paper or a pH meter until it reaches approximately 7-8.
-
Extraction: Once neutralized, proceed with the extraction using an appropriate organic solvent such as ethyl acetate or dichloromethane.[3][4]
-
Test for Stability: If you suspect your product is unstable to even mild basic conditions, you can test its stability on a small scale. Take a small aliquot of the reaction mixture, treat it with the intended workup reagents, and monitor the outcome by TLC.[5]
Question 2: I'm struggling with the purification of my crude this compound product by column chromatography. The compound is streaking on the column, and I'm getting poor separation. What are some effective methods to improve this?
Answer:
Purification of indole derivatives can be challenging due to their polarity and potential for interaction with the silica gel stationary phase.[3] Streaking and poor separation are common issues that can be addressed by carefully selecting the mobile phase and considering alternative purification techniques.
The "Why": Understanding Chromatographic Behavior
The nitrogen atom in the indole ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking of the compound on the column. This is particularly problematic for indoles with a free N-H group.
Strategies for Improved Chromatographic Purification:
-
Solvent System Optimization: The choice of the solvent system is critical for achieving good separation.[3] A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradual increase in the polarity of the mobile phase (gradient elution) can often provide better separation than an isocratic (constant solvent mixture) elution.[3]
-
Addition of a Modifier: To minimize the interaction with silica gel, a small amount of a basic modifier can be added to the eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your indole derivative to elute more cleanly.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water is another powerful technique, especially for more polar indole derivatives.
-
Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material, although it may result in a lower recovery compared to chromatography.[3] Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water, to find the optimal conditions for your specific compound.
Table 1: Recommended Starting Solvent Systems for Column Chromatography of this compound Derivatives
| Polarity of Derivative | Recommended Solvent System (v/v) | Modifier (Optional) |
| Low to Medium | Hexanes/Ethyl Acetate (gradient from 9:1 to 1:1) | 0.5% Triethylamine |
| Medium to High | Dichloromethane/Methanol (gradient from 99:1 to 9:1) | 0.5% Triethylamine |
| High | Acetonitrile/Water (Reverse Phase) | 0.1% Trifluoroacetic Acid (if product is stable) |
Question 3: I'm performing an acid-base extraction to purify my this compound derivative, but I'm losing a significant amount of my product. Where is it going?
Answer:
Losing your product during an acid-base extraction can be frustrating, and there are a few likely culprits. The most common reasons are incomplete protonation or deprotonation, product instability in the acidic or basic aqueous layer, or the formation of an emulsion that traps your compound.[5][6]
The "Why": Principles of Acid-Base Extraction
Acid-base extraction relies on the differential solubility of a compound in its neutral and ionic forms.[6] For a basic compound like an indole, adding an acid will protonate the nitrogen, making it a positively charged ion that is more soluble in the aqueous layer. Conversely, if your indole has an acidic proton (e.g., on a carboxylic acid substituent), adding a base will deprotonate it, forming a negatively charged ion that is also more soluble in water. The success of this technique hinges on the pKa of your compound and the pH of the aqueous solution.
Troubleshooting Acid-Base Extractions:
-
Check the Aqueous Layer: Before discarding any aqueous layers, it's good practice to perform a TLC analysis to see if your product is present.[5] You can do this by taking a small sample of the aqueous layer, neutralizing it, and then extracting it with a small amount of organic solvent to spot on a TLC plate.
-
Ensure Complete Protonation/Deprotonation: For basic indoles, ensure you are using a sufficiently strong acid (e.g., 1M HCl) to fully protonate the nitrogen. For acidic indoles, a sufficiently strong base (e.g., 1M NaOH) is needed. Check the pH of the aqueous layer to confirm it is in the desired range.
-
Product Stability: As discussed in Question 1, this compound and its derivatives can be unstable in acidic conditions.[2] If you suspect degradation, minimize the time your compound spends in the acidic aqueous layer and work at lower temperatures (e.g., in an ice bath).
-
Managing Emulsions: Emulsions are a common problem in extractions. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation of the layers. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Workflow for a Robust Acid-Base Extraction
Caption: A generalized workflow for the acid-base extraction of a basic indole derivative.
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Involving this compound with an Acidic Catalyst
This protocol outlines a general procedure for quenching and extracting the product from a reaction that uses an acid catalyst.
Materials:
-
Reaction mixture containing this compound derivative
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction: Cool the reaction mixture to room temperature. If the reaction is exothermic upon quenching, cool it to 0 °C in an ice bath.
-
Quench the Reaction: Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction mixture with stirring. Monitor the pH of the aqueous layer with pH paper, continuing to add the bicarbonate solution until the pH is between 7 and 8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently to extract the product. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with deionized water and then with brine. This removes any remaining inorganic salts.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄ to remove any residual water.
-
Isolate the Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Proceed with purification of the crude product by column chromatography or recrystallization as needed.
Visualization of Key Concepts
Diagram 1: Troubleshooting Decision Tree for Poor Yields in this compound Reactions
Caption: A decision tree to guide troubleshooting for low product yields.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 5,6-Dimethoxyindole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dimethoxyindole: A Comparative Approach
Executive Summary
The unequivocal structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. This compound, a key scaffold for various biologically active molecules, presents a classic case for the application of high-resolution analytical techniques. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, presenting NMR as the definitive method for its characterization. We will delve into the causality behind spectral features, compare NMR's efficacy against alternative methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provide field-proven protocols for data acquisition. This document is intended for researchers and drug development professionals who require not just data, but a foundational understanding of the analytical process.
Introduction: The Structural Challenge of Substituted Indoles
This compound is a vital intermediate in the synthesis of compounds targeting a range of biological pathways.[1] Its utility is predicated on its precise molecular architecture. However, synthetic routes can potentially yield isomers (e.g., 4,5- or 6,7-dimethoxyindole). Differentiating these constitutional isomers is a non-trivial analytical challenge where superficial data can be misleading.
Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold standard for this task.[2] By probing the magnetic environments of every ¹H and ¹³C nucleus, NMR provides an unambiguous "fingerprint" of the molecule's atomic connectivity and electronic structure, making it an indispensable tool for identity confirmation and purity assessment.[3][4][5]
The NMR Fingerprint of this compound: A Cohesive Analysis
The power of NMR lies in its ability to provide a holistic view of the molecular structure. The analysis of the ¹H and ¹³C spectra should not be seen as separate tasks, but as a synergistic process of elucidation.
Interpreting the ¹H NMR Spectrum
The proton NMR spectrum gives a quantitative and qualitative map of all hydrogen atoms in the molecule. Key features for this compound include the pyrrolic protons, the aromatic protons, the methoxy group protons, and the labile N-H proton.
-
Methoxy Protons (-OCH₃): Two sharp singlets are expected for the methoxy groups.[6] In this compound, these appear at approximately δ 3.88 and δ 3.90 ppm. The singlet multiplicity indicates no adjacent protons, and the integration value of 3H for each confirms they are methyl groups. Their chemical shift in the 3.5-4.0 ppm range is characteristic of protons on a carbon attached to an electronegative oxygen atom.[7][8]
-
Aromatic Protons (H-4 and H-7): The benzene portion of the indole contains two protons. H-4 and H-7 are in electronically distinct environments. They appear as two singlets at approximately δ 6.98 and δ 7.05 ppm. The lack of splitting (singlet nature) is a key identifying feature, confirming that they have no adjacent aromatic protons, which is consistent with the 5,6-disubstitution pattern.
-
Pyrrole Protons (H-2 and H-3): The protons on the five-membered pyrrole ring, H-2 and H-3, are coupled to each other. They typically appear as doublets of doublets (or triplets if coupling constants are similar) around δ 7.20 (H-2) and δ 6.45 (H-3) ppm. The smaller chemical shift of H-3 is due to its higher electron density in the indole ring system.
-
Indole N-H Proton: The proton attached to the nitrogen (H-1) is labile and its chemical shift is highly dependent on solvent, concentration, and temperature.[9][10][11] It typically appears as a broad singlet in the region of δ 8.0-8.5 ppm in a non-hydrogen-bonding solvent like CDCl₃. In a hydrogen-bond-accepting solvent like DMSO-d₆, this peak will be sharper and shifted further downfield.
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton-decoupling, each unique carbon atom appears as a single line.
-
Methoxy Carbons (-OCH₃): The two methoxy carbons are clearly visible as sharp, intense signals around δ 56 ppm. This chemical shift is highly characteristic of sp³-hybridized carbons bonded to oxygen.[6][12]
-
Pyrrole Carbons (C-2 and C-3): These carbons appear at approximately δ 124.1 (C-2) and δ 102.5 (C-3) ppm. The upfield shift of C-3 relative to C-2 mirrors the electron density differences observed in the ¹H spectrum.
-
Aromatic and Bridgehead Carbons: The remaining six carbons of the bicyclic system appear in the aromatic region (δ 100-150 ppm). Quaternary carbons (C-3a, C-5, C-6, C-7a) can be distinguished from protonated carbons (C-4, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly attached to the electron-donating methoxy groups (C-5 and C-6) are significantly shielded compared to what might be expected without the substituents.
Data Summary and Assignment
The definitive assignment of each signal is achieved by combining 1D data with 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), which links protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Position | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | N-H | ~8.10 | br s | - |
| 2 | C-H | ~7.20 | t | ~124.1 |
| 3 | C-H | ~6.45 | t | ~102.5 |
| 3a | C | - | - | ~129.8 |
| 4 | C-H | ~6.98 | s | ~100.1 |
| 5 | C-OCH₃ | - | - | ~148.9 |
| 6 | C-OCH₃ | - | - | ~144.1 |
| 7 | C-H | ~7.05 | s | ~95.0 |
| 7a | C | - | - | ~131.5 |
| 5-OCH₃ | -OCH₃ | ~3.88 | s | ~56.2 |
| 6-OCH₃ | -OCH₃ | ~3.90 | s | ~56.1 |
| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[13][14] |
Comparative Analysis: Positioning NMR Against Alternatives
While other analytical techniques can provide useful information, they lack the structural resolving power of NMR for definitive isomer identification.
-
Mass Spectrometry (MS): MS is an exceptionally sensitive technique for determining the molecular weight of a compound.[15] For this compound, MS would confirm the molecular formula C₁₀H₁₁NO₂ (MW: 177.20 g/mol ).[14] However, it cannot distinguish between different isomers (e.g., 5,6- vs. 4,7-dimethoxyindole), as they have the identical mass. While fragmentation patterns in MS/MS can sometimes offer clues, they are often not sufficient for unambiguous assignment without authentic standards for comparison.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[17][18] The spectrum of this compound would show characteristic absorptions for the N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and strong C-O ether stretches (~1200-1000 cm⁻¹). While confirming these groups, IR provides no information on their relative positions on the indole scaffold.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule's chromophore. Indole and its derivatives have characteristic UV spectra.[1] While the absorption maxima might shift slightly between isomers, this is generally insufficient for positive identification and is more suitable for quantification once the compound's identity is confirmed.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations for this Application |
| NMR | Complete ¹H and ¹³C atomic connectivity, electronic environment of each nucleus. | Unambiguous structural elucidation, isomer differentiation, high resolution. | Lower sensitivity compared to MS, requires more sample. |
| MS | Molecular weight and elemental formula. | High sensitivity, small sample requirement. | Cannot distinguish between isomers.[15] |
| IR | Presence of functional groups (N-H, C-O, C-H). | Fast, simple, good for functional group identification. | Provides no information on atom connectivity or isomerism.[19] |
| UV-Vis | Electronic transitions of the conjugated system. | High sensitivity, excellent for quantification. | Lacks detailed structural information.[20] |
Field-Proven Protocols for High-Fidelity NMR Data Acquisition
The quality of NMR data is directly dependent on rigorous experimental protocol. The following steps are designed to be a self-validating system for acquiring high-fidelity spectra of this compound.
Protocol 1: Sample Preparation
The choice of solvent is the most critical decision in sample preparation, as it directly influences chemical shifts, especially for labile protons like the indole N-H.[9][21]
Objective: To prepare a ~10-20 mM sample solution suitable for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), 0.6-0.7 mL
-
5 mm NMR tube
-
Pipette, vial
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add ~0.6 mL of the chosen deuterated solvent to the vial.
-
Causality: CDCl₃ is a common choice for general organic structure elucidation due to its volatility and relatively simple residual solvent peak (δ 7.26 ppm).[22] However, the N-H proton signal may be broad and its position variable. DMSO-d₆ is a polar, hydrogen-bond accepting solvent that will result in a sharper N-H peak, often shifted significantly downfield (>10 ppm), making it easier to identify.[23] The choice depends on the specific information sought.
-
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4-5 cm).
-
Cap the NMR tube securely.
Protocol 2: 1D NMR Data Acquisition
Objective: To acquire standard ¹H and ¹³C{¹H} NMR spectra.
Instrument: 400 MHz (or higher) NMR Spectrometer
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows for magnetization to return towards equilibrium between pulses.
-
Number of Scans: 8-16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds. A longer delay is often used for ¹³C due to the longer relaxation times of quaternary carbons.
-
Number of Scans: 128-1024 scans. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).
Visualization of Structure and Workflow
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: A typical experimental workflow for the structural elucidation of this compound.
Conclusion
For the definitive structural characterization of this compound, ¹H and ¹³C NMR spectroscopy are not merely useful—they are essential. While complementary techniques like mass spectrometry and IR spectroscopy can confirm molecular weight and the presence of functional groups, only NMR provides the detailed, high-resolution data required to unambiguously determine the precise arrangement of atoms and differentiate it from its isomers. The synergistic interpretation of ¹H and ¹³C spectra, supported by robust experimental protocols, provides a self-validating system that ensures the identity, purity, and structural integrity of this critical chemical building block, thereby upholding the standards of scientific integrity required in research and drug development.
References
- 1. This compound | 14430-23-0 [chemicalbook.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. This compound(14430-23-0) 1H NMR [m.chemicalbook.com]
- 14. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. researchgate.net [researchgate.net]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 5,6-Dimethoxyindole and its Products
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of bioactive molecules are paramount. 5,6-Dimethoxyindole, a key heterocyclic scaffold found in numerous pharmacologically active compounds, presents unique analytical challenges. Its structural isomers can exhibit vastly different biological activities, necessitating robust analytical methodologies for their differentiation. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of this compound and its derivatives, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Distinguishing Isomers and Ensuring Purity
This compound and its related products are integral to the synthesis of a wide range of therapeutic agents, from anticancer to antiviral drugs. The seemingly subtle variation in the position of the methoxy groups on the indole ring can dramatically alter a compound's interaction with biological targets. Consequently, the ability to unambiguously identify and quantify specific isomers is not merely an analytical exercise but a critical component of drug discovery and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for the characterization of these compounds.
Ionization Techniques: A Comparative Analysis for Dimethoxyindoles
The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound. The efficiency of ionization and the extent of fragmentation are heavily influenced by the physicochemical properties of the analyte and the chosen method. Here, we compare three commonly employed ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The "Hard" Technique for Volatile Compounds
Electron Ionization is a classic, high-energy ("hard") ionization technique that involves bombarding a vaporized sample with a beam of electrons. This process typically induces extensive fragmentation, providing a detailed molecular "fingerprint" that can be valuable for structural elucidation.
Causality in Experimental Choice: EI is often coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC-MS, the high energy of EI can lead to the loss of the molecular ion peak, complicating identification. A significant challenge with EI is its inability to readily distinguish between isomers of dimethoxyindoles based on their mass spectra alone. The fragmentation patterns of isomers are often very similar, necessitating more advanced techniques like collision-induced dissociation for differentiation[1].
Electrospray Ionization (ESI): The "Soft" Touch for Polar Analytes
Electrospray Ionization is a "soft" ionization technique that generates ions from a liquid phase, typically the effluent from a liquid chromatograph (LC). It is particularly well-suited for polar, less volatile, and thermally labile molecules.
Causality in Experimental Choice: ESI is the workhorse of modern pharmaceutical analysis due to its compatibility with LC and its gentle nature, which typically preserves the molecular ion as the base peak. For this compound, which possesses moderate polarity, ESI is an excellent choice, especially for quantitative studies where monitoring the protonated molecule ([M+H]⁺) provides high sensitivity. However, for less polar derivatives of this compound, ESI may be less efficient than APCI[2][3].
Atmospheric Pressure Chemical Ionization (APCI): Bridging the Polarity Gap
Atmospheric Pressure Chemical Ionization is another "soft" ionization technique that is well-suited for a broad range of compounds, particularly those with low to medium polarity that are not efficiently ionized by ESI. APCI involves the ionization of the analyte in the gas phase through reactions with reagent ions generated from the solvent vapor.
Causality in Experimental Choice: APCI is often more effective than ESI for analyzing less polar indole derivatives. It is also less susceptible to matrix effects, which can be a significant advantage when analyzing complex biological samples[2][4]. For a comprehensive analysis of a range of this compound products with varying polarities, having both ESI and APCI capabilities is highly advantageous[5][6].
Performance Comparison of Ionization Techniques
The selection of the optimal ionization technique depends on the specific analytical goal, the nature of the analyte, and the sample matrix. The following table summarizes the key performance characteristics of EI, ESI, and APCI for the analysis of this compound and its derivatives.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment of gas-phase molecules. | Ion formation from charged droplets of a liquid stream. | Gas-phase chemical ionization at atmospheric pressure. |
| Analyte Polarity | Best for nonpolar to moderately polar, volatile compounds. | Ideal for polar and ionic compounds. | Suitable for low to medium polarity compounds. |
| Molecular Ion | Often weak or absent due to extensive fragmentation. | Typically the base peak, facilitating molecular weight determination. | Generally produces a strong protonated molecule ([M+H]⁺) peak. |
| Fragmentation | Extensive, providing a detailed fingerprint. | Minimal, often requiring collision-induced dissociation (CID) for structural information. | Moderate, can sometimes provide structural information directly. |
| Isomer Differentiation | Poor, requires advanced techniques. | Requires CID for effective differentiation of isomers. | Can sometimes offer better differentiation than ESI, but CID is still preferred. |
| LC Compatibility | Not directly compatible; requires GC. | Excellent, the standard for LC-MS. | Excellent, well-suited for LC-MS. |
| Sensitivity | Moderate. | High, especially for polar analytes. | High, particularly for less polar analytes. |
| Matrix Effects | Less of a concern with GC separation. | Can be significant, requiring careful sample preparation. | Generally less susceptible to matrix effects than ESI. |
Unraveling the Structure: Fragmentation Pathways of this compound
Understanding the fragmentation patterns of this compound is crucial for its structural confirmation and for distinguishing it from its isomers. Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is an essential tool for inducing fragmentation of the molecular ion and generating structurally informative product ions.
Expected Fragmentation of Protonated this compound ([M+H]⁺, m/z 178.09)
The protonated molecule of this compound has a theoretical m/z of 178.09. Upon CID, the primary fragmentation events are expected to involve the loss of methyl radicals (•CH₃) from the methoxy groups and the cleavage of the indole ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perkinelmer.com.ar [perkinelmer.com.ar]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 5,6-Dimethoxyindole and 5-Methoxyindole
For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The indole nucleus, a privileged structure in medicinal chemistry, exhibits a rich and varied chemical behavior that is highly sensitive to the electronic nature of its substituents. This guide provides an in-depth, objective comparison of the reactivity of two key indole derivatives: 5,6-dimethoxyindole and 5-methoxyindole. By examining their performance in canonical electrophilic substitution and N-alkylation reactions, we will elucidate the impact of methoxy group substitution on the indole core, supported by experimental data and detailed protocols.
The Decisive Influence of Methoxy Substitution on Electronic Architecture
The reactivity of the indole ring is fundamentally governed by the electron density of its π-system. The lone pair of electrons on the pyrrolic nitrogen delocalizes into the ring, rendering the C3 position exceptionally nucleophilic and the primary site for electrophilic attack.[1] Methoxy groups (-OCH₃) are potent activating substituents. Through the +M (mesomeric) or resonance effect, a lone pair from the oxygen atom can delocalize into the aromatic system, further enriching the ring with electron density.[2] This effect generally outweighs the electron-withdrawing inductive (-I) effect that arises from oxygen's high electronegativity.[2]
In 5-methoxyindole , the C5 methoxy group significantly enhances the electron density of the entire indole system, particularly activating the C3, C4, and C6 positions through resonance. For This compound , the addition of a second methoxy group at the C6 position synergistically amplifies this electron-donating effect. This heightened electron density logically predicts that this compound should exhibit greater nucleophilicity and, therefore, enhanced reactivity towards electrophiles compared to its monosubstituted counterpart.
Comparative Reactivity in Electrophilic Aromatic Substitution
To empirically test this hypothesis, we will compare the performance of these two indoles in cornerstone electrophilic substitution reactions: the Vilsmeier-Haack formylation and the Mannich reaction. These reactions are workhorses in synthetic chemistry for introducing key functional groups onto the indole scaffold.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group, a versatile synthetic handle, onto an electron-rich aromatic ring.[3] The reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which generates an electrophilic chloroiminium ion.[3][4] Given its higher electron density, this compound is expected to react more readily than 5-methoxyindole, potentially leading to higher yields under milder conditions.
Mannich Reaction
The Mannich reaction is a powerful C-C bond-forming reaction that installs an aminomethyl group at the nucleophilic C3 position of indoles.[5] The reaction involves an aminoalkylation using formaldehyde and a secondary amine, such as dimethylamine, to generate an electrophilic Eschenmoser-type salt. The enhanced nucleophilicity of dimethoxy-activated indoles suggests a more facile reaction.[5][6]
Quantitative Data Summary
The following table summarizes representative experimental data for these reactions, providing a clear comparison of yields and conditions.
| Reaction | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Vilsmeier-Haack | 5-Methoxyindole | POCl₃, DMF | 0-85°C, 6 h | ~88% | General Literature |
| Vilsmeier-Haack | This compound | POCl₃, DMF | 0-35°C, 2 h | >90% | Inferred from increased reactivity |
| Mannich Reaction | 5-Methoxyindole | HCHO, HN(CH₃)₂, AcOH | RT, 24 h | ~85% | General Literature |
| Mannich Reaction | This compound | HCHO, HN(CH₃)₂, AcOH | RT, 12 h | >90% | Inferred from increased reactivity |
Note: Specific head-to-head comparative studies are sparse in the literature; these values are synthesized from general protocols and the established principle of increased reactivity with enhanced electron density.
N-Alkylation: A Shift in Reactive Center
While C3 is the kinetically favored site for electrophilic attack, the indole nitrogen can also act as a nucleophile, particularly after deprotonation. N-alkylation is a crucial modification in drug design, altering properties like solubility and receptor binding. The reaction typically involves deprotonating the indole N-H with a strong base (e.g., NaH) followed by treatment with an alkyl halide.[7]
The electronic effect of methoxy groups on N-H acidity is less pronounced than on ring nucleophilicity. However, the choice of base, solvent, and temperature becomes critical in directing the selectivity between N-alkylation and potential C3-alkylation. Polar aprotic solvents like DMF or DMSO are often employed to effectively solvate the resulting indole anion.[7] Both 5-methoxyindole and this compound undergo efficient N-alkylation, and the choice between them would likely be dictated by the desired electronic properties of the final molecule rather than a significant difference in their N-alkylation reactivity itself.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for a comparative Vilsmeier-Haack formylation.
Protocol: Comparative Vilsmeier-Haack Formylation of 5-Methoxyindole and this compound
Objective: To compare the reactivity of 5-methoxyindole and this compound under identical Vilsmeier-Haack conditions by monitoring reaction completion time and final product yield.
Materials:
-
5-Methoxyindole
-
This compound
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flasks, magnetic stirrers, ice bath, argon or nitrogen supply
Workflow Diagram:
References
A Researcher's Guide to the Synthesis and Spectral Validation of 5,6-Dimethoxyindole
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous validation of the molecular structure is paramount to ensure the integrity of downstream applications. This guide provides an in-depth comparison of synthetic routes for 5,6-dimethoxyindole, a key building block in medicinal chemistry, and a detailed protocol for its definitive spectral validation. We will explore the nuances of the Leimgruber-Batcho and Fischer indole syntheses, offering insights into experimental choices and potential pitfalls, all substantiated by comprehensive spectral data.
The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its indole core, adorned with electron-donating methoxy groups, is a privileged scaffold in medicinal chemistry, appearing in compounds targeting various physiological pathways. Accurate synthesis and unambiguous characterization of this molecule are therefore foundational for the successful development of novel therapeutics.
Comparative Analysis of Synthetic Methodologies
Two classical and robust methods for indole synthesis, the Leimgruber-Batcho and Fischer syntheses, are frequently employed. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted phenylhydrazines and a carbonyl compound |
| Key Transformation | Reductive cyclization of an enamine | Acid-catalyzed cyclization of a phenylhydrazone |
| Advantages | High yields, mild conditions, avoids harsh acids | Well-established, versatile with various carbonyl partners |
| Disadvantages | Availability of substituted o-nitrotoluenes can be limited | Can produce regioisomeric mixtures, requires acidic conditions |
Primary Recommended Synthesis: The Leimgruber-Batcho Method
The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer synthesis due to its generally high yields and milder reaction conditions. The synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[1]
Experimental Protocol: Leimgruber-Batcho Synthesis of this compound
This protocol outlines the synthesis of this compound from 4,5-dimethoxy-2-nitrotoluene.
Step 1: Enamine Formation
-
To a solution of 4,5-dimethoxy-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at 110°C for 3 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The volatile components are removed under reduced pressure to yield the crude enamine, which often appears as a dark red oil or solid. This intermediate is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
DMF-DMA and Pyrrolidine: DMF-DMA acts as a source of a formyl group equivalent, while pyrrolidine is a more effective secondary amine than the dimethylamine displaced from DMF-DMA, leading to a more reactive enamine intermediate.[1]
-
Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the DMF-DMA and hinder the reaction.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Add Raney nickel (a catalytic amount) to the solution.
-
While stirring vigorously, add hydrazine hydrate (4-5 eq) dropwise. The reaction is exothermic and may require cooling to maintain a temperature between 45-50°C.
-
After the addition is complete, continue stirring for 2 hours.
-
Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the filter cake with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Raney Nickel and Hydrazine Hydrate: This combination is a common and effective system for the reduction of the nitro group to an amine, which is the key step initiating the cyclization. Hydrazine hydrate serves as a source of hydrogen in situ.[1]
-
Celite Filtration: This is a crucial step for the safe and complete removal of the pyrophoric Raney nickel catalyst.
Diagram of the Leimgruber-Batcho Synthesis Workflow:
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Alternative Synthesis: The Fischer Indole Method
The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] For the synthesis of this compound, 3,4-dimethoxyphenylhydrazine is the key starting material.
Experimental Protocol: Fischer Indole Synthesis of this compound
Step 1: Formation of 3,4-Dimethoxyphenylhydrazine
-
Dissolve 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour at 0-5°C.
-
Collect the precipitated 3,4-dimethoxyphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Combine the 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) and an appropriate carbonyl compound (e.g., pyruvic acid or an α-halo ketone, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer indole synthesis of this compound.
Spectral Validation of Synthesized this compound
Unambiguous characterization of the synthesized product is crucial. A combination of spectroscopic techniques should be employed to confirm the structure of this compound and assess its purity.
Reference Spectral Data for this compound
| Technique | Expected Key Features |
| ¹H NMR (CDCl₃) | δ ~8.0 (br s, 1H, N-H), 7.1-6.8 (m, 4H, Ar-H), 3.9 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~148, 144, 131, 125, 112, 103, 100, 95 (Ar-C), 56 (OCH₃) |
| IR (ATR) | ν ~3400 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1620, 1500 cm⁻¹ (C=C stretch), ~1250, 1050 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 177 (M⁺), 162 ([M-CH₃]⁺) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Spectral Analysis and Interpretation
¹H NMR Spectroscopy:
The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
-
N-H Proton: The broad singlet around 8.0 ppm is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons: The complex multiplet between 7.1 and 6.8 ppm corresponds to the four protons on the indole ring system.
-
Methoxy Protons: The sharp singlet at approximately 3.9 ppm, integrating to six protons, is a clear indicator of the two equivalent methoxy groups.
¹³C NMR Spectroscopy:
The carbon NMR spectrum reveals the number of unique carbon environments and their chemical nature.
-
Aromatic Carbons: The signals in the aromatic region (95-148 ppm) correspond to the eight carbons of the indole ring. The two carbons attached to the oxygen atoms of the methoxy groups will be the most downfield in this region.
-
Methoxy Carbons: The signal around 56 ppm is characteristic of the carbon atoms of the methoxy groups.
Infrared (IR) Spectroscopy:
IR spectroscopy helps to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
-
C-H Stretches: Peaks in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the methoxy and aromatic groups.
-
C=C Aromatic Stretches: Absorptions around 1620 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
C-O Stretches: Strong absorptions around 1250 and 1050 cm⁻¹ are due to the C-O stretching vibrations of the methoxy groups.
Mass Spectrometry:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The presence of a peak at m/z 177 corresponds to the molecular weight of this compound.
-
Fragmentation Pattern: A significant fragment at m/z 162 is commonly observed, which corresponds to the loss of a methyl group ([M-CH₃]⁺) from one of the methoxy groups.
Diagram of the Spectral Validation Process:
Caption: A logical workflow for the spectral validation of synthesized this compound.
Troubleshooting and Impurity Analysis
In any synthesis, the formation of by-products and impurities is a possibility. A thorough understanding of potential side reactions is crucial for optimizing the synthesis and for accurate interpretation of the spectral data.
Potential Impurities in the Leimgruber-Batcho Synthesis:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 4,5-dimethoxy-2-nitrotoluene in the final product. This can be identified in the ¹H NMR spectrum by the presence of a singlet for the methyl group.
-
Incomplete Cyclization: The intermediate enamine may not fully cyclize, leading to its presence as a colored impurity.
-
Over-reduction: Under harsh reduction conditions, other functional groups could potentially be reduced.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, THF, hexane, ethyl acetate) are common impurities and can be identified by their characteristic signals in the ¹H NMR spectrum.[3]
Spectral Signatures of Impurities:
-
Starting Material: Look for a singlet around δ 2.5 ppm in the ¹H NMR spectrum, corresponding to the methyl group of the nitrotoluene.
-
Solvents: Consult reference tables for the characteristic chemical shifts of common laboratory solvents.[3] For example, ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm.
By carefully analyzing the spectral data and comparing it to established reference values, researchers can confidently validate the synthesis of this compound and ensure the quality of their material for subsequent research and development.
References
A Tale of Two Indoles: A Comparative Analysis of the Biological Activities of 5,6-Dihydroxyindole and 5,6-Dimethoxyindole
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive heterocyclic compounds, indoles represent a privileged scaffold, forming the backbone of numerous natural products and synthetic drugs.[1] Within this family, 5,6-disubstituted indoles are of particular interest due to their involvement in critical biological processes. This guide provides an in-depth, objective comparison of the biological activities of two such molecules: 5,6-dihydroxyindole (DHI), a key intermediate in melanin biosynthesis, and its methoxy-protected counterpart, 5,6-dimethoxyindole. This analysis is grounded in experimental data to elucidate their distinct profiles and potential therapeutic applications.
At a Glance: Key Biological Distinctions
| Biological Activity | 5,6-Dihydroxyindole (DHI) | This compound |
| Primary Role | Key precursor in eumelanin synthesis.[2] | Primarily a synthetic intermediate. |
| Cytotoxicity | Potent, dose-dependent cytotoxicity reported against various cell lines.[3][4][5][6] | Data not available for the parent compound. |
| Antioxidant/Pro-oxidant | Exhibits dual behavior; antioxidant at high concentrations, pro-oxidant at low concentrations in the presence of metal ions.[7] | Derivatives of the isomeric 4,6-dimethoxyindole show moderate antioxidant activity.[8][9] |
| Antimicrobial Activity | Broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic properties.[4][6] | Derivatives of the isomeric 4,6-dimethoxyindole show antibacterial and antitumor activity.[10] |
The Central Player: 5,6-Dihydroxyindole (DHI) in Melanogenesis
The biological significance of 5,6-dihydroxyindole is intrinsically linked to the synthesis of eumelanin, the primary pigment responsible for photoprotection in humans. DHI is formed through a series of enzymatic reactions originating from the amino acid tyrosine. Its indole ring, featuring two hydroxyl groups, is highly susceptible to oxidation, allowing it to polymerize and form the complex structure of eumelanin.[2]
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
comparative study of different synthetic routes to 5,6-Dimethoxyindole
An In-Depth Technical Guide and Comparative Study of Synthetic Routes to 5,6-Dimethoxyindole
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and materials science, this compound stands as a pivotal structural motif. Its presence in pharmacologically active compounds, including inhibitors of HIV-1 and antitumor agents, underscores the critical need for efficient and scalable synthetic pathways.[1] This guide provides a comparative analysis of distinct synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide field-tested protocols, and offer a critical evaluation of each route's merits and drawbacks.
Introduction to the Core Challenge
The synthesis of substituted indoles is a foundational topic in heterocyclic chemistry. The challenge lies not merely in the construction of the indole core but in achieving specific substitution patterns, such as the 5,6-dimethoxy arrangement, with high fidelity and efficiency. The electronic properties conferred by the two methoxy groups on the benzene ring influence the reactivity of the starting materials and the stability of intermediates, demanding careful selection of synthetic methodology. This guide will explore three prominent routes: a modern approach via reductive cyclization of a nitrostyrene (a Leimgruber-Batcho analogue), the classical Fischer Indole Synthesis, and the Bischler-Mohlau Synthesis.
Route 1: Reductive Cyclization of a Substituted 2-Nitrostyrene
This modern approach, exemplified by the work of Harley and co-workers, offers a robust and high-yield pathway starting from 4,5-dimethoxy-2-nitrotoluene. The strategy hinges on the creation of an enamine intermediate, which is then subjected to reductive cyclization to form the indole ring.
Causality and Strategic Choices
The choice of a 2-nitrotoluene derivative as the starting material is strategic. The methyl group provides a handle for condensation, while the nitro group serves as a precursor to the indole nitrogen and an activating group for the subsequent cyclization. The condensation with N,N-dimethylformamide diethyl acetal forms a β-dimethylamino-2-nitrostyrene, a key intermediate that is primed for reduction. The final catalytic hydrogenation simultaneously reduces the nitro group to an amine and the enamine double bond, triggering an intramolecular condensation to furnish the indole ring system in a single, efficient step.
Experimental Protocol: Synthesis of this compound[2]
Step 1: Synthesis of trans-β-Dimethylamino-4,5-dimethoxy-2-nitrostyrene
-
A mixture of 4,5-dimethoxy-2-nitrotoluene (19.7 g), N,N-dimethylformamide diethyl acetal (29.4 g), and 50 ml of N,N-dimethylformamide (DMF) is prepared in a suitable reaction vessel.
-
The vessel is immersed in an oil bath preheated to 140°C.
-
The reaction is heated for 2 hours, during which ethanol is continuously distilled off as it forms to drive the reaction to completion.
-
After cooling, the volatile components are removed under reduced pressure using a rotary evaporator.
-
The resulting crude red-brown solid is recrystallized from 150 ml of methanol to yield trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene as red needles (20.5 g, 77% yield) with a melting point of 135-136.5°C.
Step 2: Reductive Cyclization to this compound
-
The crude trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene from the previous step is dissolved in 2.0 L of benzene.
-
To this solution, 10 g of 10% palladium on carbon (Pd/C) is added.
-
The suspension is shaken under an initial hydrogen pressure of 7 atmospheres.
-
The reaction proceeds until hydrogen absorption ceases, which corresponds to the uptake of 3 molar equivalents.
-
The catalyst is removed by filtration and washed with 2 L of benzene.
-
The combined filtrate and washings are concentrated to a volume of 2 L in vacuo.
Workflow Diagram: Reductive Cyclization Route
Caption: Workflow for the synthesis of this compound via reductive cyclization.
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and highly versatile method for constructing the indole nucleus.[2][3] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[3][4]
Causality and Strategic Choices
This route's logic begins with the selection of (3,4-dimethoxyphenyl)hydrazine. This starting material contains the requisite dimethoxy substitution pattern and the hydrazine functionality necessary for the core reaction. Condensation with a suitable carbonyl compound, such as pyruvic acid or its ester, forms the key phenylhydrazone intermediate. Under strong acid catalysis and heat, this intermediate undergoes a[1][1]-sigmatropic rearrangement, a signature step of the Fischer synthesis, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][4] The electron-donating nature of the methoxy groups generally facilitates the reaction.[2]
Experimental Protocol: Synthesis of Ethyl this compound-2-carboxylate[6]
Note: This protocol yields an esterified derivative, which can be subsequently hydrolyzed and decarboxylated if the parent indole is desired.
-
Hydrazone Formation: (3,4-Dimethoxyphenyl)hydrazine is condensed with ethyl pyruvate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form ethyl [(3,4-dimethoxyphenyl)hydrazono]pyruvate.
-
Cyclization: The resulting hydrazone is heated in a strong acid catalyst, such as polyphosphoric acid (PPA) or ethanolic sulfuric acid.
-
The reaction mixture is heated to facilitate the rearrangement and cyclization. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized by pouring it into a mixture of ice and a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is purified by column chromatography or recrystallization to afford ethyl this compound-2-carboxylate.
Mechanism Diagram: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Route 3: The Bischler-Mohlau Indole Synthesis
The Bischler-Mohlau synthesis is another classical method that constructs the indole ring from an α-halo-ketone and an excess of an aniline under harsh conditions.[5][6] While historically significant, its application is often limited by poor yields and lack of regioselectivity.[5]
Causality and Strategic Choices
This synthesis builds the indole core by first forming an α-arylamino ketone intermediate. For this compound, this would involve reacting an appropriately substituted α-halo-ketone with 3,4-dimethoxyaniline. An excess of the aniline is typically required, acting as both reactant and base. The key α-arylamino ketone intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aniline ring, followed by dehydration to form the indole.[6][7] The harsh heating conditions are necessary to drive the cyclization and dehydration steps.
Experimental Protocol: General Procedure[7][9]
-
An α-bromo-ketone (e.g., α-bromoacetophenone) is heated with a significant excess of 3,4-dimethoxyaniline.
-
The reaction is typically run at a high temperature (often >180°C) for several hours.
-
The reaction mechanism involves the initial formation of an α-(3,4-dimethoxyphenylamino)ketone.
-
A second molecule of 3,4-dimethoxyaniline then reacts to form a more complex intermediate.
-
This intermediate undergoes an intramolecular electrophilic cyclization, followed by elimination of a molecule of 3,4-dimethoxyaniline and water to yield the final indole product.
-
The crude product is isolated from the reaction mixture by distillation or chromatography, which can be challenging due to the high-boiling aniline starting material and potential side products.
Mechanism Diagram: Bischler-Mohlau Synthesis
Caption: Simplified mechanism of the Bischler-Mohlau Indole Synthesis.
Comparative Analysis
To provide a clear, objective comparison, the key parameters of each synthetic route are summarized below.
| Feature | Route 1: Reductive Cyclization | Route 2: Fischer Synthesis | Route 3: Bischler-Mohlau |
| Starting Materials | 4,5-Dimethoxy-2-nitrotoluene, DMF acetal | (3,4-Dimethoxyphenyl)hydrazine, Carbonyl compound | α-Halo-ketone, 3,4-Dimethoxyaniline |
| Overall Yield | High (Reported ~77% for key step)[8] | Moderate to Good (Variable) | Generally Low to Moderate[5] |
| Reaction Conditions | Step 1: High temp (140°C). Step 2: High pressure H₂ | Acid catalysis, often requires heat. | Harsh (High temp, >180°C)[5] |
| Scalability | Good; amenable to pressure reactions. | Good; widely used in industry. | Poor; harsh conditions and excess reagents are challenging. |
| Substrate Scope | Good for this specific target. | Very broad, one of the most versatile methods.[3] | Limited by availability of starting materials and side reactions. |
| Key Advantages | High yield, clean cyclization. | High versatility, well-understood mechanism. | Utilizes relatively simple starting materials. |
| Key Disadvantages | Requires high-pressure hydrogenation equipment. | Hydrazine starting materials can be unstable; requires strong acid. | Harsh conditions, low yields, use of excess aniline complicates purification.[5] |
Conclusion and Outlook
For the specific synthesis of this compound, the Reductive Cyclization of trans-β-Dimethylamino-4,5-dimethoxy-2-nitrostyrene emerges as a superior method in terms of yield and efficiency, provided the necessary high-pressure hydrogenation equipment is available.[8] Its two-step process from a commercially available nitrotoluene is direct and effective.
The Fischer Indole Synthesis remains a highly valuable and versatile alternative.[2][3] Its adaptability makes it a cornerstone of indole synthesis, and for many research labs, it may be the more accessible option compared to high-pressure reactions. While the starting hydrazines can be hazardous, established protocols mitigate these risks.
The Bischler-Mohlau Synthesis , while fundamentally important, is less practical for modern applications due to its severe reaction conditions, often low yields, and purification challenges.[5] It is generally superseded by milder and more efficient contemporary methods.
The selection of a synthetic route will ultimately depend on the specific constraints of the laboratory, including equipment availability, scale, cost of starting materials, and safety considerations. This guide provides the foundational data and mechanistic insight to make an informed and strategic decision.
References
- 1. This compound 99 14430-23-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole (6286-59-5) for sale [vulcanchem.com]
- 8. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]
Distinguishing Isomers of Dimethoxyindoles Using Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. Dimethoxyindoles, a class of compounds with significant biological interest, present a common analytical challenge: differentiating between their various positional isomers.[1][2] Standard mass spectrometry techniques often fall short, as isomers produce identical molecular ion peaks. This guide provides an in-depth, technical comparison of mass spectrometric methods for unequivocally distinguishing between dimethoxyindole isomers, supported by experimental data and field-proven insights.
The Challenge with Isomeric Differentiation
Positional isomers of dimethoxyindoles, such as 4,7-dimethoxyindole and 5,6-dimethoxyindole, share the same mass-to-charge ratio (m/z). Consequently, a standard single-stage mass spectrometry analysis, which solely measures this m/z value, is insufficient for their differentiation. While chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) can separate isomers, co-elution is always a possibility, and reliance on retention time alone is not a definitive identification.[3][4] Therefore, tandem mass spectrometry (MS/MS) emerges as a powerful and indispensable tool.[5][6]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, particularly through Collision-Induced Dissociation (CID), provides the next layer of structural information.[7] In an MS/MS experiment, the isomeric molecular ions are isolated and then fragmented by collision with an inert gas. The way an ion fragments is intimately linked to its structure. The positions of the methoxy groups on the indole ring direct the fragmentation pathways, leading to the formation of unique product ions or different relative abundances of common fragments. This creates a distinct "fingerprint" for each isomer, enabling their unambiguous identification.
Experimental Workflow: A Step-by-Step Guide
A robust workflow is critical for reproducible and reliable isomer differentiation. The following diagram and protocol outline a comprehensive approach from sample preparation to data analysis.
Caption: Experimental workflow for distinguishing dimethoxyindole isomers.
Detailed Experimental Protocol:
-
Standard Preparation: Prepare individual solutions of each dimethoxyindole isomer (e.g., 4,7-dimethoxyindole, this compound) at a concentration of 1 µg/mL in a suitable solvent such as 50:50 methanol/water with 0.1% formic acid for positive ion mode electrospray ionization (ESI).
-
Instrumentation: Utilize a tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.
-
MS1 Analysis: Initially, acquire a full scan mass spectrum (MS1) for each isomer to confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z.
-
Precursor Ion Selection: In the MS/MS mode, select the protonated molecular ion as the precursor ion for fragmentation.
-
Collision-Induced Dissociation (CID): Subject the selected precursor ion to CID in the collision cell. Optimize the collision energy to achieve a rich fragmentation pattern without complete annihilation of the precursor ion. A typical starting point for indole derivatives is a collision energy of 20-30 eV.[7]
-
Product Ion Scan (MS2): Acquire the product ion spectra by scanning the second mass analyzer to detect all the fragment ions produced.
-
Data Analysis: Compare the product ion spectra of the different isomers. Identify unique fragment ions or significant differences in the relative abundances of common fragments.
Fragmentation Patterns: The Key to Differentiation
The substitution pattern of the methoxy groups on the indole ring dictates the fragmentation pathways. While a comprehensive fragmentation study is beyond the scope of this guide, we can highlight key fragmentation reactions that are often observed for substituted indoles. These include the loss of a methyl radical (•CH₃), the loss of formaldehyde (CH₂O), and the loss of carbon monoxide (CO) following demethylation.[8][9]
The following diagram illustrates a generalized fragmentation pathway for a dimethoxyindole isomer, highlighting potential cleavage points.
Caption: Generalized fragmentation pathways for dimethoxyindoles.
Comparative Fragmentation Data:
The key to distinguishing isomers lies in the quantitative differences in their fragmentation patterns. Below is a hypothetical comparison table based on typical fragmentation behavior of substituted indoles.
| Fragment Ion (m/z) | Proposed Neutral Loss | 4,7-Dimethoxyindole Relative Abundance (%) | This compound Relative Abundance (%) |
| [M+H-15]⁺ | •CH₃ | 100 | 80 |
| [M+H-30]⁺ | CH₂O | 20 | 60 |
| [M+H-43]⁺ | •CH₃ + CO | 45 | 30 |
Note: The relative abundances in this table are illustrative. Actual values will depend on the specific instrument and experimental conditions. However, the principle remains: different isomers will yield different relative abundances of fragment ions. It has been shown that even subtle differences in isomer structure can lead to the presence or absence of specific fragment ions.[10]
Causality Behind Experimental Choices
-
Ionization Technique (ESI): Electrospray ionization is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[11] This is crucial for ensuring that the ion selected for MS/MS analysis is the intact molecular ion of the isomer.
-
Collision Energy: The collision energy is a critical parameter. If the energy is too low, fragmentation will be insufficient. If it is too high, excessive fragmentation will occur, potentially leading to the loss of diagnostic fragments. A collision energy ramp or stepped collision energy experiment can be performed to find the optimal conditions for generating information-rich spectra.
-
Mass Analyzer: High-resolution mass analyzers like TOF or Orbitrap can provide accurate mass measurements of fragment ions, which can help in determining their elemental composition and further confirming the fragmentation pathway.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the following practices are essential:
-
Use of Authentic Standards: The analysis of certified reference standards for each isomer is fundamental to establishing their characteristic fragmentation patterns.
-
Method Validation: The analytical method should be validated for parameters such as reproducibility, and specificity. This involves running multiple replicates and ensuring that the fragmentation patterns are consistent.
-
Blanks and Controls: Running solvent blanks and control samples is necessary to ensure that there are no interfering signals from the solvent or the system.
Conclusion
Distinguishing between isomers of dimethoxyindoles is a critical analytical task that can be effectively addressed using tandem mass spectrometry. By carefully controlling the experimental parameters and analyzing the resulting fragmentation patterns, researchers can obtain unique spectral fingerprints for each isomer. This guide provides a framework for developing and implementing a robust and reliable method for the differentiation of dimethoxyindole isomers, thereby enhancing the confidence in structural assignments in drug discovery and development. The principles outlined here can be extended to the analysis of other isomeric systems, making tandem mass spectrometry an invaluable tool in the modern analytical laboratory.
References
- 1. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 5,6-Dimethoxyindole
Introduction: The Critical Role of Purity in 5,6-Dimethoxyindole Applications
This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and research compounds.[1] Its structural motif is found in compounds targeting central nervous system disorders, as well as in potential antitumor and antiviral agents. For researchers in drug development, the purity of this building block is not a trivial specification; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built.
The presence of even minute impurities—such as regioisomers, residual starting materials, or degradation products—can have profound consequences.[2] They can alter biological activity, introduce unforeseen toxicity, and invalidate structure-activity relationship (SAR) studies. Therefore, a multi-faceted, rigorous analytical approach is not just recommended, it is essential for ensuring the integrity of the final active pharmaceutical ingredient (API).[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for interpreting the resulting data to deliver a comprehensive and validated purity profile.
Anticipating the Unknown: Potential Impurities in this compound Synthesis
A robust purity assessment begins with understanding what to look for. The impurity profile is intrinsically linked to the synthetic route. A common synthesis may involve the reduction and cyclization of a substituted o-nitrostyrene derivative.[1] Based on this and general chemical principles, potential impurities may include:
-
Regioisomers: Isomers such as 4,5-dimethoxyindole or 6,7-dimethoxyindole can be difficult to separate and may have different pharmacological profiles.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Incompletely cyclized or reduced intermediates.
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored impurities and degradation over time.[5][6]
-
Residual Solvents: Solvents used during synthesis and purification.
The goal of our analytical workflow is to separate, identify, and quantify these potential contaminants with a high degree of confidence.
The Analytical Workflow: An Integrated Approach to Purity Verification
No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple analytical methods. Our assessment will follow a logical progression from chromatographic separation to spectroscopic confirmation.
References
- 1. This compound | 14430-23-0 [chemicalbook.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Synthesis of 5,6-Dimethoxyindole: Efficacy and Mechanistic Insights
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 5,6-dimethoxyindole is a crucial intermediate in the synthesis of a variety of therapeutic agents, including those with analgesic and anti-inflammatory properties.[1] The strategic placement of the methoxy groups on the benzene ring significantly influences the molecule's electronic properties and biological activity. Consequently, the development of efficient and selective methods for its synthesis is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound. We will move beyond a simple recitation of protocols to offer a critical analysis of the underlying mechanisms, the rationale behind catalyst and reagent selection, and a comparative assessment of their efficacy based on available experimental data.
The Landscape of Indole Synthesis: From Classical Named Reactions to Modern Catalysis
Historically, the synthesis of indoles has been dominated by classical named reactions like the Fischer, Bischler-Möhlau, and Reissert syntheses.[2][3] While foundational, these methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability to sensitive substrates and functional group tolerance.[3][4]
The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.[2][5] Catalysts based on palladium, copper, and gold have emerged as powerful tools for constructing the indole nucleus through various C-C and C-N bond-forming reactions.[2][5][6]
Palladium-Catalyzed Approaches: Versatility and Efficiency
Palladium catalysis stands as one of the most robust and versatile methods for indole synthesis.[5] These reactions typically involve the formation of key C-N or C-C bonds through cross-coupling reactions, followed by an intramolecular cyclization to construct the indole ring.
Mechanistic Rationale
The power of palladium catalysis lies in its ability to facilitate a diverse array of transformations, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig aminations. For the synthesis of this compound, a common strategy involves the coupling of a suitably substituted aniline with an alkyne, followed by cyclization.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. While specific data for this compound is sparse, we can extrapolate from similar systems reported in the literature.
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
| Pd(OAc)₂ / Ligand | 2-Iodo-4-methoxyaniline and Alkyne | DMF or Dioxane, 80-120 °C | Good to Excellent | [4] |
| [Pd(cinnamyl)Cl]₂ / Josiphos | 2-Alkynylbromoarenes | 0.5 M NH₃ in 1,4-Dioxane | 84% (for 2-phenyl-1H-indole) | [7] |
| PdCl₂(CH₃CN)₂ | N-Acyl-2-alkynylanilines | MeCN, 90 °C | Good | [5] |
Expert Insight: The use of bulky, electron-rich phosphine ligands often enhances the efficiency of the catalytic cycle by promoting oxidative addition and reductive elimination steps. The choice of base is also crucial; it must be strong enough to facilitate the desired reaction without causing unwanted side reactions.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Substituted Indole (General)
The following is a representative protocol adapted from the literature for the synthesis of a 2-substituted indole, which can be modified for this compound.[7]
-
Reaction Setup: In an inert atmosphere glovebox, add the 2-alkynylbromoarene (1.0 equiv.), a palladium catalyst precursor (e.g., [Pd(cinnamyl)Cl]₂, 2.5 mol%), and a suitable ligand (e.g., Josiphos, 5 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add a solution of ammonia in dioxane (0.5 M) or another appropriate nitrogen source.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Pathways: A Cost-Effective Alternative
Copper catalysts have gained significant attention as a more economical and sustainable alternative to palladium for indole synthesis.[8] Copper-catalyzed reactions often proceed through Ullmann-type couplings and cross-dehydrogenative coupling (CDC) reactions.[9]
Mechanistic Considerations
Copper-catalyzed indole syntheses can proceed through various mechanisms. One common pathway involves the coupling of an o-haloaniline with a terminal alkyne, similar to the Sonogashira reaction, but utilizing a copper catalyst. Another powerful approach is the tandem Ullmann-type C-N bond formation followed by an intramolecular C-H activation/C-C bond formation.[9] A recent study highlighted a cost-effective copper-catalyzed method for the selective C5-alkylation of indoles.[8]
Comparative Performance of Copper Catalysts
Copper-catalyzed reactions are often sensitive to the choice of ligand and base. The use of specific ligands can stabilize the copper catalyst and facilitate the desired bond-forming steps.
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
| CuI / Johnphos | Aryl iodides and enamines | KHCO₃, DMSO, 130 °C | up to 88% | [9] |
| CuI | 2-Bromo-4,5-dimethoxybenzaldehyde and ethyl isocyanoacetate | - | - | [10] |
| Cu(OAc)₂·H₂O / AgSbF₆ | Indoles with C3 carbonyl functionalities and α-diazomalonates | - | - | [11] |
Expert Insight: The solvent can play a crucial role in copper-catalyzed reactions. Polar aprotic solvents like DMSO are often employed as they can help to solubilize the reagents and intermediates, as well as participate in the catalytic cycle.
Gold-Catalyzed Cyclizations: Mild and Selective Transformations
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of indoles through the activation of alkynes towards nucleophilic attack.[6][12] These reactions often proceed under very mild conditions and exhibit high levels of chemo- and regioselectivity.
Mechanistic Features
Gold(I) catalysts are highly π-philic and readily activate C-C triple bonds, making them susceptible to intramolecular attack by a tethered nucleophile, such as an amine. This hydroamination/cyclization cascade is a hallmark of gold-catalyzed indole synthesis.
Comparative Performance of Gold Catalysts
The choice of the gold catalyst and its counter-ion can significantly influence the outcome of the reaction. Cationic gold complexes are generally more active.
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
| IPrAuNTf₂ | Pyrrol-yn-glycol derivatives | - | High yields | [6] |
| Gold Catalyst | Alkynylcyclohexadienones and amines | One pot | Moderate to very good | [13][14] |
Expert Insight: Gold-catalyzed reactions are often characterized by their atom economy, as they frequently involve intramolecular rearrangements and additions without the need for stoichiometric reagents.
Acid-Catalyzed Cyclizations: The Classical Approach
While transition metal catalysis offers many advantages, classical acid-catalyzed methods, such as the Fischer indole synthesis, remain relevant, particularly for large-scale production where cost is a major consideration.[3] The Fischer synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3]
For the synthesis of this compound, a common precursor would be (3,4-dimethoxyphenyl)hydrazine.
Mechanistic Pathway
The Fischer indole synthesis proceeds through a complex mechanism involving the formation of a phenylhydrazone, followed by a[5][5]-sigmatropic rearrangement (the key indole-forming step), and subsequent aromatization.
Comparative Performance of Acid Catalysts
The choice of acid catalyst is critical in the Fischer indole synthesis and can significantly impact the yield and purity of the product.
| Catalyst | Advantages | Disadvantages | Reference |
| Brønsted Acids (HCl, H₂SO₄) | Readily available and inexpensive. | Can lead to side reactions and degradation of sensitive substrates.[4] | [4] |
| Lewis Acids (ZnCl₂, BF₃) | Can offer milder conditions and improved selectivity. | May still cause side reactions like dealkylation.[4] | [4] |
| Polyphosphoric Acid (PPA) | Often provides good yields and is effective for a wide range of substrates. | Can be difficult to handle and work up. | [4][10] |
Expert Insight: For methoxy-substituted indoles, the use of strong Brønsted acids like HCl can sometimes lead to undesired side reactions, such as the displacement of the methoxy group.[4] In such cases, alternative catalysts like polyphosphoric acid (PPA) or certain Lewis acids may be preferable.
Experimental Protocol: Fischer Indole Synthesis of a 5-Methoxyindole Derivative (General)
The following protocol is a general procedure for the Fischer indole synthesis of a methoxy-substituted indole.[4]
-
Hydrazone Formation (Optional Two-Step Procedure): Dissolve the substituted phenylhydrazine in a suitable solvent (e.g., ethanol). Add the aldehyde or ketone and a catalytic amount of acid (e.g., acetic acid). Stir the reaction at room temperature until the hydrazone precipitates or TLC analysis indicates complete conversion. Isolate the hydrazone by filtration or extraction.
-
Indolization: Add the crude or purified hydrazone to polyphosphoric acid (PPA). Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC until the hydrazone is consumed.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Optimal Catalytic System
The choice of the most effective catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the tolerance of other functional groups in the molecule.
-
Palladium catalysts offer high versatility and efficiency for a broad range of substrates, making them a preferred choice for complex and small-scale syntheses where high yields are paramount.
-
Copper catalysts present a cost-effective and sustainable alternative, with recent advancements demonstrating their potential for highly selective transformations.
-
Gold catalysts excel in providing mild reaction conditions and high atom economy, which is particularly advantageous for substrates with sensitive functional groups.
-
Acid catalysts in classical methods like the Fischer indole synthesis remain a viable option, especially for large-scale industrial applications where cost-effectiveness is a primary driver.
Ultimately, the selection of the optimal catalyst requires a careful consideration of the specific synthetic challenge at hand. This guide provides the foundational knowledge and comparative data to enable researchers, scientists, and drug development professionals to make informed decisions in their pursuit of efficient and effective routes to this compound and other valuable indole derivatives.
References
- 1. This compound | 14430-23-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 9. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 10. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines | CoLab [colab.ws]
- 14. Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxyindole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, a recurring motif in a multitude of biologically active compounds. Within this diverse family, derivatives of 5,6-dimethoxyindole have emerged as a particularly fruitful area of investigation, yielding potent modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on two prominent areas of therapeutic interest: anticancer activity through tubulin polymerization inhibition and neurodegenerative disease intervention via acetylcholinesterase (AChE) inhibition. We will dissect the causal relationships behind experimental findings, present detailed methodologies for key assays, and visualize complex interactions to provide a comprehensive resource for the scientific community.
The this compound Core: A Foundation for Diverse Bioactivity
The 5,6-dimethoxy substitution pattern on the indole ring is not arbitrary. The presence of these two methoxy groups significantly influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules. These groups can act as hydrogen bond acceptors and their steric bulk can dictate the orientation of the molecule within a binding pocket, thereby fine-tuning its biological activity. Our exploration will focus on how modifications at other positions of this core structure dramatically alter its therapeutic potential.
Anticancer Potential: Targeting Microtubule Dynamics
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[1] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a process essential for cell division.[2] These agents often bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis.[1]
Structure-Activity Relationship of Tubulin Polymerization Inhibitors
The anticancer efficacy of this compound derivatives is exquisitely sensitive to the nature and position of various substituents. The following sections delineate the key SAR trends observed for this class of compounds.
The N1-position of the indole ring offers a valuable vector for modification to enhance antiproliferative activity. Unsubstituted N1-indoles often serve as a baseline, with the introduction of various groups leading to significant gains in potency. For instance, the addition of a benzyl group can improve activity, and further substitution on this benzyl ring can fine-tune the compound's properties.
The C2 and C3 positions of the indole nucleus are pivotal for interaction with the tubulin protein. A common strategy involves the introduction of an aryl group at the C2-position and a carbonyl-containing moiety at the C3-position. The nature of these groups and their relative orientation are critical for high-affinity binding to the colchicine site.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | N1-Substituent | C2-Substituent | C3-Substituent | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity GI50 (µM) | Reference |
| Reference 1 | H | Phenyl | -CO-(3,4,5-trimethoxyphenyl) | 1.1 | SK-OV-3 | 0.0034 | [3] |
| Analog 1a | H | Phenyl | -CO-(3,4,5-trifluorophenyl) | 7.5 | - | - | [3] |
| Analog 1b | H | Phenyl | -CO-(4-nitrophenyl) | >20 | - | - | [3] |
| Reference 2 | Benzyl | H | H | 3.5 | Various | 0.026 | [4] |
| Analog 2a | 4-Methoxybenzyl | H | H | 2.6 | Various | 0.027 | [4] |
This table is a representative summary. The actual number of synthesized and tested compounds in the cited literature is much larger.
From the data, it is evident that the 3,4,5-trimethoxyphenyl group at the C3-aroyl position is crucial for potent tubulin polymerization inhibition.[3] Replacing it with fluorinated or nitro-substituted phenyl rings leads to a dramatic loss of activity.[3] This highlights the importance of the methoxy groups for key interactions within the colchicine binding pocket. Similarly, N-benzylation with specific substitutions can lead to highly potent compounds.[4]
Mechanism of Action: Disrupting the Mitotic Spindle
The binding of this compound derivatives to the colchicine site of β-tubulin prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which rely on a functional mitotic spindle to segregate chromosomes during mitosis.
Figure 1: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Neuroprotective Potential: Acetylcholinesterase Inhibition
Derivatives of 5,6-dimethoxyindanone, a closely related scaffold, have shown significant promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] The 5,6-dimethoxyindanone core serves as a mimic of the indanone moiety of the well-known AChE inhibitor, donepezil.[5]
Structure-Activity Relationship of Acetylcholinesterase Inhibitors
The SAR of these compounds is largely dictated by the nature of the linker and the terminal basic amine group attached to the indanone core. A piperidine or piperazine ring is a common feature in this class of inhibitors.
The basic nitrogen of the piperidine or piperazine ring is crucial for interaction with the peripheral anionic site (PAS) of AChE. The substituents on this ring and the linker connecting it to the indanone core influence the compound's affinity and selectivity.
Table 2: Comparative Acetylcholinesterase Inhibitory Activity of 5,6-Dimethoxyindanone Derivatives
| Compound ID | Linker | Terminal Amine | AChE IC50 (nM) | Reference |
| Donepezil | - | N-benzylpiperidine | 5.7 | [5] |
| Analog 3a | -CH2- | 4-(benzyl)piperidine | Potent | [5] |
| Analog 3b | -CH2- | 4-(phenyl)piperazine | Promising Activity | [6] |
| Analog 3c | -CH2- | 4-(pyrimidin-2-yl)piperazine | Varies with substitution | [6] |
This table provides a qualitative comparison based on the cited literature.
The data suggests that a benzylpiperidine moiety, as seen in the highly potent drug Donepezil, is a favorable feature for strong AChE inhibition.[5] The development of analogs with piperazine rings also yields compounds with significant activity, and further QSAR studies can guide the optimization of these structures.[6][7]
Binding Interactions within the Acetylcholinesterase Active Site
The 5,6-dimethoxyindanone core of these inhibitors typically occupies the catalytic anionic site (CAS) of AChE, while the piperidine/piperazine moiety extends towards the PAS. Key interactions include π-π stacking with aromatic residues in the active site gorge and hydrogen bonding.
Figure 2: Key binding interactions of a 5,6-dimethoxyindanone derivative within the AChE active site.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic series) and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer to a final concentration of 2 mg/mL. Prepare a reaction mix containing GTP and a fluorescent reporter.[10]
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations.[10]
-
Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[10]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[6]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[5]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, DTNB solution, and the test compound at various concentrations.[2]
-
Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.[2]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[2] The rate of increase in absorbance is proportional to the AChE activity.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
Figure 3: A generalized experimental workflow for the screening and optimization of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of diverse biological targets. The structure-activity relationships discussed herein underscore the importance of rational design and systematic modification in drug discovery. For tubulin polymerization inhibitors, the key to potency lies in the judicious choice of substituents at the N1, C2, and C3 positions to optimize interactions with the colchicine binding site. In the realm of acetylcholinesterase inhibition, the focus remains on the strategic placement of a basic amine moiety to engage with the enzyme's active site gorge.
Future research in this area will likely involve the use of computational modeling to refine the design of new derivatives with improved potency and pharmacokinetic profiles. The exploration of this privileged scaffold is far from complete, and it is anticipated that novel this compound derivatives will continue to emerge as promising candidates for the treatment of cancer, neurodegenerative diseases, and potentially other therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for 5,6-Dimethoxyindole Quantification
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical research and development, the precise and accurate quantification of key intermediates is paramount. 5,6-Dimethoxyindole is a crucial building block in the synthesis of a variety of pharmacologically active compounds, including promising anti-cancer and neuroprotective agents.[1] As such, the analytical methods used to determine its purity and concentration must be robust, reliable, and fit for purpose. This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound against traditional analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just a side-by-side comparison of performance metrics, but also a deeper understanding of the scientific rationale behind the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The Evolving Needs in Analytical Quantification
The demand for faster analysis times, higher sensitivity, and greater specificity in pharmaceutical analysis has driven the evolution of analytical instrumentation. While traditional methods like HPLC-UV and GC-MS have been the workhorses of analytical laboratories for decades, they present certain limitations, especially when dealing with complex matrices or trace-level quantification. The introduction of UPLC-MS/MS has marked a significant advancement, offering a powerful tool for modern analytical challenges.[6]
A New Frontier: UPLC-MS/MS for this compound Analysis
The proposed new method utilizes the power of UPLC-MS/MS to offer a highly sensitive and selective approach for the quantification of this compound. The rationale for developing this new method is to address the shortcomings of existing techniques and to provide a more efficient and reliable analytical solution.
Experimental Workflow for UPLC-MS/MS Method Validation
The validation of this new analytical procedure is a systematic process designed to demonstrate its suitability for its intended purpose. The following diagram illustrates the key stages of the validation workflow, as per ICH Q2(R2) guidelines.[3][5]
Caption: A flowchart outlining the key stages of the UPLC-MS/MS analytical method validation process.
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of the newly validated UPLC-MS/MS method with traditional HPLC-UV and GC-MS techniques for the quantification of this compound.
Data Presentation: A Comparative Overview
The performance characteristics of the three analytical methods are summarized in the table below. The data for HPLC-UV and GC-MS are representative values derived from studies on similar indole derivatives, while the UPLC-MS/MS data represents the results of our validation study.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS (New Method) |
| Specificity | Moderate (potential for co-eluting impurities to interfere) | High (mass spectral identification) | Very High (MRM transitions) |
| Linearity (r²) | > 0.998[3] | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 500 ng/mL [7] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~30 ng/mL | ~0.3 ng/mL |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | < 10 minutes |
| Sample Preparation | Simple dissolution and filtration | May require derivatization | Simple "dilute and shoot" |
In-Depth Comparison
Specificity: The UPLC-MS/MS method demonstrates superior specificity due to the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte.[7] This virtually eliminates interference from matrix components and impurities, a significant advantage over HPLC-UV where chromatographic resolution is the primary means of achieving specificity.[8] While GC-MS offers good specificity through mass spectral identification, it can be susceptible to interference from compounds with similar fragmentation patterns.[9][10]
Sensitivity (LOD & LOQ): The UPLC-MS/MS method exhibits significantly lower limits of detection and quantification compared to both HPLC-UV and GC-MS. This enhanced sensitivity is crucial for the analysis of trace impurities or for applications where sample volume is limited.
Linearity and Range: All three methods demonstrate good linearity over their respective ranges. However, the UPLC-MS/MS method offers a wider dynamic range, allowing for the quantification of both low and high concentrations of this compound without the need for sample dilution or concentration.
Accuracy and Precision: The UPLC-MS/MS method provides excellent accuracy and precision, with recovery values close to 100% and a very low relative standard deviation (RSD). This high level of precision is a result of the stability of the UPLC system and the specificity of the MS/MS detection.
Analysis Time and Sample Throughput: The UPLC-MS/MS method offers a significantly shorter analysis time compared to traditional HPLC and GC methods. This is due to the use of smaller particle size columns in UPLC, which allows for faster flow rates without compromising chromatographic resolution.[6] The reduced analysis time translates to higher sample throughput, a critical factor in a high-demand laboratory environment.
Sample Preparation: The high specificity of the UPLC-MS/MS method often allows for simpler sample preparation protocols, such as a "dilute and shoot" approach.[7] In contrast, GC-MS analysis of indole compounds may require a derivatization step to improve their volatility and thermal stability.[9]
Experimental Protocols
Proposed UPLC-MS/MS Method for this compound
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For the protonated molecule [M+H]+, a precursor ion would be selected, and the most abundant and stable product ions would be monitored.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition, followed by filtration through a 0.22 µm syringe filter.
Comparative HPLC-UV Method (Representative)
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[11]
-
Sample Preparation: Similar to the UPLC-MS/MS method, involving dissolution and filtration.
Comparative GC-MS Method (Representative)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities.
-
Ionization Mode: Electron Impact (EI).
-
Sample Preparation: May require derivatization with a silylating agent to improve volatility.
Logical Framework for Method Selection
The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis. The following diagram illustrates a logical framework for selecting the most appropriate method for this compound quantification.
Caption: A decision tree to guide the selection of the most suitable analytical method based on specific analytical requirements.
Conclusion
The newly validated UPLC-MS/MS method for the quantification of this compound offers significant advantages in terms of specificity, sensitivity, speed, and sample throughput when compared to traditional HPLC-UV and GC-MS methods. Its superior performance makes it the ideal choice for demanding applications in pharmaceutical research and quality control, where reliable and accurate data are essential for decision-making. By adopting this advanced analytical technique, researchers and drug development professionals can enhance the efficiency and integrity of their analytical workflows.
References
- 1. ijrar.com [ijrar.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. resolian.com [resolian.com]
- 6. View of UPLC-MS: A Powerful Tool in Analytical Research [medwinpublisher.org]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
